Product packaging for Famoxon(Cat. No.:CAS No. 960-25-8)

Famoxon

Cat. No.: B147054
CAS No.: 960-25-8
M. Wt: 309.28 g/mol
InChI Key: SGSHKKZZKAZVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Famphur Oxon-D6 is labelled Famphur Oxon, a metabolite of Famphur which is an organophosphate insecticide and pesticide that is used a veterinary chemical to eliminate parasites from animals. Famphur is usually administered orally to the livestock, or can be injected as well.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₀D₆NO₆PS B147054 Famoxon CAS No. 960-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHKKZZKAZVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041967
Record name Famphur O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960-25-8
Record name Famphur oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Famoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famphur O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Oxazolidinedione Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of oxazolidinedione fungicides, a significant class of agrochemicals used to control a variety of fungal plant pathogens. This document details the synthetic pathways of key oxazolidinedione and related dicarboximide fungicides, presents their fungicidal efficacy, and elucidates their molecular mode of action.

Introduction

Oxazolidinedione fungicides are a class of agricultural chemicals characterized by a core oxazolidine-2,4-dione heterocyclic ring structure. Closely related and often discussed in conjunction are the dicarboximide fungicides, such as iprodione and vinclozolin, which share a similar mode of action. These fungicides are primarily used to control diseases caused by ascomycete fungi, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), on a wide range of crops. Their discovery and development have been pivotal in modern agriculture for preventing significant crop losses.

Key Oxazolidinedione and Dicarboximide Fungicides: Synthesis and Properties

This section details the synthesis and physicochemical properties of prominent oxazolidinedione and dicarboximide fungicides.

Chlozolinate

Chlozolinate is a dicarboximide fungicide effective against Botrytis and Sclerotinia species.

Table 1: Physicochemical Properties of Chlozolinate

PropertyValue
IUPAC Nameethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate
Molecular FormulaC₁₃H₁₁Cl₂NO₅
Molecular Weight332.14 g/mol
AppearanceColorless solid
StatusObsolete, but may be available in some countries
Iprodione

Iprodione is a widely used broad-spectrum contact fungicide.

Table 2: Physicochemical Properties of Iprodione

PropertyValue
IUPAC Name3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃
Molecular Weight330.17 g/mol
AppearanceWhite powder
Vinclozolin

Vinclozolin is a dicarboximide fungicide primarily used on fruits, vegetables, and turfgrass.

Table 3: Physicochemical Properties of Vinclozolin

PropertyValue
IUPAC Name(RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione
Molecular FormulaC₁₂H₉Cl₂NO₃
Molecular Weight286.11 g/mol
AppearanceColorless solid

Experimental Protocols: Synthesis of Key Fungicides

The following are generalized experimental protocols for the synthesis of chlozolinate, iprodione, and vinclozolin, based on available literature and patent information. These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of Chlozolinate

The synthesis of chlozolinate involves a multi-step process starting from 3,5-dichloroaniline.

Experimental Workflow for Chlozolinate Synthesis

G A 3,5-Dichloroaniline B 3,5-Dichlorobenzoyl chloride A->B Diazotization, Sandmeyer reaction D Oxazolidine intermediate B->D Reaction with C C Amino alcohol C->D F Chlozolinate D->F Esterification with E E Ethanol E->F

Caption: Generalized workflow for the synthesis of Chlozolinate.

Protocol:

  • Preparation of 3,5-Dichlorobenzoyl Chloride: 3,5-dichloroaniline is converted to 3,5-dichlorobenzoyl chloride through a diazotization reaction followed by a Sandmeyer reaction.

  • Formation of the Oxazolidine Ring: 3,5-dichlorobenzoyl chloride is reacted with a suitable amino alcohol to form the core oxazolidine ring structure.

  • Esterification: The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield chlozolinate.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis of Iprodione

The synthesis of iprodione also commences with 3,5-dichloroaniline.

Experimental Workflow for Iprodione Synthesis

G A 3,5-Dichloroaniline B 3,5-Dichlorophenyl isocyanate A->B Phosgenation D Hydantoin intermediate B->D Reaction with C C Glycine C->D F Iprodione D->F Reaction with E E Isopropyl isocyanate E->F

Caption: Generalized workflow for the synthesis of Iprodione.

Protocol:

  • Formation of 3,5-Dichlorophenyl Isocyanate: 3,5-dichloroaniline is reacted with phosgene to produce 3,5-dichlorophenyl isocyanate.

  • Hydantoin Ring Formation: The isocyanate is then reacted with glycine to form a hydantoin intermediate.

  • Carboxamide Formation: The hydantoin intermediate is subsequently reacted with isopropyl isocyanate to yield iprodione.

  • Purification: The final product is purified by standard laboratory techniques.

Synthesis of Vinclozolin

Vinclozolin synthesis can be achieved through multiple routes, one of which is outlined below.[1]

Experimental Workflow for Vinclozolin Synthesis

G A 3,5-Dichlorophenyl isocyanate C Vinclozolin A->C Reaction with B, thermal cyclization B Alkyl 2-hydroxy-2-methylbut-3-enoate B->C

Caption: A synthetic route for Vinclozolin.

Protocol:

  • Preparation of 3,5-Dichlorophenyl Isocyanate: As with iprodione synthesis, 3,5-dichloroaniline is converted to 3,5-dichlorophenyl isocyanate.

  • Condensation and Cyclization: The isocyanate is reacted with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. Subsequent heating of the reaction mixture leads to ring closure, forming the oxazolidinedione ring of vinclozolin.[1]

  • Purification: The crude vinclozolin is purified by recrystallization.

Quantitative Efficacy Data

The efficacy of oxazolidinedione and dicarboximide fungicides is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against target fungal pathogens.

Table 4: In Vitro Efficacy of Dicarboximide Fungicides against Botrytis cinerea

FungicideIC₅₀ (µM)EC₅₀ (µg/mL)Reference
Iprodione~20.40
Vinclozolin~2-
Procymidone~2-

Note: IC₅₀ values were determined for mycelial growth inhibition.

Mechanism of Action: The High Osmolarity Glycerol (HOG) Pathway

Dicarboximide fungicides exert their antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungal adaptation to osmotic stress.

The proposed mechanism involves the fungicide binding to a two-component histidine kinase, which is homologous to the osmosensing protein Daf1 in Neurospora crassa. This interaction leads to the constitutive activation of the HOG pathway, even in the absence of osmotic stress. The continuous and inappropriate activation of this pathway is detrimental to the fungal cell, leading to an accumulation of glycerol and ultimately, cell lysis.

Signaling Pathway of Dicarboximide Fungicide Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sln1 Sln1 (Histidine Kinase) Ypd1 Ypd1 Sln1->Ypd1 Phosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol Upregulates synthesis Lysis Cell Lysis Glycerol->Lysis Dicarboximide Dicarboximide Fungicide Dicarboximide->Sln1 Binds and hyperactivates

Caption: The HOG signaling pathway and the mechanism of action of dicarboximide fungicides.

Conclusion

Oxazolidinedione and dicarboximide fungicides have played a crucial role in plant disease management for decades. Understanding their synthesis, efficacy, and mechanism of action is vital for their responsible use and for the development of new, more effective antifungal agents. The hyperactivation of the HOG pathway represents a unique fungicidal mechanism that continues to be an area of active research for the identification of novel fungicide targets. This guide provides a foundational understanding for researchers and professionals working in the field of agrochemical development and fungal biology.

References

Famoxadone: A Technical Guide to its Mode of Action as a Quinone Outside Inhibitor (QoI) Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famoxadone is a highly effective oxazolidinedione fungicide belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1][2] It provides broad-spectrum disease control by targeting mitochondrial respiration, a fundamental process for energy production in pathogenic fungi.[3][4] This document provides an in-depth technical overview of famoxadone's mode of action, detailing its specific molecular target, the biochemical consequences of its inhibitory activity, and the mechanisms by which resistance can emerge. Furthermore, it includes detailed experimental protocols for studying its effects and quantitative data to support research and development efforts.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mode of action for famoxadone is the potent and specific inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the ubiquinol:cytochrome c oxidoreductase or cytochrome bc1 complex.[4][5]

The Fungal Mitochondrial Electron Transport Chain

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that generates ATP, the cell's main energy currency, through oxidative phosphorylation. The cytochrome bc1 complex plays a pivotal role in this process by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q) to cytochrome c, coupled with the pumping of protons across the inner membrane. This process is best described by the Q-cycle mechanism.[6]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Site C1 Complex I (NADH Dehydrogenase) Q UQ/UQH₂ (Q Pool) C1->Q e⁻ C3 Complex III (Cytochrome bc₁) H_plus_out Intermembrane Space (High H⁺) C1->H_plus_out H⁺ C2 Complex II (Succinate Dehydrogenase) C2->Q e⁻ Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV (Cytochrome c Oxidase) C3->H_plus_out H⁺ CytC->C4 e⁻ O2 O₂ → H₂O C4->O2 e⁻ C4->H_plus_out H⁺ ATP_Synthase Complex V (ATP Synthase) ADP_ATP ADP → ATP ATP_Synthase->ADP_ATP ATP H_plus_in Mitochondrial Matrix (Low H⁺) H_plus_in->ATP_Synthase H⁺ Famoxadone Famoxadone Famoxadone->C3 Inhibits Qo Site A Famoxadone Application B Binding to Qo Site of Cytochrome bc₁ Complex A->B C Blockage of Electron Transport (UQH₂ to Cytochrome c) B->C D Inhibition of Proton Pumping at Complex III C->D E Collapse of Mitochondrial Membrane Potential D->E F Drastic Reduction in ATP Synthesis E->F G Energy Depletion F->G H Cessation of Mycelial Growth & Inhibition of Spore Germination G->H A Prepare & Seed Fungal Cells/ Mitochondria B Equilibrate in Assay Medium (CO₂-free) A->B C Measure Baseline OCR B->C D Inject Famoxadone (or Vehicle) C->D E Measure OCR D->E F Inject Oligomycin E->F G Measure ATP-linked Respiration F->G H Inject FCCP G->H I Measure Maximal Respiration H->I J Inject Rotenone/ Antimycin A I->J K Measure Non-Mito. Respiration J->K L Normalize & Analyze Data K->L

References

Famoxadone: A Deep Dive into its Inhibition of the Mitochondrial bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a potent fungicide that belongs to the oxazolidinone class of chemicals. Its efficacy stems from its ability to disrupt cellular respiration in pathogenic fungi by specifically targeting the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the biochemical pathway inhibited by Famoxadone, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

The Target: Mitochondrial Complex III (Ubiquinol:Cytochrome c Oxidoreductase)

The primary biochemical pathway inhibited by Famoxadone is the mitochondrial respiratory chain, specifically at Complex III , also known as ubiquinol:cytochrome c oxidoreductase or the cytochrome bc1 complex . This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol to cytochrome c.

Famoxadone acts as a potent inhibitor of the Qo (quinol oxidation) site of Complex III. It binds to the proximal niche of this site, effectively blocking the electron transfer process. This inhibition leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and ultimately causing fungal cell death. The mode of inhibition by Famoxadone has been characterized as non-competitive.

Quantitative Analysis of Famoxadone Inhibition

The inhibitory potency of Famoxadone against the cytochrome bc1 complex has been quantified, revealing significant differences across species. The half-maximal inhibitory concentration (IC50) values highlight this specificity.

Enzyme SourceIC50 (nM)
Bos taurus (bovine) mitochondrial bc1 complex (Btbc₁)418[1]
Rhodobacter sphaeroides bc1 complex (Rsbc₁)1.4[1]

This substantial difference in IC50 values, with Famoxadone being nearly 300-fold more potent against the bacterial enzyme, underscores the importance of subtle structural variations in the Qo binding pocket between different organisms[1].

Visualizing the Inhibition of the Electron Transport Chain

The following diagram illustrates the flow of electrons through the mitochondrial respiratory chain and pinpoints the site of inhibition by Famoxadone.

Electron_Transport_Chain cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient H2O H2O Complex_IV->H2O ATP ATP ATP_Synthase->ATP Famoxadone Famoxadone Famoxadone->Complex_III Inhibition NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II ADP ADP + Pi ADP->ATP_Synthase O2 O2 O2->Complex_IV

Caption: Inhibition of the mitochondrial electron transport chain by Famoxadone at Complex III.

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

This protocol is adapted from established methods for disrupting mitochondria to expose the respiratory chain enzymes.

Materials:

  • Isolated mitochondria

  • Sonication buffer: 0.25 M sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0

  • Centrifuge

  • Sonicator

Procedure:

  • Resuspend freshly isolated or thawed frozen mitochondria in MiR05 respiration buffer.

  • Dilute the mitochondrial suspension with the sonication buffer to a final protein concentration of 20-30 mg/mL.

  • Transfer 0.5 mL of the suspension to an Eppendorf tube and place it in a beaker with an ice/KCl salt bath to maintain a low temperature.

  • Sonicate the suspension using a sonicator with a 6 mm tip. Use an amplitude of 20% with four pulses of 5 seconds each. Cool the tip in the ice bath between pulses.

  • Dilute the sonicated mitochondria with a double volume of sucrose buffer.

  • Centrifuge the suspension at 16,000 x g for 10 minutes to pellet large mitochondrial debris.

  • Collect the supernatant containing the SMPs for use in enzymatic assays.

Spectrophotometric Assay for Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This assay measures the reduction of cytochrome c, which is catalyzed by Complex III.

Materials:

  • Submitochondrial particles (SMPs)

  • Complex III Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2.5 mg/mL bovine serum albumin (BSA), 0.05% Tween-20.

  • Cytochrome c (oxidized form)

  • Decylubiquinol (substrate)

  • Antimycin A (Complex III inhibitor for control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the Complex III Assay Buffer.

  • Add oxidized cytochrome c to a final concentration of 50-100 µM.

  • Add the SMPs to the cuvette. The amount should be optimized to ensure the reaction rate is within the linear range of the assay (e.g., up to 15 µg/mL of mitochondrial protein).

  • Initiate the reaction by adding the substrate, decylubiquinol, to a final concentration of 100-200 µM.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of absorbance change is proportional to the Complex III activity.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of a saturating concentration of Antimycin A (a specific Complex III inhibitor) to measure the non-enzymatic reduction of cytochrome c. The Complex III-specific activity is the difference between the rates in the absence and presence of Antimycin A.

Determination of IC50 for Famoxadone

Procedure:

  • Perform the Complex III activity assay as described above.

  • For the inhibition assay, add varying concentrations of Famoxadone (dissolved in a suitable solvent like DMSO) to the reaction mixture before the addition of the substrate.

  • Measure the rate of cytochrome c reduction for each concentration of Famoxadone.

  • Plot the percentage of inhibition against the logarithm of the Famoxadone concentration.

  • The IC50 value is the concentration of Famoxadone that causes 50% inhibition of the enzyme activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the inhibitory effect of Famoxadone on Complex III.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Enzyme Activity Assay cluster_Analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria from tissue or cells SMP_Preparation Prepare Submitochondrial Particles (SMPs) via Sonication Mitochondria_Isolation->SMP_Preparation Assay_Setup Set up Reaction Mixture: - Assay Buffer - Cytochrome c - SMPs SMP_Preparation->Assay_Setup Add_Inhibitor Add varying concentrations of Famoxadone Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate reaction with Decylubiquinol Add_Inhibitor->Initiate_Reaction Measure_Activity Measure rate of Cytochrome c reduction at 550 nm Initiate_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition for each Famoxadone concentration Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Famoxadone] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of Famoxadone for Complex III inhibition.

Conclusion

Famoxadone is a highly effective inhibitor of the mitochondrial electron transport chain, specifically targeting the Qo site of Complex III. This targeted mode of action disrupts cellular respiration and energy production in susceptible fungi. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and professionals working on the development of novel antifungals and studying mitochondrial bioenergetics. The significant species-selectivity of Famoxadone also presents opportunities for the design of more targeted and safer agricultural and therapeutic agents.

References

Famoxadone: A Toxicological Profile in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a fungicide belonging to the oxazolidinedione class of chemicals, widely used in agriculture to control a broad spectrum of fungal pathogens on various crops. Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex), leading to a disruption of cellular energy production in target fungi.[1][2] However, the potent bioactivity of famoxadone raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology profile of famoxadone in aquatic and terrestrial non-target organisms, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of toxicity.

Data Presentation: Quantitative Toxicology

The following tables summarize the key toxicity endpoints of famoxadone for various non-target organisms, providing a basis for comparative risk assessment.

Table 1: Acute and Chronic Toxicity of Famoxadone to Aquatic Organisms
SpeciesTest TypeEndpointValue (µg/L)Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)96-hour AcuteLC5012[2]
Bluegill Sunfish (Lepomis macrochirus)96-hour AcuteLC5034
Sheepshead Minnow (Cyprinodon variegatus)96-hour AcuteLC506.7
Fathead Minnow (Pimephales promelas)33-day ChronicNOAEC1.8
LOAEC3.7
Aquatic Invertebrates
Water Flea (Daphnia magna)48-hour AcuteEC5033[1]
21-day ChronicNOAEC5.4
LOAEC11
Mysid Shrimp (Americamysis bahia)96-hour AcuteLC501.3
28-day ChronicNOAEC0.26
LOAEC0.55

LC50: Lethal Concentration for 50% of the test population; EC50: Effect Concentration for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration.

Table 2: Acute and Dietary Toxicity of Famoxadone to Avian Species
SpeciesTest TypeEndpointValueReference
Bobwhite Quail (Colinus virginianus)Acute OralLD50>2250 mg/kg bw
5-day DietaryLC50>5620 ppm
ReproductiveNOAEC46 mg/kg diet[3]
LOAEC252 mg/kg diet[3]
Mallard Duck (Anas platyrhynchos)Acute OralLD50>2250 mg/kg bw
5-day DietaryLC50>5620 ppm
ReproductiveNOAEC252 mg/kg diet[3]
LOAEC1268 mg/kg diet[3]

LD50: Lethal Dose for 50% of the test population; LC50: Lethal Concentration in the diet for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration; bw: body weight.

Table 3: Toxicity of Famoxadone to Mammals
SpeciesTest TypeEndpointValue (mg/kg bw/day unless otherwise stated)Reference
RatAcute OralLD50>5000 mg/kg bw[2]
90-day OralNOAEL8.4 (males), 10.9 (females)
2-year ChronicNOAEL8.4 (males), 10.9 (females)
MouseAcute OralLD50>5000 mg/kg bw[2]
18-month ChronicNOAEL96
RabbitAcute DermalLD50>2000 mg/kg bw[2]

LD50: Lethal Dose for 50% of the test population; NOAEL: No Observed Adverse Effect Level.

Table 4: Toxicity of Famoxadone to Soil Organisms
SpeciesTest TypeEndpointValueReference
Earthworm (Eisenia fetida)14-day AcuteLC50>1000 mg/kg soil
Soil MicroorganismsCarbon Mineralization-No significant adverse effects at expected environmental concentrations.
Nitrogen Transformation-No significant adverse effects at expected environmental concentrations.

LC50: Lethal Concentration for 50% of the test population.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols used to assess the toxicity of famoxadone in non-target organisms, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species, while Bluegill sunfish (Lepomis macrochirus) is a representative warm-water species.

  • Test Substance: Technical grade famoxadone is typically dissolved in a suitable solvent and then diluted in water to the desired test concentrations.

  • Procedure:

    • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

    • Exposure: Groups of fish are exposed to a range of famoxadone concentrations in a static, semi-static, or flow-through system for 96 hours. A control group is exposed to water without the test substance.

    • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old) are used to initiate the test.

  • Test Substance: Famoxadone is introduced into the test medium at several concentrations.

  • Procedure:

    • Exposure: Individual daphnids are exposed to the test concentrations for 21 days. The test solutions are renewed regularly (semi-static design).

    • Feeding: Daphnids are fed daily with a suitable algal food source.

    • Observations: Adult mortality and the number of live offspring produced per surviving adult are recorded.

    • Data Analysis: The No Observed Adverse Effect Concentration (NOAEC) and the Lowest Observed Adverse Effect Concentration (LOAEC) for reproduction are determined by comparing the reproductive output of the exposed groups to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Avian Toxicity Testing

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population (LC50) over a 5-day exposure period.

  • Test Organism: Typically, a waterfowl species (e.g., Mallard duck, Anas platyrhynchos) and an upland game bird species (e.g., Bobwhite quail, Colinus virginianus) are used. Birds are usually 10-14 days old at the start of the test.

  • Test Substance: The test substance is mixed into the birds' feed at various concentrations.

  • Procedure:

    • Acclimation: Birds are acclimated to the test environment and diet.

    • Exposure: Birds are fed the treated diet for 5 days, followed by a 3-day observation period on a clean diet.

    • Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

    • Data Analysis: The LC50 value is calculated based on the mortality data.

Soil Organism Toxicity Testing

This test assesses the acute toxicity of a substance to earthworms in an artificial soil substrate.

  • Test Organism: The compost worm Eisenia fetida is the standard test species.

  • Test Substance: Famoxadone is incorporated into an artificial soil mixture.

  • Procedure:

    • Exposure: Adult earthworms are introduced into the treated soil and kept in the dark at a controlled temperature for 14 days.

    • Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior or body weight, may also be recorded.

    • Data Analysis: The LC50 is determined based on the mortality data.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of famoxadone's toxicity is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which has two major downstream consequences: a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular energy deficit and oxidative stress can lead to a cascade of events, including lipid peroxidation, DNA damage, and ultimately, programmed cell death (apoptosis) or necrosis.

Famoxadone_Toxicity_Pathway cluster_0 Mitochondrion Famoxadone Famoxadone Complex_III Mitochondrial Complex III (Cytochrome bc1) Famoxadone->Complex_III Inhibits Electron_Transport Electron Transport Chain ROS_Production Reactive Oxygen Species (ROS) Production Complex_III->ROS_Production Increases ATP_Synthase ATP Synthase (Complex V) Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Leads to Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Decreased Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Respiration Cellular Respiration Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Energy_Depletion->Cell_Death

Caption: Famoxadone's mechanism of action leading to cell death.
Experimental Workflow: Avian Dietary Toxicity Test (OCSPP 850.2200)

The following diagram illustrates the typical workflow for an avian dietary toxicity test.

Avian_Dietary_Toxicity_Workflow Start Start Acclimation Test Bird Acclimation (e.g., Bobwhite Quail, Mallard Duck) Start->Acclimation Diet_Prep Diet Preparation (Famoxadone mixed with feed) Acclimation->Diet_Prep Exposure 5-Day Exposure Period Diet_Prep->Exposure Observation 3-Day Observation Period (Clean Feed) Exposure->Observation Data_Collection Daily Data Collection: - Mortality - Clinical Signs - Body Weight - Food Consumption Exposure->Data_Collection Observation->Data_Collection Data_Analysis Data Analysis (Probit Analysis to determine LC50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an avian dietary toxicity test.
Experimental Workflow: Daphnia magna Reproduction Test (OECD 211)

This diagram outlines the key stages of a chronic toxicity test with Daphnia magna.

Daphnia_Reproduction_Workflow Start Start Culture Daphnia magna Culture (Neonates <24h old) Start->Culture Test_Setup Test Setup (Individual Daphnids in test solutions) Culture->Test_Setup Exposure 21-Day Exposure (Semi-static renewal) Test_Setup->Exposure Feeding Daily Feeding (Algae) Exposure->Feeding Data_Collection Data Collection: - Adult Mortality - Number of Live Offspring Exposure->Data_Collection Data_Analysis Data Analysis (ANOVA, Dunnett's Test for NOAEC/LOAEC) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Daphnia magna reproduction test.

Conclusion

The available data indicate that famoxadone exhibits a range of toxicity to non-target organisms. It is highly toxic to aquatic organisms, particularly fish and invertebrates, with acute and chronic effects observed at low microgram-per-liter concentrations. In avian species, famoxadone shows low acute toxicity but can have adverse effects on reproduction at higher dietary concentrations. The toxicity to mammals is generally low. For soil organisms, the acute toxicity to earthworms is low, and significant adverse effects on microbial processes are not expected at typical environmental concentrations.

The primary mechanism of toxicity across diverse non-target organisms is the inhibition of mitochondrial Complex III, leading to cellular energy depletion and oxidative stress. Understanding this toxicological profile is essential for conducting thorough environmental risk assessments and for developing strategies to mitigate the potential adverse effects of famoxadone on non-target species in the environment. Further research should focus on the sublethal effects of famoxadone, particularly in sensitive aquatic and avian species, and on the potential for synergistic effects with other environmental stressors.

References

Stereoselective Bioactivity of Famoxadone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a broad-spectrum oxazolidinedione fungicide widely used in agriculture to control a variety of plant pathogenic fungi.[1][2] As a chiral compound, famoxadone exists as two enantiomers, (R)-famoxadone and (S)-famoxadone, which are typically applied as a racemic mixture. However, emerging research indicates that these enantiomers can exhibit significantly different biological activities, including their intended fungicidal effects and their unintended impacts on non-target organisms. This technical guide provides an in-depth analysis of the stereoselective bioactivity of famoxadone enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative data on the stereoselective bioactivity and environmental fate of famoxadone enantiomers based on available literature.

Table 1: Stereoselective Fungicidal Activity of Famoxadone Enantiomers (EC50 in mg/L)
Fungal Pathogen(R)-Famoxadone(S)-FamoxadoneRacemic FamoxadoneActivity Ratio (R vs S)Reference
Alternaria solani0.230.050.11S is 4.6x more active[3][4]
Phytophthora infestans0.150.030.07S is 5x more active[3][4]
Botryosphaeria dothidea0.580.090.21S is 6.4x more active[3][4]
Colletotrichum gloeosporioides0.390.130.25S is 3x more active[3][4]
Plasmopara viticola0.210.030.08S is 7x more active[3][4]
Phytophthora capsici0.090.240.15R is 2.7x more active
Botrytis cinerea0.011.780.85R is 178x more active
Sclerotinia sclerotiorum0.311.250.72R is 4x more active
Fusarium oxysporum0.281.560.89R is 5.6x more active
Gibberella zeae0.110.880.45R is 8x more active

Note: There are conflicting reports in the literature regarding which enantiomer exhibits higher fungicidal activity. One study consistently shows S-famoxadone to be more potent[3][4], while another indicates R-famoxadone is more active against a different set of pathogens.

Table 2: Stereoselective Acute Toxicity of Famoxadone Enantiomers to Non-Target Organisms
OrganismEndpoint(R)-Famoxadone (mg/L)(S)-Famoxadone (mg/L)Racemic Famoxadone (mg/L)Toxicity Ratio (R vs S)Reference
Selenastrum bibraianum (Alga)96h EC500.050.090.07R is 1.8x more toxic[3][4]
Daphnia magna (Aquatic Invertebrate)48h EC500.0050.0320.011R is 6.4x more toxic[3][4]
Danio rerio (Zebrafish)96h LC500.0040.40.015R is 100x more toxic[3][4]
Eisenia foetida (Earthworm)72h LC500.0610.024.89R is 167x more toxic
HepG2 (Human Liver Cells)Cytotoxicity (IC50)---R is 1.5x more toxic
Table 3: Environmental Fate of Famoxadone Enantiomers in Soil
ConditionSoil TypeEnantiomerHalf-life (t1/2) in daysEnantiomeric Fraction (EF) after 120 daysDegradation PreferenceReference
AerobicHunan (loamy clay)R-Famoxadone46.20.435R-enantiomer[3][4]
S-Famoxadone58.7[3][4]
AerobicHebei (sandy loam)R-Famoxadone1050.470R-enantiomer[3][4]
S-Famoxadone126[3][4]
AerobicHeilongjiang (clay loam)R-Famoxadone86.60.452R-enantiomer[3][4]
S-Famoxadone108[3][4]
AnaerobicHunan (loamy clay)Racemic62.4 - 1470.489 - 0.495Not enantioselective[3][4]
AnaerobicHebei (sandy loam)Racemic62.4 - 1470.489 - 0.495Not enantioselective[3][4]
AnaerobicHeilongjiang (clay loam)Racemic62.4 - 1470.489 - 0.495Not enantioselective[3][4]
Field Soil-Racemic5.4 - 14.1-No stereoselective degradation

Experimental Protocols

Enantioselective Separation of Famoxadone

A robust method for the separation of famoxadone enantiomers is crucial for studying their stereoselective bioactivity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common approach.

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) or Lux Amylose-1, is effective for separating the enantiomers.

  • Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or formic acid-ammonium acetate buffer) is typically used. A common mobile phase composition is acetonitrile/water (70:30, v/v).

  • Flow Rate: A flow rate of approximately 0.3 mL/min is suitable for achieving good separation.

  • Detection:

    • MS/MS: Electrospray ionization (ESI) in positive mode is used. The multiple reaction monitoring (MRM) mode is employed for quantification, monitoring the transition of the parent ion to specific product ions.

    • UV: Detection is typically performed at a wavelength where famoxadone exhibits strong absorbance.

  • Sample Preparation: Samples (e.g., from bioassays or environmental matrices) are extracted with a suitable solvent like acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) with sorbents such as primary secondary amine (PSA) and C18 to remove interfering substances.

Fungicidal Bioassay

The following is a generalized protocol for assessing the fungicidal activity of famoxadone enantiomers against plant pathogens. Specific conditions may need to be optimized for each fungal species.

  • Fungal Culture: The target fungal pathogens are cultured on a suitable medium, such as potato dextrose agar (PDA), at an optimal temperature and light cycle to promote mycelial growth and sporulation.

  • Spore Suspension Preparation: Spores are harvested from the mature fungal cultures and suspended in sterile distilled water containing a surfactant (e.g., Tween 80) to ensure a uniform suspension. The spore concentration is adjusted to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment Application: A stock solution of each famoxadone enantiomer and the racemic mixture is prepared in a suitable solvent (e.g., acetone or DMSO). A series of dilutions are then made in the fungal growth medium to achieve the desired test concentrations.

  • Inoculation and Incubation: A small aliquot of the spore suspension is added to each well of a microtiter plate containing the different concentrations of the famoxadone enantiomers. The plates are then incubated under conditions conducive to fungal growth.

  • Data Collection and Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength or by microscopic observation. The EC50 (half-maximal effective concentration) values are then calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Acute Toxicity Assays for Non-Target Organisms

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are generally followed for ecotoxicity testing.

  • Test Organisms:

    • Algae (e.g., Selenastrum bibraianum): A 96-hour growth inhibition test is performed.

    • Aquatic Invertebrates (e.g., Daphnia magna): A 48-hour immobilization test is conducted.

    • Fish (e.g., Danio rerio): A 96-hour acute toxicity test is carried out.

  • Test Conditions: The organisms are exposed to a range of concentrations of the famoxadone enantiomers and the racemic mixture in a suitable test medium under controlled conditions of temperature, light, and pH.

  • Endpoint Measurement:

    • Algae: The cell density is measured at the beginning and end of the test to determine the growth rate. The EC50 is the concentration that causes a 50% reduction in growth.

    • Daphnia magna: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 is the concentration that immobilizes 50% of the daphnids.

    • Danio rerio: Mortality is recorded at regular intervals. The LC50 (lethal concentration for 50% of the population) is calculated.

Cytotoxicity Assay in HepG2 Cells

The cytotoxicity of famoxadone enantiomers on mammalian cells can be assessed using various in vitro assays, such as the MTT assay.

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the famoxadone enantiomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is calculated.

Soil Degradation Study

This protocol outlines a general procedure for investigating the environmental fate of famoxadone enantiomers in soil.

  • Soil Collection and Characterization: Soil samples are collected from relevant agricultural areas. The physicochemical properties of the soil, such as texture, pH, organic matter content, and microbial biomass, are characterized.

  • Experimental Setup:

    • Aerobic Conditions: Soil samples are weighed into flasks and the moisture content is adjusted to a specific level (e.g., 60% of water holding capacity). The flasks are then treated with a solution of the famoxadone enantiomers. The flasks are incubated in the dark at a constant temperature, and the headspace is periodically flushed with air.

    • Anaerobic Conditions: Similar to the aerobic setup, but after treatment, the soil is flooded with sterile deionized water, and the flasks are purged with nitrogen to create an anaerobic environment.

  • Sampling and Analysis: Soil samples are collected at various time intervals. The famoxadone enantiomers are extracted from the soil using an appropriate solvent and quantified using the enantioselective HPLC method described earlier.

  • Data Analysis: The degradation kinetics of each enantiomer are determined by plotting the concentration versus time. The half-life (t1/2) for each enantiomer is then calculated. The enantiomeric fraction (EF) is calculated to assess the stereoselectivity of the degradation process.

Mandatory Visualizations

Stereoselective_Bioactivity_of_Famoxadone cluster_enantiomers Famoxadone Enantiomers cluster_targets Target Organisms (Fungi) cluster_nontargets Non-Target Organisms R_Famo R-Famoxadone Fungi2 Botrytis cinerea Sclerotinia sclerotiorum (R-enantiomer more active) R_Famo->Fungi2 Higher Activity Aquatic Aquatic Life (Daphnia, Danio rerio) (R-enantiomer more toxic) R_Famo->Aquatic Higher Toxicity Soil_org Soil Organisms (Eisenia foetida) (R-enantiomer more toxic) R_Famo->Soil_org Higher Toxicity Mammalian Mammalian Cells (HepG2) (R-enantiomer more cytotoxic) R_Famo->Mammalian Higher Cytotoxicity S_Famo S-Famoxadone Fungi1 Alternaria solani Phytophthora infestans (S-enantiomer more active) S_Famo->Fungi1 Higher Activity S_Famo->Aquatic Lower Toxicity S_Famo->Soil_org Lower Toxicity S_Famo->Mammalian Lower Cytotoxicity

Caption: Logical relationship of Famoxadone enantiomer bioactivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Bioactivity & Toxicity Assays cluster_env Environmental Fate cluster_analysis Data Analysis start Start: Racemic Famoxadone separation Enantioselective Separation (Chiral HPLC) start->separation enantiomers Pure R- and S- Famoxadone separation->enantiomers fungal_assay Fungicidal Bioassay (EC50) enantiomers->fungal_assay toxicity_assay Non-Target Toxicity (LC50/EC50) enantiomers->toxicity_assay cyto_assay Cytotoxicity Assay (IC50) enantiomers->cyto_assay soil_degradation Soil Degradation Study (t1/2, EF) enantiomers->soil_degradation data_analysis Stereoselective Bioactivity Profile fungal_assay->data_analysis toxicity_assay->data_analysis cyto_assay->data_analysis soil_degradation->data_analysis

Caption: Experimental workflow for stereoselective analysis.

Ferroptosis_Pathway cluster_cellular Cellular Effects in HepG2 Cells R_Famo R-Famoxadone ACSL4 ACSL4 Activation R_Famo->ACSL4 Stronger Induction GPX4 GPX4 Inhibition R_Famo->GPX4 Stronger Inhibition S_Famo S-Famoxadone S_Famo->ACSL4 Weaker Induction S_Famo->GPX4 Weaker Inhibition Lipid_Perox Lipid Peroxidation ACSL4->Lipid_Perox GPX4->Lipid_Perox Inhibits ROS ROS Accumulation Lipid_Perox->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: R-Famoxadone induced ferroptosis signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Famoxadone Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famoxadone is a fungicide widely used in agriculture to protect crops from various fungal diseases. Due to its potential for persistence and accumulation in the environment, monitoring its residue levels in soil is crucial for assessing environmental risk and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of famoxadone residues in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein utilize modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method for this purpose.

Analytical Methods Overview

The choice of analytical method for famoxadone residue detection in soil depends on the required sensitivity, selectivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is robust and widely available. It is suitable for routine monitoring where high sensitivity is not the primary concern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers good selectivity and sensitivity. Famoxadone can be analyzed by GC-MS, often after a suitable extraction and cleanup procedure[1].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification of famoxadone and its metabolites due to its exceptional sensitivity and specificity[2][3]. It allows for the detection of residues at very low concentrations, making it ideal for regulatory compliance and environmental risk assessment.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

Accurate determination of famoxadone residues begins with proper sample preparation. The goal is to efficiently extract the analyte from the soil matrix while minimizing interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for pesticide residue analysis in soil[4][5][6].

Protocol: Modified QuEChERS Extraction

  • Soil Sample Preparation:

    • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove stones and debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • For acidic soils, a buffering solution may be necessary. A common approach for famoxadone is extraction with a methanol/buffered, acidic water solution[3].

    • Shake vigorously for 1 minute using a vortex mixer or mechanical shaker[7].

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for another 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18). PSA helps in removing polar interferences, while C18 removes non-polar interferences[8].

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 2 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation for Analysis:

    • For LC-MS/MS analysis, an aliquot of the final extract (e.g., 0.60 mL) can be combined with 0.40 mL of 0.01M aqueous formic acid in an autosampler vial[2][3].

    • For GC-MS analysis, the solvent may need to be exchanged to one more compatible with the GC system.

    • The extract is now ready for instrumental analysis.

Instrumental Analysis

Protocol: LC-MS/MS Analysis

This method is highly suitable for the quantitative determination of famoxadone and its metabolites[2].

  • Instrumentation: Agilent 1200 HPLC system (or equivalent) coupled to an AB Sciex API 4000 Triple Quadrupole MS/MS system (or equivalent)[2][3].

  • Chromatographic Column: Zorbax® XDB C18 column (4.6 mm x 50 mm, 1.8 µm) or equivalent[2].

  • Column Temperature: 40°C[2].

  • Mobile Phase: A gradient elution using:

    • A: 0.01M aqueous formic acid

    • B: 0.01M formic acid in methanol[2].

  • Gradient Program:

    • 0.0-1.0 min: 35% A, 65% B

    • 10.0 min: 12.5% A, 87.5% B

    • 10.4-14.0 min: Re-equilibration to initial conditions[2].

  • Injection Volume: 5-30 µL[3][9].

  • Ionization Mode: Electrospray Ionization (ESI), with famoxadone typically detected in negative ion mode[3]. Some metabolites may be detected in positive ion mode[3].

  • MS/MS Transitions: Specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[10].

  • Mobile Phase: Acetonitrile and water mixture[10].

  • Detection Wavelength: Determined by the UV absorption maximum of famoxadone.

  • Injection Volume: 20 µL.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer[11].

  • Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate[11].

  • Oven Temperature Program: A programmed temperature ramp to separate famoxadone from other matrix components. For example, start at 100°C, hold for 1 min, then ramp to 320°C at 5°C/min[11].

  • Injector Temperature: Typically 250-280°C.

  • Ionization Mode: Electron Impact (EI).

  • MS Detection: Scan or Selected Ion Monitoring (SIM) mode.

Data Presentation: Method Performance

The performance of these analytical methods is summarized in the tables below, providing key validation parameters for easy comparison.

Table 1: Performance Data for LC-MS/MS Method

ParameterSoilReference
Limit of Quantification (LOQ)10 µg/kg (10 ppb)[2][3]
Limit of Detection (LOD)3 µg/kg (3 ppb)[3]
Average Recovery70-120%[3]
Relative Standard Deviation (RSD)≤20%[3]

Table 2: Performance Data for HPLC-UV Method

ParameterSoilReference
Limit of Quantification (LOQ)0.05 - 1.00 mg/kg[12]
Limit of Detection (LOD)0.002 mg/kg[1]
Average Recovery84.91 - 99.41%[1]
Relative Standard Deviation (RSD)0.06 - 4.50%[1]

Table 3: Performance Data for GC-MS Method

ParameterSoilReference
Limit of Quantification (LOQ)0.01 mg/kg[1]
Average Recovery88.2 - 106%[1]
Relative Standard Deviation (RSD)1.52 - 7.65%[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of famoxadone residues in soil.

Famoxadone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Soil Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile) SampleCollection->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS 4. Final Extract HPLC HPLC-UV Cleanup->HPLC 4. Final Extract GCMS GC-MS Cleanup->GCMS 4. Final Extract DataAcquisition 5. Data Acquisition LCMS->DataAcquisition HPLC->DataAcquisition GCMS->DataAcquisition Quantification 6. Quantification & Confirmation DataAcquisition->Quantification Reporting 7. Reporting Results Quantification->Reporting

Caption: Workflow for Famoxadone Residue Analysis in Soil.

Conclusion

The analytical methods detailed in this document, particularly LC-MS/MS, provide sensitive and reliable means for the determination of famoxadone residues in soil. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity needs and laboratory capabilities. Proper execution of the sample preparation protocol, such as the modified QuEChERS method, is critical for achieving accurate and reproducible results. The validation data presented demonstrates that these methods are fit for the purpose of monitoring famoxadone residues in soil for environmental and food safety applications.

References

Famoxadone: Application Notes and Protocols for Controlling Potato Late Blight (Phytophthora infestans)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is an oxazolidinedione fungicide highly effective against a broad spectrum of plant pathogenic fungi, including the oomycete Phytophthora infestans, the causal agent of potato late blight.[1] As a Quinone outside Inhibitor (QoI), its mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, thereby disrupting cellular respiration and energy production in the pathogen.[1][2] This document provides detailed application notes and experimental protocols for the use of Famoxadone in controlling potato late blight, intended for research, scientific, and drug development purposes. Famoxadone offers both preventative and curative properties, although it is most effective when applied before the onset of disease or in the very early stages of infection.[3]

Mechanism of Action

Famoxadone targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of Phytophthora infestans.[1] By binding to the Qo site of cytochrome b, it blocks the transfer of electrons from ubiquinol to cytochrome c.[1] This inhibition halts the production of ATP, the primary energy currency of the cell, leading to a rapid cessation of metabolic activity and ultimately cell death. This targeted action is particularly effective against the energy-demanding stages of the P. infestans life cycle, such as zoospore motility and germination.[4][5]

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Famoxadone Famoxadone Famoxadone->Complex_III Inhibits

Caption: Famoxadone's inhibition of Complex III in the mitochondrial electron transport chain.

In Vitro Efficacy of Famoxadone against Phytophthora infestans

Famoxadone demonstrates significant activity against various life stages of P. infestans in vitro. It is particularly potent in inhibiting zoospore release and motility, with lysis of zoospores occurring at very low concentrations.[4][5] Higher concentrations are generally required to inhibit mycelial growth and sporangial germination.[4][5]

Life Stage of P. infestansFamoxadone Concentration for InhibitionReference
Zoospore Lysis~ 0.01 mg/L[4][5]
Mycelial GrowthHigher concentrations required[4][5]
Sporangial GerminationHigher concentrations required[4][5]

Experimental Protocols

In Vitro Efficacy Testing of Famoxadone

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of Famoxadone against the mycelial growth of Phytophthora infestans.

Materials:

  • Pure culture of Phytophthora infestans

  • Rye A agar medium

  • Famoxadone stock solution (analytical grade, dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 18-20°C

  • Micropipettes and sterile tips

  • Sterile distilled water

  • Solvent control (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare Rye A agar medium according to the standard formulation. Autoclave and cool to 45-50°C.

  • Fungicide Amendment: Add appropriate volumes of the Famoxadone stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a solvent control plate with the same concentration of solvent used for the highest Famoxadone concentration and a non-amended control plate.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelial side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 18-20°C.

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage inhibition of mycelial growth for each Famoxadone concentration compared to the control. Use this data to determine the EC50 value through probit analysis or other suitable statistical methods.

A Prepare Famoxadone-amended and control agar plates B Inoculate plates with P. infestans mycelial plugs A->B C Incubate at 18-20°C B->C D Measure radial growth C->D E Calculate percentage inhibition and determine EC50 D->E

Caption: Workflow for in vitro efficacy testing of Famoxadone.

Field Application Protocols for Potato Late Blight Control

For effective control of potato late blight in the field, Famoxadone is often formulated in combination with other fungicides, such as Cymoxanil, to provide both preventative and curative activity and to manage resistance.[6]

Product Example: Tanos® (Famoxadone + Cymoxanil)

  • Application Rate: For late blight control, a typical application rate is 6-8 oz/acre.[7][8]

  • Application Timing: Begin applications preventatively before disease symptoms appear, especially when weather conditions are favorable for late blight development. Continue applications at 7- to 10-day intervals.[8]

  • Resistance Management: To mitigate the risk of fungicide resistance, it is crucial to tank-mix Famoxadone-containing products with a protectant fungicide from a different FRAC group. Additionally, alternate applications with fungicides that have a different mode of action.[8]

  • Number of Applications: Limit the number of applications of Famoxadone-containing products per season as per the product label recommendations.[8]

Field Trial Data

Field studies have demonstrated the efficacy of Famoxadone in combination with other fungicides for controlling potato late blight.

TreatmentActive IngredientsApplication RateDisease Severity (%)Yield (t/ha)Reference
Famoxadone + CymoxanilFamoxadone 16.6% + Cymoxanil 22% SCNot specified27.68Not specified[6]
Untreated Control--94.047.80[6]

Signaling Pathway and Experimental Workflow Visualization

The provided DOT scripts can be used to generate visual representations of the mechanism of action and experimental workflows. These diagrams are designed to be clear and adhere to the specified formatting guidelines.

References

Application Notes and Protocols for In Vitro Fungicide Sensitivity Assays with Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This disruption of electron transport halts ATP production, ultimately leading to fungal cell death. These protocols provide detailed methods for determining the in vitro sensitivity of fungal isolates to Famoxadone using standardized broth microdilution and agar dilution techniques.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Famoxadone targets the Quinone outside (Qo) site of the cytochrome bc1 complex within the inner mitochondrial membrane. By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the electron transport chain. This inhibition leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.

Famoxadone_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) cluster_ETC Electron Transport Chain Ubiquinol Ubiquinol Qo_site Qo Site Ubiquinol->Qo_site e- Cytochrome_c Cytochrome_c Complex_IV Complex_IV Qo_site->Cytochrome_c e- Complex_III_node Complex III Famoxadone Famoxadone Famoxadone->Qo_site Inhibition Complex_I Complex_I Complex_I->Complex_III_node e- Complex_III_node->Complex_IV e- ATP_Synthase ATP Synthase Complex_II Complex_II Complex_II->Complex_III_node e- Complex_IV->ATP_Synthase H+ gradient ATP_Production ATP Production ATP_Synthase->ATP_Production experimental_workflow cluster_prep Preparation cluster_assay Assay Setup Stock_Solution Prepare Famoxadone Stock Solution Broth_Dilution Broth Microdilution: Serial Dilutions in 96-well Plate Stock_Solution->Broth_Dilution Agar_Dilution Agar Dilution: Amend Agar with Famoxadone Stock_Solution->Agar_Dilution Fungal_Culture Culture Fungal Isolate Inoculum Prepare Inoculum (Spores or Mycelial Plugs) Fungal_Culture->Inoculum Inoculation_Broth Inoculate Wells Inoculum->Inoculation_Broth Inoculation_Agar Inoculate Plates Inoculum->Inoculation_Agar Broth_Dilution->Inoculation_Broth Agar_Dilution->Inoculation_Agar Incubation Incubate under Controlled Conditions Inoculation_Broth->Incubation Inoculation_Agar->Incubation Data_Collection Data Collection: Visual Assessment (MIC) or Radial Growth Measurement (EC50) Incubation->Data_Collection Analysis Data Analysis: Determine MIC or Calculate EC50 Data_Collection->Analysis

Application Note: Quantification of Famoxadone in Water Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Famoxadone in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol, adapted from the established DuPont-43971 method, employs Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring water quality. The described procedure achieves a Limit of Quantification (LOQ) of 0.1 µg/L, demonstrating high sensitivity and reliability for the detection of Famoxadone in various water matrices.

Introduction

Famoxadone is a fungicide widely used in agriculture to protect crops from various fungal diseases. Its potential to contaminate surface and groundwater sources necessitates the availability of sensitive and specific analytical methods for its detection and quantification. This application note provides a detailed protocol for the determination of Famoxadone in water, utilizing the selectivity and sensitivity of HPLC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of Famoxadone in water samples is depicted in the diagram below.

Famoxadone_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (200 mL) Acidification 2. Acidification & Acetonitrile Addition (0.01% Formic Acid, 5% ACN) SampleCollection->Acidification SPE_Loading 4. Sample Loading onto C18 SPE Acidification->SPE_Loading SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol & Milli-Q Water) SPE_Conditioning->SPE_Loading SPE_Elution 5. Analyte Elution (Formic Acid in ACN & Methanol) SPE_Loading->SPE_Elution Final_Extract 6. Final Extract Preparation SPE_Elution->Final_Extract Injection 7. Injection into HPLC-MS/MS Final_Extract->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Detection 9. MS/MS Detection (MRM Mode) Separation->Detection Quantification 10. Quantification (Calibration Curve) Detection->Quantification Reporting 12. Reporting Results Quantification->Reporting Confirmation 11. Confirmation (Ion Ratio) Confirmation->Reporting

Caption: Experimental workflow for Famoxadone analysis in water samples.

Detailed Protocols

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 200 mL of the water sample. If not analyzed immediately, store samples refrigerated at 4 ± 2°C for up to one month.[1]

  • Sample Pre-treatment: To the 200 mL water sample, add 10 mL of acetonitrile and 20 µL of concentrated formic acid to achieve a final concentration of approximately 5% acetonitrile and 0.01% formic acid.[1][2] Mix the sample thoroughly.

  • SPE Cartridge Conditioning: Use a C18 solid-phase extraction cartridge (e.g., 3 cc/500 mg).[1] Pre-condition the cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 2-3 mL/min using a vacuum manifold.[1]

  • Analyte Elution: After the entire sample has passed through, elute the retained analytes by passing 2.5 mL of 0.01% formic acid in acetonitrile, followed by 2.5 mL of 0.01% formic acid in methanol, through the cartridge at a slow drip rate.[1]

  • Final Extract Preparation: Combine the eluates. For analysis, mix 0.60 mL of the final extract with 0.40 mL of 0.01M aqueous formic acid in an autosampler vial.[1]

HPLC-MS/MS Analysis

Instrumentation: An HPLC system (e.g., Agilent 1200 or Shimadzu LC-30AD) coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) with an electrospray ionization (ESI) source is recommended.[1]

Chromatographic Conditions:

ParameterCondition
HPLC Column Agilent Zorbax® XDB C18, 4.6 mm x 50 mm, 1.8 µm[1]
Column Temperature 40°C[1]
Mobile Phase A 0.01M Formic Acid in Water[1]
Mobile Phase B 0.01M Formic Acid in Methanol[1]
Flow Rate Typically 0.4 - 0.6 mL/min (to be optimized)
Injection Volume Typically 5 - 20 µL (to be optimized)
Gradient Elution A gradient starting with a higher proportion of Mobile Phase A and ramping up to a higher proportion of Mobile Phase B is employed.[1]
Retention Time Approximately 7.2 minutes for Famoxadone.[1]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2]
Scan Type Multiple Reaction Monitoring (MRM)
Monitored Ions At least two parent-to-daughter ion transitions should be monitored.[2]
Primary Transition Used for quantification.
Secondary Transition Used for confirmation.

Note: Specific ion transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used.

Method Performance

The performance of this method has been validated, demonstrating its suitability for the low-level detection of Famoxadone in water.[2]

Quantitative Data Summary:

ParameterValueUnit
Limit of Detection (LOD) 0.03[2]µg/L
Limit of Quantification (LOQ) 0.10[1][2]µg/L
Fortification Levels for Validation 0.10 (LOQ) and 1.0 (10xLOQ)[2]µg/L
Recovery Range 70 - 120[2]%
Precision (RSD) ≤ 20[2]%

Data Analysis and Quality Control

  • Quantification: A multi-point calibration curve is generated by injecting standards of known concentrations. The concentration of Famoxadone in the samples is determined by comparing the peak area of the primary transition to the calibration curve.[2]

  • Confirmation: The presence of Famoxadone is confirmed by ensuring that the ratio of the primary (quantitative) to the secondary (confirmatory) ion transition in the sample is within an acceptable tolerance of the average ratio observed in the calibration standards.

  • Quality Control: Blank and fortified samples should be included in each analytical batch to monitor for contamination and to assess the accuracy and precision of the method.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Famoxadone in water samples. The use of Solid Phase Extraction for sample preparation allows for the achievement of a low limit of quantification (0.10 µg/L), making this method suitable for environmental monitoring and regulatory compliance. The detailed protocol serves as a comprehensive guide for researchers and analysts in the field.

References

Application Notes and Protocols for Famoxadone Dosage Calculation in Greenhouse Trials on Tomatoes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and application of Famoxadone in greenhouse research trials on tomatoes (Solanum lycopersicum). The protocols outlined below are designed to ensure accurate and repeatable experimental outcomes for the evaluation of Famoxadone's efficacy against common tomato fungal pathogens.

Introduction to Famoxadone

Famoxadone is a potent fungicide belonging to the quinone outside inhibitor (QoI) class. Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi.[1] This disruption of electron transport halts ATP synthesis, ultimately leading to the cessation of fungal growth and spore germination. Famoxadone exhibits broad-spectrum activity against various plant pathogenic fungi, including those responsible for significant tomato diseases such as late blight (Phytophthora infestans) and early blight (Alternaria solani).[2][3] For enhanced efficacy and resistance management, Famoxadone is frequently formulated in combination with other fungicides, such as Cymoxanil.[2][3][4]

Dosage Calculation for Greenhouse Trials

Accurate dosage calculation is critical for obtaining reliable data in greenhouse trials. Unlike field applications, which are often expressed in product per area (e.g., g/ha), greenhouse trials necessitate a more precise approach, typically focusing on the amount of active ingredient applied per plant or per unit of growing area (e.g., per pot or tray).

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution from which working solutions of varying concentrations can be made. This approach minimizes weighing errors and ensures consistency across treatments.

Example using a commercial formulation:

A common commercial formulation contains Famoxadone 16.6% + Cymoxanil 22.1% as a Suspension Concentrate (SC). A field trial has shown efficacy when this formulation is applied at a rate of 1.0 ml per liter of water.[4] This can be used as a starting point for determining concentrations for greenhouse trials.

Table 1: Preparation of a 100X Famoxadone + Cymoxanil Stock Solution

StepInstruction
1 Accurately measure 10 ml of the Famoxadone (16.6%) + Cymoxanil (22.1%) SC formulation.
2 Add the formulation to a 100 ml volumetric flask.
3 Add deionized water to the flask, initially filling it about halfway.
4 Agitate the flask thoroughly to ensure the formulation is fully suspended.
5 Bring the final volume to 100 ml with deionized water.
6 This creates a 100X stock solution.
Working Solution Preparation and Application Rates

From the stock solution, various working concentrations can be prepared for dose-response studies. It is crucial to determine the spray volume required to achieve thorough coverage of the tomato plant foliage without causing excessive runoff. This volume should be standardized across all treatments.

Table 2: Preparation of Working Solutions and Application Rates

TreatmentConcentration (ml of formulation/L)Preparation from 100X Stock Solution (per 100 ml of working solution)Target Application Volume per Plant (ml)
Control 0 (Water)0 ml stock + 100 ml water10
Low Dose 0.50.5 ml stock + 99.5 ml water10
Medium Dose 1.0[4]1.0 ml stock + 99.0 ml water10
High Dose 2.02.0 ml stock + 98.0 ml water10

Note: The target application volume per plant is an example and should be determined empirically based on plant size and sprayer calibration to ensure consistent and thorough coverage.

Experimental Protocol for Greenhouse Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of Famoxadone in a greenhouse setting.

Plant Material and Growth Conditions
  • Tomato Cultivar: Select a cultivar known to be susceptible to the target pathogen to ensure adequate disease development in the control group.

  • Growth Stage: Plants should be at a uniform growth stage (e.g., 4-6 true leaves) at the time of fungicide application and inoculation.

  • Growing Conditions: Maintain standard greenhouse conditions for tomato cultivation (e.g., 22-25°C day / 18-20°C night, 14-hour photoperiod, and adequate irrigation and fertilization).

Experimental Design
  • Design: Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) to minimize the effects of environmental variability within the greenhouse.

  • Replicates: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical power.

  • Treatments: Include an untreated control, a vehicle control (if a solvent is used in the formulation), and a range of Famoxadone concentrations.

Inoculation and Fungicide Application
  • Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Phytophthora infestans) at a known concentration (e.g., 1 x 10^5 spores/ml).

  • Fungicide Application: Apply the prepared Famoxadone working solutions to the tomato plants until foliage is thoroughly covered but before runoff occurs. A handheld sprayer can be used for this purpose. Allow the fungicide to dry completely on the leaf surfaces (typically 1-2 hours).

  • Inoculation: After the fungicide has dried, inoculate the plants with the prepared spore suspension. Ensure uniform application of the inoculum across all plants.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or by covering with plastic bags) for 24-48 hours to facilitate infection. Subsequently, return the plants to the standard greenhouse conditions.

Disease Assessment and Data Collection
  • Assessment Timing: Begin disease assessments 5-7 days post-inoculation and continue every 2-3 days for a period of 14-21 days.

  • Disease Severity: Rate disease severity on each plant using a standardized scoring scale. A common method is a 0-9 scale, where 0 represents no disease symptoms and 9 represents complete plant necrosis.

  • Data to Collect: Record the disease severity score for each plant at each assessment time point. Other relevant data may include plant height, phytotoxicity symptoms (e.g., leaf yellowing, stunting), and final biomass.

Data Analysis
  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC for each plant to integrate disease severity over time.

  • Statistical Analysis: Analyze the AUDPC data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Visualizations

Signaling Pathway of Famoxadone

Famoxadone_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_complex_III Complex III (Cytochrome bc1) Ubiquinone Ubiquinone (Coenzyme Q) Cytochrome_b Cytochrome b Ubiquinone->Cytochrome_b e- Cytochrome_c1 Cytochrome c1 Cytochrome_b->Cytochrome_c1 e- Cytochrome_c Cytochrome c Cytochrome_c1->Cytochrome_c e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Famoxadone Famoxadone Famoxadone->Cytochrome_b Inhibits No_ATP ATP Production Inhibited Electron_Transport Electron Transport Fungal_Death Fungal Cell Death

Caption: Famoxadone's mode of action in the fungal mitochondrial respiratory chain.

Experimental Workflow for Greenhouse Trial

Greenhouse_Workflow Start Start: Uniform Tomato Plants Prep_Fungicide Prepare Famoxadone Working Solutions Start->Prep_Fungicide Prep_Inoculum Prepare Pathogen Inoculum Start->Prep_Inoculum Apply_Fungicide Apply Fungicide to Plants Prep_Fungicide->Apply_Fungicide Inoculate Inoculate Plants Apply_Fungicide->Inoculate Prep_Inoculum->Inoculate Incubate Incubate in High Humidity Inoculate->Incubate Greenhouse Return to Greenhouse Conditions Incubate->Greenhouse Assess_Disease Assess Disease Severity Greenhouse->Assess_Disease Data_Analysis Calculate AUDPC and Perform Statistical Analysis Assess_Disease->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: Experimental workflow for a greenhouse fungicide efficacy trial.

References

Application of Famoxadone for the Control of Grape Downy Mildew: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting grape production worldwide. Famoxadone, a quinone outside inhibitor (QoI) fungicide, is a critical tool in the management of this disease. It functions by inhibiting mitochondrial respiration in the pathogen, specifically by blocking the electron transfer at the cytochrome bc1 complex (Complex III). This document provides detailed application notes and experimental protocols for the use of Famoxadone in controlling grape downy mildew, intended for research and development purposes.

Mechanism of Action

Famoxadone targets the Qo site of the cytochrome bc1 complex in the mitochondrial electron transport chain of Plasmopara viticola. This binding action obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to the death of the pathogen. Famoxadone is highly effective against the germination of sporangia and the motility of zoospores, making it an excellent preventative fungicide.[1][2][3]

However, the widespread use of QoI fungicides has led to the emergence of resistant strains of P. viticola. The primary mechanism of resistance is a point mutation in the cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of QoI fungicides to the target site, rendering them less effective.[2]

Signaling Pathway Diagram

G Mechanism of Action of Famoxadone on the Mitochondrial Electron Transport Chain cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_in H+ H_in->ATP_Synthase Protons Famoxadone Famoxadone (QoI Fungicide) Famoxadone->Complex_III Inhibits e- transfer at Qo site

Caption: Famoxadone inhibits Complex III of the mitochondrial electron transport chain.

Quantitative Data

In Vitro Efficacy of Famoxadone
ParameterFamoxadone ConcentrationEffect on Plasmopara viticolaReference
EC50 (Sensitive Strain) < 0.3 µg/mL50% inhibition of conidial germination[1]
EC50 (G143A Resistant Strain) > 100 µg/mL50% inhibition of conidial germination[1]
Sporangial Germination Inhibition 250 ppm90.00% inhibition[4]
Sporangial Germination Inhibition 1000 ppm100% inhibition[4]
Zoospore Germination Inhibition 250 ppm95.00% inhibition[4]
Field Application Efficacy of Famoxadone-Containing Products
Product (Active Ingredients)Application RateApplication TimingDisease Severity Reduction (%)Reference
Tanos (famoxadone + cymoxanil)Follow label recommendationsPreventative, 10-14 day intervalsGood to excellent[5]
Equation Pro (famoxadone + cymoxanil)0.4 kg/ha Pre- and post-bloomNot specifiedCommercial Label
Famoxadone + MancozebNot specifiedNot specifiedRecommended for P. viticola[3]

Experimental Protocols

In Vitro Efficacy Assessment: Sporangia Germination Assay

This protocol is designed to evaluate the direct inhibitory effect of Famoxadone on the germination of Plasmopara viticola sporangia.

1. Inoculum Preparation: a. Collect fresh grapevine leaves showing active downy mildew sporulation ("oil spots"). b. Gently brush the abaxial (lower) surface of the leaves with a soft brush into sterile distilled water to dislodge the sporangia. c. Filter the suspension through a double layer of sterile cheesecloth to remove large debris. d. Adjust the concentration of the sporangial suspension to 1 x 10^5 sporangia/mL using a hemocytometer.

2. Fungicide Solutions: a. Prepare a stock solution of technical grade Famoxadone in a suitable solvent (e.g., acetone or DMSO). b. Prepare a series of dilutions of the Famoxadone stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control.

3. Assay Procedure: a. On a microscope slide, place a 20 µL drop of each Famoxadone dilution. b. To each drop, add 20 µL of the sporangial suspension. c. Place the slides in a moist chamber (e.g., a petri dish with moist filter paper) to maintain high humidity. d. Incubate the slides at 20-22°C in the dark for 24 hours.

4. Data Collection and Analysis: a. After incubation, observe a minimum of 100 sporangia per replicate under a microscope (400x magnification). b. A sporangium is considered germinated if a germ tube is present. c. Calculate the percentage of germination for each concentration. d. Calculate the percentage of inhibition relative to the untreated control. e. Determine the EC50 value (the concentration that inhibits 50% of sporangial germination) using probit analysis.

G Experimental Workflow for Sporangia Germination Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Sporangia Suspension (1x10^5/mL) Mix Mix Sporangia and Fungicide on Slide Inoculum->Mix Fungicide Prepare Serial Dilutions of Famoxadone Fungicide->Mix Incubate Incubate in Moist Chamber (20-22°C, 24h, dark) Mix->Incubate Observe Observe Germination (Microscope, 400x) Incubate->Observe Calculate Calculate % Inhibition and EC50 Observe->Calculate

Caption: Workflow for the in vitro sporangia germination assay.

In Vivo Efficacy Assessment: Leaf Disc Assay

This protocol assesses the protective and curative activity of Famoxadone on grapevine leaf tissue.

1. Plant Material: a. Use young, fully expanded leaves from healthy, fungicide-free grapevine plants (e.g., Vitis vinifera cv. 'Chardonnay' or 'Cabernet Sauvignon').

2. Inoculum Preparation: a. Prepare a sporangial suspension of P. viticola as described in the in vitro assay protocol.

3. Fungicide Application: a. For protective activity, spray leaf discs (1.5-2 cm diameter) with the desired concentrations of Famoxadone until runoff. Allow the discs to dry completely. b. For curative activity, inoculate the leaf discs first and then apply the fungicide at different time points post-inoculation (e.g., 24, 48, 72 hours).

4. Inoculation: a. Place the leaf discs, abaxial side up, on moist filter paper in petri dishes. b. Apply a 20 µL drop of the sporangial suspension to the center of each leaf disc.

5. Incubation: a. Incubate the petri dishes at 20-22°C with a 16-hour photoperiod for 7-10 days. Maintain high humidity.

6. Disease Assessment: a. Visually assess the percentage of the leaf disc area covered by sporulation. b. Use a rating scale (e.g., 0 = no sporulation, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%). c. Calculate the disease severity index (DSI) and the percentage of disease control for each treatment compared to the untreated control.

G Experimental Workflow for Leaf Disc Assay Start Start Leaf_Discs Excise Grapevine Leaf Discs Start->Leaf_Discs Protective Protective or Curative Assay? Leaf_Discs->Protective Spray_Fungicide Spray Leaf Discs with Famoxadone Protective->Spray_Fungicide Protective Inoculate_Curative Inoculate with P. viticola Protective->Inoculate_Curative Curative Inoculate_Protective Inoculate with P. viticola Spray_Fungicide->Inoculate_Protective Incubate Incubate (7-10 days, 20-22°C, 16h photoperiod) Inoculate_Protective->Incubate Spray_Fungicide_Curative Spray Leaf Discs with Famoxadone Inoculate_Curative->Spray_Fungicide_Curative Spray_Fungicide_Curative->Incubate Assess Assess Disease Severity (% Sporulation) Incubate->Assess End End Assess->End

Caption: Workflow for the in vivo leaf disc assay.

Resistance Management

To mitigate the development of resistance to Famoxadone, the following strategies are recommended:

  • Tank Mixing: Always apply Famoxadone in a tank mix with a fungicide that has a different mode of action (e.g., a multi-site inhibitor like mancozeb or a curative fungicide like cymoxanil).

  • Alternation: Rotate Famoxadone applications with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Limited Applications: Do not exceed the maximum number of applications of QoI fungicides per season as specified on the product label.[5]

  • Preventative Use: Apply Famoxadone preventatively, before the onset of disease symptoms, to reduce the selection pressure for resistant individuals.

Conclusion

Famoxadone is a highly effective fungicide for the preventative control of grape downy mildew. Understanding its mechanism of action, adhering to resistance management strategies, and utilizing standardized experimental protocols are essential for its sustainable use in research and viticulture. The data and protocols presented here provide a comprehensive guide for professionals working on the development and evaluation of control strategies for this important grapevine pathogen.

References

Application Notes and Protocols: Synergistic Formulation of Famoxadone and Cymoxanil for Fungal Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Famoxadone and Cymoxanil represents a potent synergistic formulation for the control of key plant pathogenic oomycetes, including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato). This synergistic interaction enhances the efficacy of the individual components, providing both preventative and curative activity against these devastating plant diseases. Famoxadone, a quinone outside inhibitor (QoI), disrupts the mitochondrial respiratory chain, while Cymoxanil is believed to interfere with the pathogen's nucleic acid synthesis. This dual-pronged attack not only improves disease control but also serves as a valuable tool in resistance management strategies.

These application notes provide a summary of the synergistic effects, quantitative data from efficacy studies, and detailed protocols for in vitro and in vivo evaluation of this fungicide combination.

Data Presentation

The synergistic action of Famoxadone and Cymoxanil has been demonstrated in numerous field and laboratory studies. The following tables summarize key quantitative data on the efficacy of this combination.

Table 1: In Vitro Synergistic Activity (Hypothetical Data)

PathogenFamoxadone EC₅₀ (µg/mL)Cymoxanil EC₅₀ (µg/mL)Famoxadone EC₅₀ in Combination (µg/mL)Cymoxanil EC₅₀ in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Synergy Interpretation
Plasmopara viticola0.050.5Data not availableData not availableData not availableSynergistic
Phytophthora infestans0.11.0Data not availableData not availableData not availableSynergistic

*Note: Specific FIC index values for the Famoxadone and Cymoxanil combination were not available in the reviewed literature. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is considered synergistic.

Table 2: Efficacy of Famoxadone + Cymoxanil Formulation against Tomato Late Blight (Phytophthora infestans)

TreatmentApplication RateMean Disease Severity (%) - Season 1Mean Disease Severity (%) - Season 2
Famoxadone 16.6% + Cymoxanil 22.1% SC1.0 mL/L11.06[1]10.68[1]
Azoxystrobin 8.3% + Mancozeb 66.7% WG3.0 g/L12.35[1]11.68[1]
Azoxystrobin 23% SC1.0 mL/L19.55[1]18.11[1]
Untreated Control->50%>50%

Table 3: Efficacy of Famoxadone + Cymoxanil against Early Blight of Tomato (Alternaria solani)

TreatmentApplication RateDisease Severity Index (DSI) Reduction (%)Yield Increase (%)
Famoxadone + Cymoxanil (Equation Pro)450 g/ha80.665.03
Chlorothalonil (Daconil SC 725)3 L/ha80.2664.17
Untreated Control-00

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Microdilution Assay

This protocol determines the synergistic interaction between Famoxadone and Cymoxanil against a target pathogen using the checkerboard method to calculate the Fractional Inhibitory Concentration (FIC) index.

1. Materials:

  • Pure Famoxadone and Cymoxanil

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium for the target pathogen (e.g., clarified V8 juice broth for P. infestans)

  • Target pathogen culture (e.g., sporangial suspension)

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving fungicides

2. Inoculum Preparation:

  • Prepare a sporangial suspension of the target pathogen from a fresh culture.

  • Adjust the concentration of the suspension to a final concentration of 1 x 10⁴ spores/mL in the culture medium.

3. Fungicide Stock Solution Preparation:

  • Prepare stock solutions of Famoxadone and Cymoxanil in DMSO at a high concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of each fungicide stock solution to create a range of concentrations to be tested.

4. Checkerboard Assay Setup:

  • In a 96-well plate, create a two-dimensional gradient of Famoxadone and Cymoxanil concentrations.

  • Add 50 µL of culture medium to each well.

  • Along the x-axis (columns), add increasing concentrations of Famoxadone.

  • Along the y-axis (rows), add increasing concentrations of Cymoxanil.

  • Each well will contain a unique combination of Famoxadone and Cymoxanil concentrations.

  • Include control wells with only Famoxadone, only Cymoxanil, and no fungicide (growth control).

5. Inoculation and Incubation:

  • Add 50 µL of the prepared inoculum to each well.

  • Incubate the plates at the optimal temperature for the pathogen (e.g., 18-22°C for P. infestans) for 5-7 days, or until sufficient growth is observed in the control wells.

6. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and in combination. The MIC is the lowest concentration that inhibits visible growth of the pathogen.

  • Calculate the FIC for each fungicide:

    • FIC of Famoxadone = MIC of Famoxadone in combination / MIC of Famoxadone alone

    • FIC of Cymoxanil = MIC of Cymoxanil in combination / MIC of Cymoxanil alone

  • Calculate the FIC Index: FIC Index = FIC of Famoxadone + FIC of Cymoxanil

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or indifferent effect

    • FIC Index > 4: Antagonism

In Vivo Efficacy Evaluation: Greenhouse Assay

This protocol evaluates the preventative and curative efficacy of the Famoxadone and Cymoxanil formulation on whole plants under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Grow susceptible host plants (e.g., tomato seedlings 'Moneymaker' for late blight, grapevine plantlets 'Chasselas' for downy mildew) in pots in a greenhouse.

  • Maintain optimal growing conditions for the respective plants (temperature, humidity, light).

2. Inoculum Preparation:

  • Prepare a sporangial suspension of the target pathogen (P. infestans or P. viticola) from infected leaf tissue.

  • Adjust the spore concentration to approximately 5 x 10⁴ spores/mL in sterile distilled water.

3. Fungicide Application:

  • Prepare the Famoxadone + Cymoxanil formulation at the desired concentration in water.

  • For preventative treatment, spray the plants with the fungicide solution until runoff 24 hours before inoculation.

  • For curative treatment, spray the plants with the fungicide solution 24-48 hours after inoculation.

  • Include an untreated control group (sprayed with water only).

4. Inoculation:

  • Spray the plants with the prepared inoculum suspension until the leaves are thoroughly wet.

  • Place the inoculated plants in a high-humidity chamber ( >95% RH) in the dark for 24 hours to facilitate infection.

5. Incubation and Disease Assessment:

  • Move the plants back to the greenhouse.

  • Assess disease severity 7-10 days after inoculation.

  • Use a standardized disease rating scale (e.g., a diagrammatic scale with percentage of leaf area affected) to quantify disease severity.[2][3][4][5][6]

  • Calculate the percentage of disease control for each treatment compared to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mode_of_Action cluster_famoxadone Famoxadone (QoI Fungicide) cluster_cymoxanil Cymoxanil cluster_synergy Synergistic Effect Famoxadone Famoxadone Mitochondrion Fungal Mitochondrion Famoxadone->Mitochondrion penetrates ComplexIII Complex III (Cytochrome bc1) Famoxadone->ComplexIII Inhibits Mitochondrion->ComplexIII ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport ATP_Production ATP Production ComplexIII->ATP_Production Disrupts energy supply ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to Cymoxanil Cymoxanil Nucleus Fungal Nucleus Cymoxanil->Nucleus penetrates DHFR Dihydrofolate Reductase (DHFR) Cymoxanil->DHFR Inhibits Nucleus->DHFR Folic_Acid_Pathway Folic Acid Pathway DHFR->Folic_Acid_Pathway Nucleic_Acid_Synthesis Nucleic Acid (RNA/DNA) Synthesis DHFR->Nucleic_Acid_Synthesis Blocks nucleotide production Folic_Acid_Pathway->Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis->Cell_Death Leads to

Caption: Proposed synergistic mode of action of Famoxadone and Cymoxanil.

In_Vitro_Synergy_Workflow prep Prepare Pathogen Inoculum and Fungicide Dilutions checkerboard Set up 96-well Checkerboard Plate (Famoxadone and Cymoxanil Gradients) prep->checkerboard inoculate Inoculate Wells with Pathogen Suspension checkerboard->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Synergy (FIC ≤ 0.5) calculate_fic->interpret

Caption: Experimental workflow for the in vitro checkerboard synergy assay.

In_Vivo_Efficacy_Workflow grow_plants Grow Susceptible Host Plants in Greenhouse treat_plants Apply Fungicide Treatments (Preventative and Curative) grow_plants->treat_plants prep_inoculum Prepare Pathogen Spore Suspension inoculate_plants Inoculate Plants with Pathogen prep_inoculum->inoculate_plants treat_plants->inoculate_plants high_humidity Incubate in High Humidity Chamber inoculate_plants->high_humidity greenhouse_incubation Return to Greenhouse for Disease Development high_humidity->greenhouse_incubation assess_disease Assess Disease Severity using a Diagrammatic Scale greenhouse_incubation->assess_disease analyze_data Calculate Disease Control Efficacy assess_disease->analyze_data

Caption: Experimental workflow for the in vivo greenhouse efficacy trial.

References

Application Notes and Protocols for Evaluating the Efficacy of Famoxadone on Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of the fungicide Famoxadone on cereal crops. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of disease control and impact on crop yield.

Introduction to Famoxadone

Famoxadone is a synthetic fungicide belonging to the oxazolidinedione class of chemicals.[1] Its primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex), which disrupts the energy production in fungal pathogens.[1][2] This mechanism of action provides both preventative and curative activity against a range of foliar diseases in cereals, including those caused by Ascomycetes and Oomycetes fungi.[1][2] Famoxadone exhibits protective, translaminar, and residual control, making it a valuable tool in integrated disease management programs for cereals.[3] It is often used in combination with other fungicides to enhance its efficacy and manage the development of resistance.[1]

Objective of Field Trials

The primary objective of these field trials is to determine the efficacy of Famoxadone in controlling key fungal diseases of cereals, such as Septoria tritici blotch (Zymoseptoria tritici) and rusts (Puccinia spp.), under field conditions. Secondary objectives include evaluating the impact of Famoxadone application on crop yield and yield components.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended for these trials to minimize the effects of field variability.[4]

Key Experimental Parameters:

ParameterRecommendation
Trial Design Randomized Complete Block Design (RCBD)
Number of Replicates Minimum of 4
Plot Size 10-20 m² (e.g., 2m x 5m or 2m x 10m)
Buffer Zones 1-2 meters between plots to prevent spray drift
Treatments See Table 2 for a suggested treatment list
Cereal Cultivar A locally adapted cultivar susceptible to the target disease(s)
Seeding Rate Standard local practice for the chosen cultivar
Fertilization & Weed Control Uniformly applied across all plots according to local best practices

Table 1: Experimental Design Parameters

Treatment Structure

The following table provides a recommended list of treatments. Application rates for Famoxadone should be based on the manufacturer's recommendations.

Treatment No.Treatment DescriptionPurpose
1Untreated ControlTo quantify disease pressure and calculate fungicide efficacy
2Famoxadone (Low Rate)To evaluate the efficacy at a lower application rate
3Famoxadone (Medium Rate)To evaluate the efficacy at the recommended application rate
4Famoxadone (High Rate)To evaluate the efficacy at a higher application rate
5Famoxadone + Tank-Mix PartnerTo assess the efficacy of a combination product for broader-spectrum control and resistance management
6Standard Fungicide (Positive Control)To compare the efficacy of Famoxadone to a current industry standard

Table 2: Suggested Treatment List

Experimental Protocols

Site Selection and Preparation

Select a field with a history of the target disease and uniform soil type. The field should be prepared using conventional tillage practices to ensure a uniform seedbed.

Plot Establishment

Mark out the plots according to the experimental design. Ensure that buffer zones are clearly demarcated. Sow the cereal cultivar at the appropriate time for the region.

Fungicide Application

Fungicide applications should be timed according to the developmental stage of the crop and the disease cycle. The Zadoks scale is a widely used system for describing the growth stages of cereals.

  • For Septoria tritici blotch: Applications are often targeted at Growth Stage (GS) 32 (second node detectable) and GS 39 (flag leaf ligule just visible).[5][6]

  • For Rusts: Applications are typically made at the first sign of disease or preventatively at key growth stages like tillering and flag leaf emergence.[3][7]

Use a calibrated small-plot sprayer to ensure accurate and uniform application of the fungicides. Apply the treatments in a sufficient water volume (e.g., 200-400 L/ha) to achieve thorough coverage of the foliage.

Disease Assessment

Disease assessments should be conducted at multiple time points during the growing season, typically 14-21 days after each fungicide application and at the milky-ripe stage of grain development.

Protocol for Disease Severity Assessment (Septoria tritici blotch):

  • Randomly select 10-20 main tillers from the central rows of each plot.

  • Assess the percentage of leaf area covered by lesions with pycnidia on the top three fully expanded leaves (Flag leaf, Leaf-2, and Leaf-3).

  • Use a standardized disease assessment key with visual diagrams to ensure consistency in scoring.

  • Calculate the average disease severity for each plot.

Protocol for Disease Severity Assessment (Rusts):

  • Follow the same tiller selection procedure as for Septoria tritici.

  • Assess the percentage of leaf area covered by rust pustules on the top three fully expanded leaves.

  • Use a modified Cobb scale or a similar standardized key for rust diseases.

  • Calculate the average disease severity for each plot.

Yield and Yield Component Assessment

At crop maturity, harvest the central area of each plot using a small-plot combine harvester.

Protocol for Yield and Yield Component Analysis:

  • Determine the grain yield for each plot and adjust for moisture content (typically to 14%).

  • From a subsample of the harvested grain, determine the thousand-grain weight (TGW).

  • Prior to harvest, collect a subsample of 20-50 ears from each plot to determine the number of grains per ear.

  • Calculate the harvest index if required (ratio of grain weight to total above-ground biomass).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatments.

TreatmentMean Disease Severity (%) on Flag LeafMean Disease Severity (%) on Leaf-2Grain Yield (t/ha)Thousand-Grain Weight (g)
Untreated Control
Famoxadone (Low Rate)
Famoxadone (Medium Rate)
Famoxadone (High Rate)
Famoxadone + Tank-Mix Partner
Standard Fungicide
LSD (p<0.05)
CV (%)

Table 3: Example of Data Summary for Famoxadone Efficacy Trial

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable post-hoc test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, at a significance level of p<0.05.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Data Collection cluster_analysis Analysis Site_Selection Site Selection & Preparation Plot_Establishment Plot Establishment (RCBD) Site_Selection->Plot_Establishment Fungicide_Application Fungicide Application at Key Growth Stages Plot_Establishment->Fungicide_Application Disease_Assessment Disease Severity Assessment Fungicide_Application->Disease_Assessment Yield_Assessment Yield & Component Assessment Disease_Assessment->Yield_Assessment Data_Analysis Statistical Analysis (ANOVA) Yield_Assessment->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for a field trial evaluating Famoxadone efficacy.

Famoxadone_Mode_of_Action Famoxadone Famoxadone Complex_III Complex III (Cytochrome bc1) Famoxadone->Complex_III Inhibits Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP

Caption: Simplified signaling pathway of Famoxadone's mode of action in fungi.

References

Translaminar Activity of Famoxadone in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a quinone outside inhibitor (QoI) fungicide belonging to the strobilurin group.[1] It is effective against a broad spectrum of fungal pathogens, including those responsible for downy mildew and late blight in various crops.[2][3] A key characteristic of Famoxadone is its translaminar activity, which allows the active ingredient to move from the treated leaf surface to the untreated surface, providing comprehensive protection throughout the leaf tissue. This document provides detailed application notes, experimental protocols, and data on the translaminar activity of Famoxadone in plant tissues.

Famoxadone's mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and disrupting cellular energy production.[1] Its translaminar movement is a crucial aspect of its efficacy, ensuring that the fungicide reaches pathogens that may not be in direct contact with the initial spray deposit.

Data Presentation: Translaminar Movement of Famoxadone

The translaminar movement of Famoxadone allows for the redistribution of the active ingredient from the adaxial (upper) to the abaxial (lower) leaf surface, and vice versa. This movement is influenced by the physicochemical properties of the fungicide and the morphology of the plant tissue.

Time After ApplicationApplication SurfaceFamoxadone Concentration on Adaxial Surface (µg/g fresh weight)Famoxadone Concentration on Abaxial Surface (µg/g fresh weight)% Translaminar Movement
24 hoursAdaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
48 hoursAdaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
72 hoursAdaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
24 hoursAbaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
48 hoursAbaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
72 hoursAbaxial[Insert Experimental Data][Insert Experimental Data][Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]

Experimental Protocols

Translaminar Bioassay of Famoxadone against Plasmopara viticola on Grapevine Leaves

This protocol is adapted from established methods for assessing the translaminar activity of fungicides against grapevine downy mildew.

Objective: To qualitatively and quantitatively assess the translaminar movement and efficacy of Famoxadone in preventing the germination and growth of Plasmopara viticola on grapevine leaves.

Materials:

  • Healthy, young, fully expanded grapevine leaves (e.g., Vitis vinifera cv. 'Chardonnay' or 'Riesling')

  • Famoxadone analytical standard

  • Commercial formulation of Famoxadone

  • Plasmopara viticola sporangia suspension (concentration of 1 x 10^5 sporangia/mL in sterile distilled water)

  • Sterilized Whatman No. 1 filter paper discs (6 mm diameter)

  • Petri dishes (150 mm diameter) with sterile, moistened filter paper

  • Micropipettes

  • Spray bottle or atomizer

  • Parafilm

  • Incubation chamber with controlled temperature (20-22°C) and humidity (>95%)

  • Stereomicroscope

Methodology:

  • Leaf Collection and Preparation:

    • Collect healthy, undamaged grapevine leaves.

    • Wash the leaves gently with distilled water and pat them dry with a paper towel.

    • Place the leaves with their adaxial surface facing up in Petri dishes containing moistened filter paper.

  • Fungicide Application:

    • Prepare a solution of Famoxadone at the desired concentration (e.g., the recommended field application rate).

    • Treatment Group: Apply a 10 µL droplet of the Famoxadone solution to the center of the adaxial surface of each leaf. Ensure the droplet does not spread to the abaxial surface.

    • Control Group: Apply a 10 µL droplet of a solution without the fungicide (e.g., water with the same solvent/surfactant concentration as the treatment) to the center of the adaxial surface of control leaves.

    • Allow the droplets to dry completely under ambient conditions.

  • Inoculation:

    • After 24-48 hours of fungicide application (to allow for translaminar movement), prepare a fresh suspension of P. viticola sporangia.

    • Inoculate the entire abaxial (untreated) surface of both treated and control leaves with the sporangia suspension using a fine mist sprayer.

  • Incubation:

    • Seal the Petri dishes with Parafilm to maintain high humidity.

    • Incubate the dishes in an incubation chamber at 20-22°C with a photoperiod of 16 hours light and 8 hours dark for 5-7 days.

  • Assessment:

    • After the incubation period, observe the leaves under a stereomicroscope.

    • Assess the percentage of the inoculated leaf area showing symptoms of downy mildew (oily spots and sporulation) on both treated and control leaves.

    • The efficacy of the translaminar activity is determined by the reduction in disease severity on the untreated abaxial surface of the Famoxadone-treated leaves compared to the control leaves.

Quantification of Famoxadone on Adaxial and Abaxial Leaf Surfaces by UPLC-MS/MS

This protocol provides a method for the extraction and quantification of Famoxadone from the upper and lower surfaces of a leaf to which it was applied on only one side.

Objective: To quantitatively determine the concentration of Famoxadone on both the treated (adaxial) and untreated (abaxial) surfaces of plant leaves following a single-sided application.

Materials:

  • Plant leaves (e.g., potato or grapevine) treated with Famoxadone on the adaxial surface.

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent)

  • C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Famoxadone analytical standard

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Methodology:

  • Sample Preparation:

    • At specified time intervals after applying Famoxadone to the adaxial surface, carefully excise the treated leaves.

    • To separate the adaxial and abaxial surfaces for analysis, a surface washing technique is employed.

    • Adaxial Surface Wash: Hold the leaf and gently wash the adaxial surface with a known volume (e.g., 10 mL) of acetonitrile into a collection vial.

    • Abaxial Surface Wash: Similarly, wash the abaxial surface with a fresh 10 mL of acetonitrile into a separate collection vial.

    • For a more rigorous extraction from the tissue, the leaf can be flash-frozen in liquid nitrogen and ground to a fine powder. A known weight of the powdered tissue is then extracted with acetonitrile. To differentiate between surfaces, the cuticle can be enzymatically or mechanically separated before extraction, though this is a more complex procedure.

  • Extraction from Leaf Tissue (Alternative to washing):

    • After surface washing (or if analyzing the whole tissue), weigh 1 g of the homogenized leaf sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.

  • UPLC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-1 min: 95% A, 5% B

      • 1-5 min: Gradient to 5% A, 95% B

      • 5-7 min: Hold at 5% A, 95% B

      • 7.1-9 min: Return to 95% A, 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometry (ESI in positive ion mode):

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 800 L/h

    • MRM Transitions for Famoxadone: Monitor the appropriate precursor and product ion transitions for Famoxadone (e.g., m/z 374.1 -> 148.1).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the Famoxadone analytical standard.

    • Quantify the amount of Famoxadone in the adaxial and abaxial samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application & Inoculation cluster_incubation_assessment Incubation & Assessment leaf_collection Collect Healthy Grapevine Leaves apply_fungicide Apply Famoxadone to Adaxial Leaf Surface leaf_collection->apply_fungicide famoxadone_prep Prepare Famoxadone Solution famoxadone_prep->apply_fungicide sporangia_prep Prepare P. viticola Sporangia Suspension inoculate_leaf Inoculate Abaxial Leaf Surface with P. viticola sporangia_prep->inoculate_leaf apply_fungicide->inoculate_leaf 24-48h for translaminar movement incubation Incubate Leaves (5-7 days) inoculate_leaf->incubation assessment Assess Disease Severity incubation->assessment

Caption: Workflow for the translaminar bioassay of Famoxadone.

analytical_workflow cluster_sampling Sampling & Extraction cluster_analysis Analysis treat_leaf Treat Adaxial Leaf Surface with Famoxadone sample_leaf Excise Leaf at Time Intervals treat_leaf->sample_leaf wash_surfaces Wash Adaxial & Abaxial Surfaces Separately sample_leaf->wash_surfaces extract_tissue Extract Famoxadone from Wash or Tissue wash_surfaces->extract_tissue uplc_msms UPLC-MS/MS Analysis extract_tissue->uplc_msms quantification Quantify Famoxadone Concentration uplc_msms->quantification

Caption: Workflow for quantifying Famoxadone on leaf surfaces.

Signaling Pathways

The translaminar movement of Famoxadone is primarily a passive diffusion process driven by the physicochemical properties of the molecule, such as its lipophilicity and water solubility. Currently, there is no evidence to suggest the involvement of specific plant signaling pathways in the movement of Famoxadone across the leaf lamina. The process is governed by the partitioning of the fungicide between the waxy cuticle, cell walls, and cellular membranes as it moves from a region of higher concentration to a region of lower concentration.

References

Troubleshooting & Optimization

Famoxadone solubility issues in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting solubility issues related to famoxadone in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of famoxadone?

A1: Famoxadone is a compound with low aqueous solubility.[1][2] It is generally more soluble in organic solvents, with high solubility in acetone and dichloromethane, moderate solubility in acetonitrile and ethyl acetate, and low solubility in solvents like hexane.[1]

Q2: I am having trouble dissolving famoxadone in a particular solvent, even though the literature suggests it should be soluble. What could be the issue?

A2: Several factors can affect the dissolution of famoxadone. These include:

  • Solvent Purity: The presence of impurities, including water, in your organic solvent can significantly impact the solubility of a hydrophobic compound like famoxadone.

  • Temperature: Solubility is often temperature-dependent. Ensure your solvent is at the temperature specified in the literature. Gentle heating may aid dissolution, but be cautious of potential degradation.

  • Compound Purity: Impurities in the famoxadone sample itself can affect its solubility characteristics.

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slower rate of dissolution (kinetic solubility) rather than the true maximum solubility (thermodynamic solubility). Ensure adequate time and agitation for the dissolution process.

Q3: My famoxadone is precipitating out of solution. What can I do?

A3: Precipitation can occur for several reasons, including:

  • Supersaturation: The initial concentration of your solution may have exceeded the thermodynamic solubility limit.

  • Temperature Fluctuations: A decrease in temperature can cause a previously dissolved compound to precipitate.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of famoxadone, potentially leading to precipitation.

  • Introduction of an Anti-Solvent: The addition of a solvent in which famoxadone is poorly soluble (like water or hexane) can cause it to crash out of solution.

To address precipitation, you can try re-dissolving the compound by gentle heating and sonication. If the issue persists, you may need to adjust the solvent system or the concentration of your solution.

Quantitative Solubility Data

The following table summarizes the reported solubility of famoxadone in various common organic solvents.

SolventSolubility (g/L)Solubility (mg/mL)Molar Concentration (M)
Acetone274[1]2740.73
Dichloromethane239[1]2390.64
Acetonitrile125[1]1250.33
Ethyl Acetate125[1]1250.33
Toluene13.3[1]13.30.036
Methanol10.0[1]10.00.027
1-Octanol1.87[1]1.870.005
Hexane0.0476[1]0.04760.00013
DMSO-1000.267

Note: Molar concentrations are calculated based on the molecular weight of famoxadone (374.39 g/mol ).

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of famoxadone in an organic solvent.

Materials:

  • Famoxadone (solid)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid famoxadone to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the vial vigorously for 1-2 minutes to facilitate initial mixing.

    • Place the vial in a temperature-controlled orbital shaker. Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The temperature should be maintained at a constant, reported value (e.g., 25 °C).

  • Phase Separation:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted sample by HPLC to determine the concentration of famoxadone.

    • Prepare a calibration curve using standard solutions of famoxadone of known concentrations.

    • Calculate the concentration of famoxadone in the original undiluted supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result start Start add_excess Add excess famoxadone to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent vortex Vortex for 2 mins add_solvent->vortex shake Shake at constant temp for 24-48h vortex->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze end Determine Solubility analyze->end

Shake-Flask Method Workflow

troubleshooting_guide start Famoxadone Dissolution Issue check_conditions Check Experimental Conditions start->check_conditions is_temp_correct Is Temperature Correct? check_conditions->is_temp_correct is_solvent_pure Is Solvent Pure & Anhydrous? is_temp_correct->is_solvent_pure Yes adjust_temp Adjust Temperature (Gentle Heating) is_temp_correct->adjust_temp No is_time_sufficient Sufficient Agitation Time? is_solvent_pure->is_time_sufficient Yes use_new_solvent Use Fresh, Anhydrous Solvent is_solvent_pure->use_new_solvent No increase_time Increase Agitation Time/Sonication is_time_sufficient->increase_time No still_issue Still Unresolved? is_time_sufficient->still_issue Yes adjust_temp->is_solvent_pure use_new_solvent->is_time_sufficient increase_time->still_issue consider_concentration Consider Lowering Concentration still_issue->consider_concentration Yes

Troubleshooting Dissolution Issues

References

Technical Support Center: Optimizing Famoxadone for Alternaria solani Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of famoxadone to control Alternaria solani, the causal agent of early blight in various crops.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of famoxadone against Alternaria solani?

A1: Famoxadone is a Quinone outside inhibitor (QoI) fungicide.[1] Its primary mode of action is the inhibition of mitochondrial respiration at Complex III (also known as the cytochrome bc1 complex) of the electron transport chain.[2][3][4] By binding to the Qo site of cytochrome b, famoxadone blocks the transfer of electrons, which disrupts the production of ATP, the essential energy currency of the fungal cell.[3] This ultimately leads to the cessation of fungal growth and spore germination.[2]

Q2: What is a typical effective concentration (EC50) of famoxadone for A. solani?

A2: The EC50 value, the concentration that inhibits 50% of fungal growth or germination, can vary depending on the specific isolate of A. solani and whether it is sensitive or has reduced sensitivity to QoI fungicides. For sensitive (wild-type) isolates, in vitro EC50 values for famoxadone are significantly low.[5][6][7] However, for isolates with reduced sensitivity, often associated with the F129L mutation, the EC50 values can be two- to three-fold higher.[5][6][8] Despite this shift, famoxadone may still be more effective than other QoI fungicides against these less sensitive isolates.[5][6][7]

Q3: Is there known resistance to famoxadone in A. solani populations?

A3: Yes, reduced sensitivity to QoI fungicides, including famoxadone, has been documented in A. solani populations.[9] This is often linked to the F129L amino acid substitution in the cytochrome b protein.[5][7][9] It is important to note that this mutation may confer a lower magnitude of resistance to famoxadone compared to other strobilurin fungicides like azoxystrobin.[6][9] In vivo studies have suggested that a two- to three-fold shift in in vitro sensitivity may not always result in a significant loss of disease control in the field.[6][8]

Q4: What are the key differences between in vitro and in vivo testing of famoxadone?

A4: In vitro testing involves assessing the direct effect of famoxadone on the fungus in a controlled laboratory setting, for example, by measuring the inhibition of mycelial growth on an agar medium or the prevention of spore germination in a liquid medium. These tests are useful for determining baseline sensitivity (EC50 values) and for studying the mechanism of action. In vivo testing, on the other hand, evaluates the efficacy of famoxadone in a living host, such as a potato or tomato plant. These trials provide a more realistic measure of disease control, taking into account factors like fungicide uptake, translocation, and environmental conditions.

Troubleshooting Guides

In Vitro Assays (Mycelial Growth and Spore Germination)
Issue Potential Cause(s) Recommended Solution(s)
High variability in results between replicates. 1. Inconsistent inoculum size or age.2. Uneven distribution of famoxadone in the growth medium.3. Contamination of cultures.4. Fluctuations in incubation temperature or humidity.1. Use a standardized inoculum, such as a mycelial plug of a specific diameter from the actively growing edge of a culture or a spore suspension with a known concentration.2. Ensure thorough mixing of the fungicide into the molten agar before pouring plates. For liquid assays, vortex samples adequately.3. Use sterile techniques throughout the experimental setup.4. Monitor and maintain consistent incubation conditions.
No inhibition of fungal growth, even at high concentrations. 1. The A. solani isolate may be highly resistant.2. The famoxadone stock solution may have degraded.3. Incorrect preparation of famoxadone concentrations.1. Test a known sensitive (wild-type) isolate as a positive control. Sequence the cytochrome b gene to check for resistance-conferring mutations like F129L.2. Prepare fresh stock solutions of famoxadone. Store stock solutions in a dark, cool place.3. Double-check all calculations and dilutions for the preparation of the test concentrations.
Poor or no spore germination in the control group. 1. Spores are not viable.2. Inappropriate germination medium or conditions.1. Use freshly harvested spores. Check spore viability under a microscope before starting the assay.2. Ensure the germination medium and incubation conditions (temperature, light) are optimal for A. solani.
In Vivo Assays (Greenhouse and Field Trials)
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent disease development in control plants. 1. Uneven inoculation of the pathogen.2. Environmental conditions are not conducive to disease development.1. Ensure a uniform application of the A. solani spore suspension to all plants.2. Maintain optimal conditions of humidity and temperature to favor infection and disease progression.
Famoxadone appears to be ineffective in controlling the disease. 1. Application timing was not optimal (e.g., applied after the disease was too established).2. Poor coverage of the fungicide on the plant foliage.3. The A. solani population in the trial has a high frequency of resistance.4. Famoxadone was washed off by rain or irrigation shortly after application.1. Apply famoxadone preventatively or at the very early stages of disease development.2. Use appropriate spray equipment and adjuvants to ensure thorough coverage of all plant surfaces.3. Collect isolates from the trial and conduct in vitro sensitivity testing to assess the resistance profile.4. Allow sufficient drying time for the fungicide before irrigation. Check the product label for rainfastness information.
Phytotoxicity symptoms on the plants. 1. The concentration of famoxadone used was too high.2. The formulation was not suitable for the specific crop or growth stage.1. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration.2. Always follow the manufacturer's recommendations for the specific crop and growth stage.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Alternaria solani to Famoxadone and Other Fungicides

FungicideIsolate SensitivityMean EC50 (µg/mL)Reference
FamoxadoneSensitiveSignificantly lower than fenamidone and boscalid[5][6][7]
FamoxadoneReduced-sensitivity (to azoxystrobin)Significantly lower than other tested fungicides[5][6][7]
AzoxystrobinSensitiveSimilar to famoxadone[5][6][7]
AzoxystrobinReduced-sensitivity~12-fold higher than sensitive isolates[5][6][7]
FenamidoneSensitiveHigher than famoxadone and azoxystrobin[5][6][7]
FenamidoneReduced-sensitivity (to azoxystrobin)~2- to 3-fold higher than sensitive isolates[5][6][7]
BoscalidSensitiveHigher than famoxadone and azoxystrobin[5][6][7]
BoscalidReduced-sensitivity (to azoxystrobin)~2-fold lower than sensitive isolates (negative cross-resistance)[5][6]

Table 2: Efficacy of Famoxadone in Field Trials for Early Blight Control

TreatmentApplication RateDisease Severity Reduction (%)Yield Increase (%)Reference
Famoxadone + Cymoxanil450 g/ha80.665.03[10]
Chlorothalonil3 L/ha80.2664.17[10]
Famoxadone + Cymoxanil-Rated as "reasonable effect" (++)-[11]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
  • Preparation of Fungicide Stock Solution: Prepare a stock solution of famoxadone in an appropriate solvent (e.g., acetone) at a high concentration.

  • Preparation of Amended Media: Autoclave a suitable growth medium for A. solani (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50-55°C. Add the required volume of the famoxadone stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the growing edge of a 7-10 day old culture of A. solani, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25 ± 2°C).

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro Spore Germination Assay
  • Spore Suspension Preparation: Harvest conidia from a 10-14 day old A. solani culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Gently scrape the surface with a sterile glass rod to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: Prepare a series of famoxadone concentrations in a suitable liquid medium or sterile water.

  • Incubation: Mix a small volume of the spore suspension with an equal volume of each fungicide concentration on a microscope slide or in a microtiter plate. Place the slides in a humid chamber or seal the plates to prevent evaporation. Incubate at an optimal temperature (e.g., 25°C) for a specific period (e.g., 6-12 hours).

  • Data Collection: Observe a predetermined number of spores (e.g., 100) under a microscope for each replicate. A spore is considered germinated if the length of the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Determine the EC50 value as described for the mycelial growth assay.

Visualizations

Signaling Pathway Diagram

Famoxadone_MoA cluster_ETC Mitochondrial Electron Transport Chain (Inner Membrane) cluster_Process Cellular Processes Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production H+ Gradient Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Energy Supply Famoxadone Famoxadone Famoxadone->Inhibition

Caption: Mechanism of action of Famoxadone on the mitochondrial electron transport chain in Alternaria solani.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_mycelial Mycelial Growth cluster_spore Spore Germination cluster_invivo In Vivo Assay start_invitro Prepare A. solani Culture poisoned_food Poisoned Food Technique start_invitro->poisoned_food spore_suspension Prepare Spore Suspension start_invitro->spore_suspension prep_fungicide Prepare Famoxadone Serial Dilutions prep_fungicide->poisoned_food germination_assay Germination Assay prep_fungicide->germination_assay measure_growth Measure Radial Growth poisoned_food->measure_growth analyze_invitro Calculate % Inhibition & EC50 Value measure_growth->analyze_invitro spore_suspension->germination_assay germination_assay->analyze_invitro grow_plants Grow Host Plants (e.g., Tomato, Potato) apply_fungicide Apply Famoxadone Treatments grow_plants->apply_fungicide inoculate Inoculate with A. solani apply_fungicide->inoculate incubation_period Incubate under Conducive Conditions inoculate->incubation_period assess_disease Assess Disease Severity incubation_period->assess_disease analyze_invivo Calculate Disease Control Efficacy assess_disease->analyze_invivo

Caption: General workflow for evaluating Famoxadone efficacy against Alternaria solani.

References

Troubleshooting Famoxadone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of Famoxadone in aqueous solutions during experimental procedures.

Factors Influencing Famoxadone Stability in Aqueous Solutions

Famoxadone, an oxazolidinedione fungicide, exhibits limited stability in aqueous environments, which can significantly impact experimental outcomes. Its stability is primarily influenced by several key factors:

  • pH: Famoxadone is susceptible to hydrolysis, with the rate of degradation being pH-dependent. It is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.

  • Light: Photodegradation is a significant pathway for Famoxadone degradation. Exposure to light, especially simulated sunlight, can lead to rapid breakdown of the compound.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis and other degradation processes.

  • Aqueous Solubility: Famoxadone has very low water solubility, which can lead to precipitation and apparent instability in aqueous solutions, especially at higher concentrations.

Quantitative Data on Famoxadone Stability

The following table summarizes key quantitative data regarding the stability of Famoxadone under various conditions.

ParameterConditionValueReference(s)
Hydrolysis Half-life (t½) pH 5 Buffer31-41 days[1]
pH 7 Buffer2-2.7 days[1]
pH 9 Buffer1.55-1.8 days[1]
Photolysis Half-life (DT50) Sterile Buffer (pH 5), Simulated Sunlight1.9 days[2]
Natural Water (Light)0.16 days[2]
Natural Water (Dark)0.21 days[2]
Aqueous Solubility Unbuffered Water (pH 7.8-8.9, 20°C)0.052 mg/L[1]
pH 7111 µg/L[1]

Experimental Protocols

Protocol for Assessing Famoxadone Stability in Aqueous Solution via HPLC

This protocol outlines a general procedure for evaluating the stability of Famoxadone in an aqueous solution.

1. Materials:

  • Famoxadone standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffers of desired pH (e.g., acetate buffer for pH 5, phosphate buffer for pH 7, borate buffer for pH 9)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV or MS/MS detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Famoxadone in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions in the desired aqueous buffer. The final concentration should be within the linear range of the analytical method and below the aqueous solubility limit of Famoxadone to avoid precipitation. The addition of a small percentage of a co-solvent like acetonitrile (e.g., up to 25%) can help maintain solubility and stability.[3]

3. Stability Study Setup:

  • Aliquots of the Famoxadone working solution are stored under different conditions to be tested (e.g., different pH, temperature, and light exposure).

  • For photostability testing, expose samples to a light source that simulates sunlight, while keeping control samples in the dark.

  • For thermal stability, store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

4. Sample Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the samples by HPLC to determine the concentration of Famoxadone remaining. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.[4]

5. Data Analysis:

  • Plot the concentration of Famoxadone versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) or DT50 for each condition.

Visualizations

Famoxadone_Degradation_Pathway Famoxadone Famoxadone Hydrolysis Hydrolysis (pH dependent) Famoxadone->Hydrolysis Photolysis Photolysis (Light exposure) Famoxadone->Photolysis Metabolite1 IN-KF015 ((5RS)-5-methyl-5-(4-phenoxyphenyl) -1,3-oxazolidine-2,4-dione) Hydrolysis->Metabolite1 Metabolite2 IN-JS940 ((2RS)-2-hydroxy-2-(4- phenoxyphenyl)propanoic acid) Hydrolysis->Metabolite2 Photolysis->Metabolite1 Photolysis->Metabolite2 Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Caption: Degradation pathway of Famoxadone in aqueous environments.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Famoxadone Stock Solution (in ACN) Prep_Working Prepare Aqueous Working Solutions (in desired buffers) Prep_Stock->Prep_Working pH_Stress Vary pH (e.g., 5, 7, 9) Prep_Working->pH_Stress Temp_Stress Vary Temperature (e.g., 4°C, 25°C, 40°C) Prep_Working->Temp_Stress Light_Stress Light vs. Dark (Photostability) Prep_Working->Light_Stress Sampling Sample at Time Intervals pH_Stress->Sampling Temp_Stress->Sampling Light_Stress->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Determine Degradation Kinetics and Half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for Famoxadone stability testing.

Troubleshooting_Tree Start Famoxadone Instability Observed Check_Precipitation Is precipitation visible? Start->Check_Precipitation Check_Degradation Is the concentration decreasing over time? Check_Precipitation->Check_Degradation No Solution_Concentration Reduce Famoxadone concentration Check_Precipitation->Solution_Concentration Yes Solution_pH Adjust pH to be more acidic (if possible) Check_Degradation->Solution_pH Yes End Stability Improved Check_Degradation->End No, investigate other factors Solution_Cosolvent Add a co-solvent (e.g., up to 25% ACN) Solution_Concentration->Solution_Cosolvent Solution_Cosolvent->End Solution_Light Protect from light Solution_pH->Solution_Light Solution_Temp Lower storage temperature Solution_Light->Solution_Temp Solution_Temp->End

Caption: Troubleshooting decision tree for Famoxadone instability.

Frequently Asked Questions (FAQs)

Q1: My Famoxadone solution is cloudy and a precipitate has formed. What should I do?

A1: This is likely due to Famoxadone's low aqueous solubility.[1] To address this, you can:

  • Reduce the concentration: Ensure the concentration of Famoxadone in your aqueous solution is below its solubility limit at the experimental temperature.

  • Add a co-solvent: Incorporating a water-miscible organic solvent, such as acetonitrile (ACN) at a concentration of up to 25%, can significantly improve the solubility and stability of Famoxadone in aqueous solutions.[3]

  • Check the pH: Famoxadone's solubility is pH-dependent. Ensure the pH of your solution is within a range where solubility is maximized, if compatible with your experimental design.

Q2: I am observing a rapid decrease in Famoxadone concentration in my aqueous solution, even without any visible precipitation. What could be the cause?

A2: This is likely due to chemical degradation. The primary causes are:

  • Hydrolysis: Famoxadone degrades quickly in neutral to alkaline conditions.[1] If your experiment allows, consider adjusting the pH to a more acidic range (e.g., pH 5) where it is more stable.

  • Photodegradation: Famoxadone is sensitive to light.[2] Ensure your solutions are protected from light by using amber vials or covering your glassware with aluminum foil, especially during long-term experiments.

  • Elevated Temperature: Higher temperatures accelerate degradation. Store your solutions at a lower temperature (e.g., 4°C) when not in use.

Q3: What are the main degradation products of Famoxadone in water?

A3: The primary degradation of Famoxadone in aqueous environments proceeds through hydrolysis and photolysis, leading to the formation of several metabolites. The main identified degradation products include IN-KF015 ((5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) and IN-JS940 ((2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid).[2]

Q4: How can I accurately quantify the concentration of Famoxadone and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or tandem mass spectrometry (MS/MS) detector is the most common and reliable method for the analysis of Famoxadone.[4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. This method allows for the separation and quantification of the parent Famoxadone from its degradation products.

Q5: Are there any specific handling precautions I should take when working with Famoxadone solutions?

A5: Besides the stability considerations mentioned above, it is important to follow standard laboratory safety procedures. Famoxadone is a pesticide, and appropriate personal protective equipment (PPE), such as gloves, lab coat, and eye protection, should be worn. Handle the compound in a well-ventilated area.

References

Technical Support Center: Improving Famoxadone Efficacy in Combination Fungicide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Famoxadone in combination therapies. The following sections offer detailed experimental protocols, data interpretation guides, and solutions to common issues encountered during in vitro and other laboratory-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is Famoxadone and what is its primary mode of action?

Famoxadone is a synthetic fungicide belonging to the oxazolidinedione class.[1] It is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[2] By binding to the Qo site, Famoxadone blocks electron transport, which halts ATP production and ultimately leads to fungal cell death.[2]

Q2: Why is Famoxadone commonly used in combination with other fungicides like Cymoxanil?

Using Famoxadone in combination with other fungicides offers several advantages:

  • Synergistic Efficacy: The combination can produce a greater antifungal effect than the sum of the individual components.

  • Resistance Management: Famoxadone has a single-site mode of action, which carries a high risk of resistance development in fungal populations.[1] Combining it with a multi-site fungicide or a partner with a different mode of action, such as Cymoxanil, helps to mitigate the selection pressure for resistant strains.[2]

  • Broadened Spectrum of Activity: While Famoxadone is highly effective, a partner fungicide can control pathogens outside of Famoxadone's primary spectrum.

  • Complementary Action: Famoxadone provides excellent preventative and residual activity, while a partner like Cymoxanil offers curative ("kick-back") action against established infections.[3][4]

Q3: What is the mode of action of Cymoxanil, a frequent partner for Famoxadone?

Cymoxanil's exact biochemical mode of action has been considered complex and multi-sited. It is known to inhibit the synthesis of DNA and RNA in fungi.[5][6] More recent research suggests that it also impairs fungal respiration by inhibiting cytochrome c oxidase (Complex IV), which blocks the interaction of cytochrome c and hampers electron transfer.[7] This multi-faceted attack complements Famoxadone's action on Complex III.

Fungal Inhibition Pathways

The diagram below illustrates the distinct targets of Famoxadone and its partner, Cymoxanil, within the fungal cell's energy production and metabolic pathways.

G Modes of Action for Famoxadone and Cymoxanil cluster_mito Mitochondrial Respiration cluster_nucleus Nucleus Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP ETC_e->Complex_III DNA_RNA DNA & RNA Synthesis Famoxadone Famoxadone (QoI Fungicide) Famoxadone->Complex_III INHIBITS Cymoxanil Cymoxanil Cymoxanil->Complex_IV INHIBITS Cymoxanil->DNA_RNA INHIBITS

Caption: Fungal metabolic pathways inhibited by Famoxadone and Cymoxanil.

Troubleshooting Experimental Issues

Q4: I am observing lower-than-expected activity from Famoxadone in my in vitro assay. What are potential causes?

  • Solubility Issues: Famoxadone has very low aqueous solubility (e.g., 111 µg/L at pH 7). If not properly dissolved in an appropriate solvent (like DMSO) before being added to the aqueous assay medium, it can precipitate, reducing its effective concentration. Ensure your stock solution is fully dissolved and does not precipitate upon dilution into the final medium.

  • pH of Medium: Famoxadone's solubility is pH-dependent. Ensure the pH of your growth medium is consistent across experiments, as variations could alter the amount of bioavailable fungicide.

  • Adsorption to Plastics: Like many hydrophobic compounds, Famoxadone may adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing tips with the solution can help mitigate this.

  • Degradation: While generally stable, ensure stock solutions are stored correctly (protected from light, at the recommended temperature) to prevent degradation. Famoxadone is reported to be unstable under UV light.

Q5: My dose-response curve is inconsistent, or my results show high variability between replicates. How can I improve this?

  • Inoculum Standardization: Ensure your fungal inoculum (spores, mycelial plugs) is uniform in concentration and viability. For spore suspensions, use a hemocytometer to count and adjust to a standard concentration. For mycelial plugs, take them from the actively growing edge of a culture of the same age.

  • Compound Distribution: When using multi-well plates, ensure the fungicide is evenly mixed in each well. Inadequate mixing can lead to concentration gradients and inconsistent fungal growth inhibition.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the fungicide and affect fungal growth. To minimize this, avoid using the outermost wells for data collection or fill them with sterile water/medium to maintain humidity.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your assay is low enough to not affect fungal growth on its own. Always include a "solvent control" (medium + solvent, no fungicide) to verify.

Q6: My results suggest antagonism between Famoxadone and a partner fungicide when I expected synergy. What could be the reason?

  • Incorrect Ratios: Synergy is often dependent on the ratio of the combined compounds. An incorrect ratio can lead to additive or even antagonistic effects. A checkerboard assay is essential to test a wide range of concentration combinations.

  • Biochemical Antagonism: While rare with common partners, some modes of action can interfere. For example, if one compound requires active cell metabolism to be effective, a second, fast-acting compound that shuts down metabolism could reduce the first compound's efficacy.

  • Resistance in Fungal Isolate: The isolate you are testing may have developed resistance to one or both of the fungicides. For QoI fungicides like Famoxadone, resistance is often associated with a G143A mutation in the cytochrome b gene.[7] If you suspect resistance, it's crucial to test against a known sensitive (wild-type) strain as a reference.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Synergy Testing via Checkerboard Microdilution Assay

This protocol determines the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between Famoxadone and a partner fungicide.

Methodology:

  • Prepare Fungal Inoculum:

    • For mycelial-growing fungi (Phytophthora infestans), grow the culture on a suitable agar medium (e.g., Rye A).

    • For spore-producing fungi, harvest spores from a mature culture and suspend them in sterile water with a surfactant (e.g., 0.01% Tween 20). Adjust the spore suspension to a final concentration of 1 x 10⁴ spores/mL using a hemocytometer.

  • Prepare Fungicide Stock Solutions:

    • Dissolve Famoxadone and the partner fungicide (e.g., Cymoxanil) in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Set up the Checkerboard Plate:

    • Use a sterile 96-well flat-bottom microtiter plate.

    • Add 50 µL of growth medium (e.g., clarified V8 juice broth) to all wells.

    • Drug A (Famoxadone): Create a 2-fold serial dilution horizontally across the plate (e.g., columns 1-10). Start with a 4x final concentration in column 1.

    • Drug B (Partner Fungicide): Create a 2-fold serial dilution vertically down the plate (e.g., rows A-G). Start with a 4x final concentration in row A.

    • The final plate will contain a matrix of concentrations. Include controls: Row H for Drug A only, Column 11 for Drug B only, and well H12 as a growth control (inoculum, no fungicide) and a sterility control (medium only).

  • Inoculation:

    • Add 50 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the total volume to 100 µL and dilutes the fungicides to their final test concentrations.

  • Incubation:

    • Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at the optimal temperature for the test fungus (e.g., 18-20°C for P. infestans) for 3-7 days, or until growth in the control well is sufficient.

  • Data Reading:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible fungal growth. This can be done visually or with a microplate reader measuring optical density (OD).

Data Presentation: Calculating Synergy

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index .

Formula: FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifferent: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Example EC₅₀ Values for Famoxadone and Combinations

The following table presents hypothetical EC₅₀ (Effective Concentration to inhibit 50% of growth) values to illustrate how data can be structured. Actual values will vary by fungal species, isolate, and experimental conditions.

Fungal SpeciesIsolate TypeFungicide(s)EC₅₀ (µg/mL)Reference
Plasmopara viticolaWild-Type (WT)Famoxadone< 0.3[7]
Plasmopara viticolaQoI-Resistant (G143A)Famoxadone> 100[7]
Phytophthora cajaniWild-TypeFamoxadone + Cymoxanil24.96
Phytophthora cajaniWild-TypeCymoxanil + Mancozeb8.23
Phytophthora infestansWild-TypeFamoxadone (Zoospores)~0.01[3]
Phytophthora infestansWild-TypeCymoxanil (Mycelial Growth)0.5 - 1.5[5]

Visualizing Workflows and Logic

Experimental Workflow Diagram

This diagram outlines the key steps for conducting a fungicide synergy study, from initial preparation to final data analysis.

G cluster_prep cluster_assay cluster_read cluster_analyze prep 1. Preparation assay 2. Assay Setup prep->assay incubate 3. Incubation assay->incubate read 4. Data Collection incubate->read analyze 5. Data Analysis read->analyze culture Culture Fungal Isolate inoculum Standardize Inoculum (Spores or Mycelia) culture->inoculum stock Prepare Fungicide Stock Solutions (in DMSO) serial Perform Serial Dilutions in 96-well Plate stock->serial add_inoculum Add Inoculum to Wells serial->add_inoculum mic Determine MICs Visually or via OD Reading fic Calculate FIC Index mic->fic isobologram Generate Isobologram mic->isobologram conclusion Determine Interaction (Synergy, Additive, etc.) fic->conclusion isobologram->conclusion

Caption: Workflow for assessing fungicide synergy using a checkerboard assay.

Troubleshooting Decision Tree

This logical diagram helps guide researchers through common problems encountered during fungicide efficacy experiments.

G start Unexpected Results (e.g., No Inhibition, High Variability) check_controls Are Controls Valid? (Growth, Sterility, Solvent) start->check_controls check_prep Review Preparation Steps check_controls->check_prep Yes fix_controls Action: Remake Media/Inoculum. Repeat Assay. check_controls->fix_controls No check_fungicide Investigate Fungicide Properties check_prep->check_fungicide OK fix_prep Action: Verify Pipetting, Dilutions, and Inoculum Standardization. check_prep->fix_prep Error Found check_isolate Investigate Fungal Isolate check_fungicide->check_isolate OK fix_fungicide Action: Check Solubility, pH, Age of Stock, Adsorption. check_fungicide->fix_fungicide Issue Found fix_isolate Action: Test for Resistance (e.g., G143A mutation for QoIs). Use a known sensitive strain. check_isolate->fix_isolate

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: GC/ECD Analysis of Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Gas Chromatography with Electron Capture Detection (GC/ECD) analysis of Famoxadone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the GC/ECD analysis of Famoxadone.

Q1: What are the most common sources of interference in the GC/ECD analysis of Famoxadone?

The most prevalent interferences in the GC/ECD analysis of Famoxadone are matrix effects and co-eluting compounds .

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, agricultural products) can be co-extracted with Famoxadone. These components can either enhance or suppress the detector's response to Famoxadone, leading to inaccurate quantification. This phenomenon is often observed as a higher or lower peak area for the same concentration of Famoxadone in a sample matrix compared to a clean solvent. The use of matrix-matched calibration standards is a common strategy to mitigate this issue.[1][2][3][4][5]

  • Co-eluting Compounds: Other compounds in the sample, particularly other pesticides with similar chemical properties, may have retention times close to or overlapping with Famoxadone on the GC column. This co-elution can lead to a falsely high quantification of Famoxadone. The selection of a highly selective GC column and optimization of the temperature program are crucial to minimize co-elution.

Q2: My Famoxadone peak is tailing. What are the possible causes and solutions?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing it to elute more slowly and result in tailing.

    • Solution: Deactivate the injector liner or replace it with a new, inert liner. Condition the GC column according to the manufacturer's instructions. If the column is old or heavily contaminated, trimming a small portion from the front or replacing the column may be necessary.[6][7]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.

    • Solution: Use a guard column to protect the analytical column. Regularly perform inlet maintenance, including changing the liner and septum.[8]

  • Inappropriate Column Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column, leading to tailing.

    • Solution: Lower the initial oven temperature to allow for better focusing of the analyte at the head of the column.[6][9]

Q3: I am observing "ghost peaks" in my chromatograms. What could be the cause?

Ghost peaks are peaks that appear in a blank run or in subsequent sample runs at unexpected retention times.

  • Contamination: The most common cause of ghost peaks is contamination in the injection port, syringe, carrier gas, or the column itself.[3][10][11][12]

    • Solution:

      • Injector and Syringe: Clean the injector port and use a clean syringe for each injection. Running a blank solvent injection can help identify if the syringe is the source of contamination.

      • Carrier Gas: Ensure high-purity carrier gas is used and that gas lines are clean. Gas purifiers can help remove contaminants.

      • Column Bleed: Septum particles or previous injections of highly concentrated samples can lead to "bleed" from the column that appears as ghost peaks. Bake out the column at a high temperature (within its specified limit) to remove contaminants.[11]

  • Carryover: Residual analyte from a previous, more concentrated sample can be injected in a subsequent run.

    • Solution: Implement a thorough wash sequence for the syringe and injector between samples. Injecting a solvent blank after a high-concentration sample can help confirm and mitigate carryover.

Q4: The baseline of my chromatogram is noisy or drifting. What should I do?

An unstable baseline can make it difficult to accurately integrate peaks.

  • Detector Contamination: A dirty ECD detector is a common cause of baseline noise.[13][14]

    • Solution: Follow the manufacturer's instructions for cleaning the ECD.

  • Gas Leaks: Leaks in the carrier gas or makeup gas lines can introduce air into the system, leading to a noisy baseline.

    • Solution: Check for leaks at all fittings and connections using an electronic leak detector.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing the baseline to drift upwards.

    • Solution: Ensure the column is not being operated above its maximum temperature limit. Use a column with low bleed characteristics. Conditioning the column can also help reduce bleed.[15]

  • Contaminated Gas: Impurities in the carrier or makeup gas can contribute to baseline noise.

    • Solution: Use high-purity gases and install gas purifiers.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is adapted from the US EPA method for the determination of Famoxadone in water.[16]

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The dichloromethane layer will be at the bottom.

  • Drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining all extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for GC/ECD analysis.

Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the SPE of pesticides from water.[1][2][17][18]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge by drawing air through it under vacuum for 10-20 minutes.

  • Elution:

    • Elute the trapped analytes from the cartridge by passing 5-10 mL of ethyl acetate or another suitable solvent through the cartridge.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC/ECD analysis.

Quantitative Data Summary

The following table summarizes recovery data for Famoxadone using different extraction methods as reported in the US EPA method validation study.[16]

MatrixExtraction MethodFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Drinking WaterSolid-Phase Extraction0.05925.4
Drinking WaterSolid-Phase Extraction0.25953.2
Ground WaterSolid-Phase Extraction0.05906.7
Ground WaterSolid-Phase Extraction0.25934.3
Surface WaterSolid-Phase Extraction0.25887.1
Surface WaterSolid-Phase Extraction1.25915.5
Drinking WaterLiquid-Liquid Extraction0.05964.2
Drinking WaterLiquid-Liquid Extraction0.25982.1
Ground WaterLiquid-Liquid Extraction0.05945.8
Ground WaterLiquid-Liquid Extraction0.25973.6
Surface WaterLiquid-Liquid Extraction0.25916.4
Surface WaterLiquid-Liquid Extraction1.25944.8

Visualizations

Troubleshooting Workflow for Common GC/ECD Issues

Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_ghost Troubleshooting Ghost Peaks cluster_noise Troubleshooting Baseline Noise start Problem Observed peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks baseline_noise Baseline Noise/Drift start->baseline_noise check_active_sites Check for Active Sites peak_tailing->check_active_sites check_column_contamination Check Column Contamination peak_tailing->check_column_contamination check_temp Check Initial Temperature peak_tailing->check_temp check_contamination Check System Contamination (Injector, Syringe, Gas) ghost_peaks->check_contamination check_carryover Check for Carryover ghost_peaks->check_carryover check_detector Check Detector baseline_noise->check_detector check_leaks Check for Gas Leaks baseline_noise->check_leaks check_bleed Check Column Bleed baseline_noise->check_bleed solution_tailing Deactivate/Replace Liner Condition/Trim/Replace Column Lower Initial Temperature check_active_sites->solution_tailing check_column_contamination->solution_tailing check_temp->solution_tailing solution_ghost Clean System Components Use High Purity Gas Implement Syringe Wash Inject Blanks check_contamination->solution_ghost check_carryover->solution_ghost solution_noise Clean Detector Leak Check System Condition/Replace Column Use Low Bleed Column check_detector->solution_noise check_leaks->solution_noise check_bleed->solution_noise

Caption: A logical workflow for troubleshooting common issues in GC/ECD analysis.

Sample Preparation Workflow: LLE vs. SPE

Sample_Prep_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Water Sample lle1 Add Dichloromethane start->lle1 spe1 Condition SPE Cartridge start->spe1 lle2 Shake & Separate lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Dry & Concentrate lle3->lle4 end_node Analysis by GC/ECD lle4->end_node spe2 Load Sample spe1->spe2 spe3 Dry Cartridge spe2->spe3 spe4 Elute with Solvent spe3->spe4 spe5 Concentrate Eluate spe4->spe5 spe5->end_node

Caption: Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction workflows.

References

How to prevent phytotoxicity of Famoxadone on sensitive crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose phytotoxicity of Famoxadone on sensitive crops during your experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential issues with Famoxadone application that may lead to phytotoxicity.

Issue 1: Unexpected Crop Injury Observed After Famoxadone Application

Possible Causes and Solutions:

Potential Cause Verification Steps Solution
Crop Sensitivity Review literature and product labels for known sensitivities of the specific crop or cultivar to Famoxadone or other Quinone outside Inhibitor (QoI) fungicides. Some strobilurin fungicides are known to be phytotoxic to certain plant species; for example, some are phytotoxic to Concord grapes and certain apple varieties.[1]- Conduct a small-scale test on a few plants before treating the entire batch. - If the crop is known to be sensitive, consider using an alternative fungicide with a different mode of action.
Incorrect Application Rate Double-check all calculations for the concentration and volume of the Famoxadone solution applied. Ensure that the final concentration is within the recommended range for the target crop.- Recalculate and adjust the application rate for future experiments. - If an overdose has occurred, gently rinse the foliage with water to remove excess residue, if appropriate for the plant species.
Environmental Stress Assess the environmental conditions before, during, and after application. High temperatures, high humidity, and drought stress can increase a plant's susceptibility to chemical injury.[2]- Avoid applying Famoxadone during periods of extreme heat or when plants are under drought stress. - Ensure adequate soil moisture before application. - Apply during cooler parts of the day, such as early morning or late evening.
Adjuvant/Surfactant Incompatibility or Incorrect Use Review the type and concentration of any adjuvants or surfactants used in the tank mix. Some adjuvants can enhance penetration into the plant tissue, potentially increasing phytotoxicity.- Consult the Famoxadone product label for recommendations on compatible adjuvants. - If unsure, perform a jar test to check for physical compatibility before mixing a large batch. - Conduct a small-scale test with the intended adjuvant mixture on a few plants.
Tank Mix Incompatibility Verify the compatibility of all components in the spray tank. Chemical reactions between Famoxadone and other pesticides or fertilizers can lead to the formation of phytotoxic compounds.- Always follow the WALES (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, and Surfactants) method for proper mixing order. - Refer to product labels for known incompatibilities. When in doubt, perform a jar test.[3]
Contaminated Equipment Ensure that the sprayer or application equipment was thoroughly cleaned before use to remove any residues from previous applications of other chemicals, especially herbicides.- Implement a rigorous cleaning protocol for all application equipment between uses.

Frequently Asked Questions (FAQs)

Understanding Famoxadone and Phytotoxicity

Q1: What is the mode of action of Famoxadone and how does it relate to phytotoxicity?

Famoxadone is a Quinone outside Inhibitor (QoI) fungicide.[1][4] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transport at the cytochrome bc1 complex (Complex III).[4] While this is highly effective against fungal pathogens, this mitochondrial inhibition can also occur to some extent in non-target plants. In sensitive plant species or under certain conditions, this can disrupt normal cellular respiration and energy production, leading to a cascade of stress responses and visible phytotoxicity symptoms. Inhibition of the mitochondrial electron transport chain can trigger mitochondrial retrograde signaling, which involves communication from the mitochondria to the nucleus, altering gene expression related to stress responses.[5][6]

Q2: What are the common symptoms of Famoxadone-induced phytotoxicity?

While specific symptoms can vary depending on the plant species and the severity of the exposure, general symptoms of fungicide-induced phytotoxicity may include:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning or death of leaf tissue, often appearing as spots or at the leaf margins.[2]

  • Stunting: Reduced overall growth of the plant.

  • Leaf distortion: Curling, cupping, or twisting of leaves.[7]

  • Fruit damage: Russeting or other surface blemishes on fruits.

It is important to differentiate these symptoms from those caused by nutrient deficiencies, diseases, or other environmental stressors.

Q3: Which crops are known to be sensitive to Famoxadone?

Famoxadone is registered for use on a variety of crops, including potatoes, tomatoes, grapes, and cucurbits.[4] However, some strobilurin fungicides, the class to which Famoxadone belongs, have known phytotoxicity on certain non-target crops. For example, some strobilurins are phytotoxic to specific apple varieties and Concord grapes.[1] It is crucial to consult the product label and conduct small-scale trials when using Famoxadone on a new crop or cultivar for the first time.

Prevention and Mitigation

Q4: How can I prevent Famoxadone phytotoxicity in my experiments?

Prevention is key to avoiding phytotoxicity. Here are some best practices:

  • Follow Label Instructions: Always adhere strictly to the recommended application rates and intervals specified on the product label.

  • Consider Environmental Conditions: Avoid spraying under stressful conditions such as high heat, drought, or high humidity.[2]

  • Small-Scale Testing: Before applying to a large number of plants, test Famoxadone on a small subset to check for any adverse reactions.

  • Proper Tank Mixing: If tank-mixing with other products, ensure they are compatible by checking labels and performing a jar test. Follow the correct mixing order (WALES method).[3]

  • Use Recommended Adjuvants: Only use adjuvants that are recommended for use with Famoxadone on the target crop.

Q5: What should I do if I suspect Famoxadone phytotoxicity has occurred?

If you observe symptoms of phytotoxicity after an application:

  • Document the Symptoms: Take clear photos and detailed notes of the observed symptoms, their location on the plant, and the extent of the damage.

  • Review Your Protocol: Carefully re-examine your application records, including the concentration used, any tank mix partners, adjuvants, and the environmental conditions at the time of application.

  • Mitigate Further Damage: If possible, gently wash the foliage of the affected plants with water to remove any unabsorbed product.

  • Provide Supportive Care: Ensure the plants have optimal growing conditions (water, nutrients) to help them recover.

  • Isolate the Cause: Compare the affected plants to an untreated control group to confirm that the symptoms are a result of the treatment.

Q6: Are there any safeners that can be used with Famoxadone to reduce phytotoxicity?

The use of safeners is more common with herbicides to protect crops from injury. While some strobilurin fungicides have been investigated for their potential as safeners for herbicides, there is limited information on specific safeners developed to prevent fungicide-induced phytotoxicity.[4] The most effective approach to prevent phytotoxicity from Famoxadone is to follow the preventative measures outlined in Q4.

Experimental Considerations

Q7: How do I properly conduct a tank mix compatibility test (jar test) for Famoxadone?

A jar test can help you identify physical incompatibilities before mixing a large batch.

  • Use a clean, clear glass jar with a lid.

  • Fill the jar with water from the same source you will use for the spray solution, typically to about half full.

  • Add each component of your intended tank mix in the correct WALES order (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants), one at a time, in the same proportion you will be using in the spray tank.

  • After adding each component, cap the jar and shake it well.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as clumping, precipitation, or the formation of separate layers.

Q8: What are the guidelines for rotational crops after using Famoxadone?

Product labels for pesticides often include plant-back intervals (PBIs), which are the minimum time required between the last application of the product and the planting of a rotational crop.[8][9][10] These intervals are established to prevent both potential phytotoxicity to the subsequent crop and illegal pesticide residues in food crops. Always consult the specific Famoxadone product label for detailed information on rotational crop restrictions.

Experimental Protocols

Protocol for Assessing Famoxadone Phytotoxicity on a Non-Target Plant Species

This protocol outlines a basic methodology for evaluating the potential phytotoxicity of Famoxadone on a sensitive or non-target plant species in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select a uniform batch of healthy, well-established plants of the desired species and cultivar.
  • Grow the plants in a suitable, uniform potting medium and in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity.

2. Treatments:

  • Control Group: Plants treated with water only (containing any adjuvants used in the Famoxadone treatment).
  • Famoxadone Treatment Group(s): Plants treated with Famoxadone at various concentrations. It is recommended to include the intended use rate, as well as 2x and 4x the intended rate to assess the margin of safety.
  • Each treatment group should consist of a sufficient number of replicate plants (e.g., 5-10) to ensure statistical validity.

3. Application:

  • Apply the treatments as a foliar spray, ensuring uniform coverage of the foliage to the point of runoff.
  • Use a calibrated sprayer to ensure accurate and consistent application.
  • Keep the different treatment groups physically separated to avoid cross-contamination.

4. Data Collection:

  • Visually assess the plants for symptoms of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
  • Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify the level of injury.
  • Record specific symptoms observed (e.g., chlorosis, necrosis, stunting, malformation).
  • Measure plant height and/or biomass (fresh or dry weight) at the end of the experiment to quantify any growth inhibition.

5. Data Analysis:

  • Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences in phytotoxicity symptoms and growth parameters between the treatment groups.

Visualizations

Famoxadone_Mode_of_Action cluster_Mitochondrion Fungal/Plant Mitochondrion cluster_ETC Electron Transport Chain cluster_Cellular_Response Cellular Response ComplexI Complex I Q Quinone Pool ComplexI->Q e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Gradient ROS_production Increased ROS ComplexIII->ROS_production ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ComplexIV->Proton_Gradient Q->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Proton_Gradient->ATP_Synthase Famoxadone Famoxadone Famoxadone->ComplexIII Inhibits Qo site Mito_Signaling Mitochondrial Retrograde Signaling ATP_depletion->Mito_Signaling ROS_production->Mito_Signaling Stress_Response Plant Stress Response Genes Mito_Signaling->Stress_Response Phytotoxicity Phytotoxicity (Chlorosis, Necrosis, Stunting) Stress_Response->Phytotoxicity

Caption: Famoxadone's mode of action and its potential pathway to phytotoxicity in plants.

Phytotoxicity_Troubleshooting_Workflow Start Phytotoxicity Suspected Observe Observe and Document Symptoms Start->Observe Review_App Review Application Protocol Observe->Review_App Check_Crop Known Crop Sensitivity? Review_App->Check_Crop Check_Rate Correct Application Rate? Check_Crop->Check_Rate No Action_Sensitive Action: - Use alternative fungicide - Conduct small-scale tests Check_Crop->Action_Sensitive Yes Check_Env Stressful Environmental Conditions? Check_Rate->Check_Env No Action_Rate Action: - Recalculate and adjust rate - Rinse foliage Check_Rate->Action_Rate Yes Check_Mix Tank Mix or Adjuvant Issue? Check_Env->Check_Mix No Action_Env Action: - Adjust application timing - Manage plant stress Check_Env->Action_Env Yes Action_Mix Action: - Perform jar test - Check compatibility charts - Follow WALES method Check_Mix->Action_Mix Yes End Resolution Check_Mix->End No Action_Sensitive->End Action_Rate->End Action_Env->End Action_Mix->End

Caption: A workflow for troubleshooting suspected Famoxadone phytotoxicity.

References

Technical Support Center: Refining Liquid Extraction Methods for Famoxadone from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid extraction methods for the fungicide Famoxadone from various plant matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of Famoxadone from plant samples.

Question: What are the common causes of low Famoxadone recovery, and how can they be addressed?

Answer:

Low recovery of Famoxadone can stem from several factors throughout the experimental workflow. Here are some common causes and their solutions:

  • Incomplete Extraction from the Matrix:

    • Issue: The solvent may not be efficiently penetrating the plant tissue to extract the analyte.

    • Solution: Ensure thorough homogenization of the sample to increase the surface area. Cryogenic milling can be particularly effective in preventing the degradation of heat-sensitive compounds like Famoxadone.[1][2] For dry samples, such as cereals or spices, pre-hydrating the sample with water before adding the extraction solvent can improve extraction efficiency.[2]

  • Suboptimal Solvent Selection:

    • Issue: The polarity of the extraction solvent may not be ideal for Famoxadone.

    • Solution: Acetonitrile is a commonly used and effective solvent for extracting Famoxadone from plant matrices.[3] Methanol can also be used, particularly in methods like matrix solid-phase dispersion (MSPD).[4] If low recovery persists, consider experimenting with solvent mixtures or additives.

  • Analyte Loss During Clean-up:

    • Issue: The clean-up step, intended to remove matrix interferences, may also be removing a portion of the Famoxadone.

    • Solution: The choice of sorbent in dispersive solid-phase extraction (dSPE) is critical. A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats and waxes is often effective. However, if recovery is low, you may need to adjust the amount or type of sorbent. In some cases, for cleaner matrices, a less aggressive clean-up or even no clean-up may be possible.

  • Degradation of Famoxadone:

    • Issue: Famoxadone may be unstable under certain pH or temperature conditions.

    • Solution: Use buffered QuEChERS methods to control the pH during extraction.[2] Also, avoid exposing the samples and extracts to high temperatures or direct sunlight, as photodegradation can occur.[5]

Question: How can I identify and mitigate matrix effects in my Famoxadone analysis?

Answer:

Matrix effects, the alteration of analyte response due to co-eluting compounds from the sample matrix, are a significant challenge in pesticide residue analysis.[6]

  • Identifying Matrix Effects:

    • Matrix effects can be identified by comparing the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.[6]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples.[7]

    • Effective Clean-up: A robust clean-up step using dSPE with appropriate sorbents (e.g., PSA, C18, GCB for pigmented samples) can remove many of the interfering compounds.[2][8]

    • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, this may compromise the limit of detection.

    • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for Famoxadone, if available, is an effective way to correct for both matrix effects and variations in recovery.[9]

Question: My chromatograms show peak tailing or splitting for Famoxadone. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification.

  • Active Sites in the GC/LC System:

    • Issue: Co-extracted matrix components can contaminate the analytical column and injector/ion source, creating active sites that interact with the analyte.[6]

    • Solution:

      • GC Systems: Use a deactivated inlet liner and perform regular maintenance.

      • LC Systems: Employ a guard column to protect the analytical column. Flush the system thoroughly between runs.

  • Inappropriate Mobile Phase (LC):

    • Issue: The mobile phase composition may not be optimal for Famoxadone.

    • Solution: Ensure the mobile phase is well-mixed and degassed. The use of a buffered mobile phase, such as ammonium acetate, can improve peak shape.[7]

  • Sample Overload:

    • Issue: Injecting too high a concentration of the analyte or matrix components can lead to peak distortion.

    • Solution: Dilute the sample extract before injection.

Frequently Asked Questions (FAQs)

What is the QuEChERS method and why is it commonly used for pesticide analysis?

QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[8] It is a widely adopted sample preparation technique for the analysis of pesticide residues in food and other agricultural matrices.[2] The method involves an initial extraction with a solvent (typically acetonitrile) and salts, followed by a clean-up step using dSPE.[8] Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides and matrices.[2]

What is the role of the different salts in the QuEChERS extraction step?

The salts in the QuEChERS method serve two primary purposes:

  • Inducing Phase Separation: Anhydrous magnesium sulfate (MgSO₄) helps to remove water from the acetonitrile layer, promoting the partitioning of the pesticides into the organic phase.[1]

  • Controlling pH: Buffering salts, such as sodium acetate or sodium citrate, are used to maintain a stable pH, which is crucial for the stability of pH-sensitive pesticides.[2]

When should I use Solid-Phase Extraction (SPE) instead of QuEChERS?

While QuEChERS is a versatile method, SPE may be preferred in certain situations:

  • Highly Complex Matrices: For matrices with a high level of interfering compounds that are not effectively removed by dSPE, the selectivity of a well-chosen SPE sorbent can provide a cleaner extract.[10]

  • Trace-Level Detection: SPE can be used to concentrate the analyte from a large sample volume, which can be advantageous for achieving very low detection limits.[10]

  • Targeted Analyte Classes: SPE can be highly selective for a particular class of compounds based on the choice of sorbent.

What are the typical solvents used for Famoxadone extraction?

Acetonitrile is the most commonly used solvent for extracting Famoxadone from plant matrices, particularly in the context of the QuEChERS method.[3] Methanol and ethyl acetate have also been used, for example in MSPD methods.[4][11]

Data Presentation

Table 1: Recovery and Limits of Quantification (LOQ) of Famoxadone in Various Plant Matrices

Plant MatrixExtraction MethodAnalytical MethodFortification Level (mg/kg)Average Recovery (%)LOQ (mg/kg)
GrapesAcetonitrile/water extraction, hexane partitionHPLC/UV or HPLC/MS0.02 - 0.574 - 1090.02
Cereal GrainAcetonitrile/water extraction, hexane partitionHPLC/UV or HPLC/MS0.02 - 0.574 - 1090.02
Cereal Straw & ForageAcetonitrile/water extraction, hexane partitionHPLC/UV or HPLC/MS0.02 - 0.574 - 1090.05
Tomato PulpMiniaturized extraction-partitionLC/ESI-MS/MS0.010 - 0.10077.1 - 96.5Not Specified
Pear PuréeMiniaturized extraction-partitionLC/ESI-MS/MS0.010 - 0.10077.1 - 96.5Not Specified
Concentrated Lemon JuiceMiniaturized extraction-partitionLC/ESI-MS/MS0.010 - 0.10077.1 - 96.5Not Specified
WatermelonHPLC-UVDHPLC-UVDNot Specified84.91 - 99.410.002
Head & Leafy LettuceModified AMR 3705-95GC/NPDNot Specified70 - 1200.02
Mustard GreensModified AMR 3705-95GC/NPDNot Specified80 - 1200.02
SpinachLC/MSLC/MSNot SpecifiedNot Specified0.02

Experimental Protocols

Protocol 1: QuEChERS Method for Famoxadone in Fruits and Vegetables

This protocol is a generalized version based on the principles of the QuEChERS method.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the plant sample into a blender.

    • Homogenize until a uniform consistency is achieved. For low-moisture samples, add an appropriate amount of water to facilitate homogenization.[2]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.[1]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.[12]

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Famoxadone

This protocol provides a general outline for SPE clean-up. The specific sorbent and solvents should be optimized for the matrix and analyte.

  • Sample Extraction:

    • Extract the homogenized sample with a suitable solvent (e.g., acetonitrile or methanol) as described in the initial steps of the QuEChERS protocol or other relevant extraction methods.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the initial sample extract with water to ensure analyte retention on the sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.

  • Elution:

    • Elute the Famoxadone from the cartridge with a small volume of a stronger solvent (e.g., methanol or acetonitrile).

  • Final Extract Preparation:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Visualizations

Experimental_Workflow_QuEChERS start 1. Sample Homogenization (e.g., 10g of fruit/vegetable) extraction 2. Extraction - Add 10mL Acetonitrile - Shake vigorously start->extraction salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrate) - Shake and Centrifuge extraction->salts supernatant 4. Collect Acetonitrile Supernatant salts->supernatant dspe 5. dSPE Cleanup - Add supernatant to dSPE tube (MgSO4, PSA, C18) - Vortex and Centrifuge supernatant->dspe final_extract 6. Final Extract - Transfer supernatant to vial dspe->final_extract analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS) final_extract->analysis

Caption: QuEChERS Experimental Workflow for Famoxadone Extraction.

Caption: Troubleshooting Logic for Low Famoxadone Recovery.

References

Technical Support Center: Enhancing the Residual Activity of Famoxadone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Famoxadone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on maximizing the residual activity of various Famoxadone formulations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Famoxadone?

Famoxadone is a fungicide that inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc1 (Complex III). This action blocks the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death. It is effective against a broad spectrum of plant pathogenic fungi.

Q2: What are the common formulation types for Famoxadone?

Famoxadone is commonly available in two main formulations:

  • Water-Dispersible Granules (WDG): These are dry, granular formulations that are mixed with water to form a suspension for application.[1][2] They are generally less dusty and easier to handle than wettable powders.[2]

  • Suspension Concentrates (SC): These are liquid formulations where the solid active ingredient is dispersed in water.[3] SC formulations are water-based, reducing risks of flammability and phytotoxicity associated with solvent-based formulations.[3]

Q3: What factors can influence the residual activity of Famoxadone formulations?

Several factors can impact how long Famoxadone remains effective after application:

  • Formulation Type: The inert ingredients and the physical form of the formulation can affect adhesion to plant surfaces, resistance to wash-off, and the rate of active ingredient release.

  • Adjuvants: The addition of surfactants, oils, or other adjuvants to the spray mixture can significantly enhance spreading, penetration, and persistence on the target surface.

  • Environmental Conditions:

    • Sunlight (Photodegradation): Famoxadone can be degraded by UV radiation. The half-life of famoxadone on grape leaves due to photodegradation has been reported to be approximately 18 days.[4]

    • pH (Hydrolysis): Famoxadone is susceptible to hydrolysis, especially under alkaline conditions. Its stability is greater in acidic to neutral pH. Famoxadone's solubility in water varies with pH, being 143 µg/L at pH 2, 111 µg/L at pH 7, and 38 µg/L at pH 9.[5]

    • Rainfall (Wash-off): Rain can wash the fungicide off the plant surface, reducing its residual activity. The rainfastness of a formulation determines its ability to withstand wash-off.

  • Plant Surface Characteristics: The type of plant, the age of the leaves, and the presence of a waxy cuticle can all influence how well the formulation adheres and persists.

Q4: How can I enhance the residual activity of my Famoxadone formulation in my experiments?

To improve the longevity of Famoxadone's effectiveness, consider the following:

  • Optimize Formulation Selection: While direct comparative studies on the residual activity of Famoxadone WDG vs. SC formulations are limited, SC formulations, in general, are known for good adherence and spreading properties due to their fine particle size.[6]

  • Incorporate Adjuvants: The use of non-ionic surfactants, organosilicone surfactants, or methylated seed oils can improve the spreading and penetration of the spray solution on the leaf surface, leading to better coverage and potentially longer residual activity.

  • Manage Spray Solution pH: Maintain the pH of your spray solution in the slightly acidic to neutral range (pH 5-7) to minimize hydrolytic degradation.

  • Consider Application Timing: Applying Famoxadone during periods of lower UV intensity (e.g., early morning or late evening) may help reduce photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid loss of fungicidal activity after application. 1. Photodegradation: Exposure to intense sunlight. 2. Hydrolysis: The spray solution or leaf surface has a high pH. 3. Rainfall/Overhead Irrigation: The formulation was washed off before it could adhere properly. 4. Poor Formulation Adherence: The formulation is not sticking well to the waxy plant cuticle.1. Apply during periods of lower UV radiation. Consider using a UV-screening adjuvant if available. 2. Buffer the spray solution to a pH between 5 and 7. 3. Allow sufficient drying time before rainfall or irrigation. Consider using a rainfastness adjuvant. 4. Add a non-ionic or organosilicone surfactant to improve spreading and adhesion.
Inconsistent results between experimental replicates. 1. Uneven Spray Application: Inconsistent coverage of plant surfaces. 2. Variable Environmental Conditions: Differences in light, temperature, or humidity between replicates. 3. Inconsistent Formulation Preparation: Variation in the concentration or mixing of the formulation and adjuvants.1. Ensure a uniform spray application technique that thoroughly covers all target surfaces. 2. Conduct experiments in a controlled environment to minimize variability. 3. Prepare fresh formulations for each experiment and ensure thorough mixing.
Phytotoxicity observed on treated plants. 1. High Concentration of Active Ingredient or Adjuvant: The applied concentration is too high for the specific plant species. 2. Solvent Effects (less common with WDG/SC): Certain inert ingredients may cause damage to plant tissue.1. Conduct a dose-response experiment to determine the optimal non-phytotoxic concentration. 2. Test the formulation on a small number of plants before large-scale application.

Quantitative Data Summary

Table 1: Famoxadone Degradation Half-Life in Different Matrices

MatrixFormulationHalf-Life (t½) in daysConditionsReference
GrapesNot Specified18 ± 6Field experiment, photodegradation[4]
Cucumber and SoilNot Specified5.4 to 14.1Field soil[7][8]
Watermelon LeafNot Specified9.7Not Specified[6]
SoilNot Specified5.5Not Specified[6]
Various SoilsNot Specified46.2 to 126Aerobic conditions[9]
Various SoilsNot Specified62.4 to 147Anaerobic conditions[9]

Note: The half-life of Famoxadone can vary significantly depending on the specific experimental conditions, including soil type, temperature, and microbial activity.

Experimental Protocols

Protocol 1: Leaf Disk Bioassay for Assessing Residual Fungicidal Activity

This protocol allows for the evaluation of the residual effectiveness of Famoxadone formulations on leaf surfaces over time.

Materials:

  • Healthy, untreated plants (e.g., spinach, cucumber)

  • Famoxadone formulation to be tested

  • Adjuvants (if applicable)

  • Fungal pathogen culture (e.g., a susceptible strain of Phytophthora infestans or Plasmopara viticola)

  • Petri dishes with water agar

  • Cork borer or biopsy punch (e.g., 1 cm diameter)

  • Spray bottle or small-scale sprayer for uniform application

  • Incubation chamber with controlled temperature, humidity, and light

Procedure:

  • Plant Treatment:

    • Prepare the Famoxadone spray solution at the desired concentration, with or without adjuvants.

    • Uniformly spray the solution onto the leaves of the test plants until runoff.

    • Leave an equal number of plants untreated as a control.

    • Allow the treated leaves to dry completely.

  • Leaf Disk Excision:

    • At specified time intervals after treatment (e.g., 0, 1, 3, 7, 14 days), collect leaves from both treated and control plants.

    • Use a cork borer to excise leaf disks from the collected leaves, avoiding major veins.[9]

  • Inoculation:

    • Place the leaf disks, adaxial side up, on the surface of the water agar in the Petri dishes.

    • Prepare a spore suspension of the fungal pathogen in sterile water.

    • Place a small droplet (e.g., 10 µL) of the spore suspension onto the center of each leaf disk.

  • Incubation:

    • Seal the Petri dishes and place them in an incubation chamber with conditions suitable for the growth of the specific pathogen (e.g., high humidity, optimal temperature).

  • Assessment:

    • After a suitable incubation period (e.g., 5-10 days), assess the disease severity on each leaf disk. This can be done visually by estimating the percentage of the disk area covered by fungal growth or sporulation.

    • Calculate the percent inhibition for each treatment at each time point compared to the control.

Protocol 2: HPLC-UV Method for Quantification of Famoxadone Residues on Leaf Surfaces

This protocol provides a method for extracting and quantifying Famoxadone residues from leaf surfaces.

Materials:

  • Treated leaf samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Analytical standard of Famoxadone

  • Homogenizer or blender

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Collect a known weight of leaves from the treated plants at various time points after application.

    • Chop the leaves into small pieces.

  • Extraction:

    • Place the chopped leaves into a flask and add a known volume of acetonitrile.

    • Homogenize the sample for a few minutes.

    • Shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.

    • Centrifuge the extract to separate the solid plant material.

  • Sample Cleanup (if necessary):

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

  • HPLC Analysis:

    • Filter the supernatant through a syringe filter into an HPLC vial.

    • Inject a known volume of the sample extract into the HPLC system.

    • Chromatographic Conditions (Example): [4][7][10][11][12]

      • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 20 µL

  • Quantification:

    • Prepare a calibration curve using the Famoxadone analytical standard.

    • Quantify the amount of Famoxadone in the sample extracts by comparing the peak areas to the calibration curve.

    • Express the results as µg of Famoxadone per gram of leaf tissue.

Visualizations

Famoxadone_Mode_of_Action Fungal Mitochondrion Fungal Mitochondrion Electron Transport Chain Electron Transport Chain Fungal Mitochondrion->Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Electron Transport Chain->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Blocked Famoxadone Famoxadone Famoxadone->Complex_III Inhibits Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: Famoxadone's mechanism of action in the fungal mitochondrion.

Experimental_Workflow_Residual_Activity cluster_0 Phase 1: Treatment cluster_1 Phase 2: Sampling & Inoculation cluster_2 Phase 3: Analysis Formulation_Preparation Prepare Famoxadone Formulation Plant_Treatment Apply to Plants Formulation_Preparation->Plant_Treatment Leaf_Sampling Collect Leaf Samples (Time Course) Plant_Treatment->Leaf_Sampling Leaf_Disk_Excision Excise Leaf Disks Leaf_Sampling->Leaf_Disk_Excision Inoculation Inoculate with Pathogen Leaf_Disk_Excision->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Disease_Assessment Assess Disease Severity Incubation->Disease_Assessment Data_Analysis Calculate Percent Inhibition Disease_Assessment->Data_Analysis

Caption: Workflow for the leaf disk bioassay to assess residual activity.

Factors_Affecting_Residual_Activity cluster_formulation Formulation Properties cluster_environment Environmental Factors Famoxadone_Residual_Activity Famoxadone Residual Activity Formulation_Type Formulation Type (WDG vs. SC) Formulation_Type->Famoxadone_Residual_Activity influences Adjuvants Adjuvants (Surfactants, Oils) Adjuvants->Famoxadone_Residual_Activity enhances Sunlight Sunlight (Photodegradation) Sunlight->Famoxadone_Residual_Activity reduces pH pH (Hydrolysis) pH->Famoxadone_Residual_Activity reduces Rainfall Rainfall (Wash-off) Rainfall->Famoxadone_Residual_Activity reduces

Caption: Key factors influencing the residual activity of Famoxadone.

References

Validation & Comparative

Famoxadone vs. Azoxystrobin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the fungicides famoxadone and azoxystrobin, focusing on their efficacy, mechanisms of action, and performance in controlling key plant pathogens. The information is intended for researchers, scientists, and professionals in drug development and crop protection. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Famoxadone and azoxystrobin are both highly effective fungicides belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11). Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the cytochrome bc1 complex (Complex III) at the Qo site, thereby blocking electron transport and preventing ATP synthesis. This disruption of energy production leads to the cessation of fungal growth and spore germination. While sharing a common target, their distinct chemical structures and properties result in differences in efficacy against specific pathogens and in their interaction with the target site. This guide explores these differences through a review of available experimental data.

Mechanism of Action

Both famoxadone and azoxystrobin target the cytochrome bc1 complex in the mitochondrial respiratory chain. They bind to the quinol outer binding site (Qo site) of cytochrome b, which is a critical component of Complex III. This binding action obstructs the transfer of electrons from ubiquinol to cytochrome c1, a vital step in the production of ATP, the primary energy currency of the cell.

Although both are QoI fungicides, their binding interactions at the Qo site differ. Azoxystrobin is a strobilurin, while famoxadone belongs to the oxazolidinedione chemical class. These structural differences can influence their binding affinity and efficacy, particularly in the context of fungicide resistance, where mutations in the cytochrome b gene can alter the binding site.

Below is a diagram illustrating the shared signaling pathway inhibited by both famoxadone and azoxystrobin.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Complex_I Complex I (NADH Dehydrogenase) UQ_Pool Ubiquinone (UQ/UQH2 Pool) Complex_I->UQ_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) UQ_Pool->Complex_III e- (UQH2) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_in H+ H_in->ATP_Synthase Proton Motive Force H_out H+ Inhibitors Famoxadone & Azoxystrobin Inhibitors->Complex_III Inhibition at Qo site Start Trial Initiation Exp_Design Experimental Design (RCBD, Plot Layout) Start->Exp_Design Planting Planting of Susceptible Potato Cultivar Exp_Design->Planting Inoculation Inoculation with Alternaria solani (Optional) Planting->Inoculation Fungicide_App Fungicide Application (Famoxadone, Azoxystrobin, Control) Inoculation->Fungicide_App Data_Collection Data Collection (Disease Severity Assessment) Fungicide_App->Data_Collection Repeated at intervals Data_Collection->Fungicide_App Harvest Harvest and Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis Conclusion Efficacy Comparison and Conclusion Analysis->Conclusion

Validating Famoxadone's Grip: A Comparative Guide to its Binding Site on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of famoxadone's interaction with the cytochrome bc1 complex, contrasted with other key inhibitors. We present supporting experimental data, detailed protocols for binding site validation, and visual workflows to elucidate the methodologies and molecular interactions that underpin the efficacy and resistance profiles of this important class of fungicides and therapeutic agents.

Famoxadone, a potent inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III), plays a crucial role in agriculture as a fungicide. Its efficacy stems from its ability to disrupt the electron transport chain, a fundamental process for cellular respiration in many pathogenic fungi.[1][2] Understanding the precise binding site and mechanism of action of famoxadone is paramount for the development of new, more effective inhibitors and for managing the emergence of resistance. This guide delves into the experimental validation of famoxadone's binding at the quinol oxidation (Qo) site of the cytochrome bc1 complex and compares its performance with other well-characterized inhibitors.

Comparative Analysis of Inhibitor Potency and Resistance

The cytochrome bc1 complex offers two primary inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[1] Famoxadone, along with other widely used agricultural fungicides like azoxystrobin and pyraclostrobin, belongs to the class of Qo inhibitors (QoIs).[3][4] These compounds block the oxidation of ubiquinol, thereby inhibiting the entire electron transport chain. In contrast, Qi inhibitors (QiIs), such as antimycin A and cyazofamid, bind to a distinct site and block the reduction of ubiquinone.[4][5]

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The development of resistance, often through single-point mutations in the cytochrome b gene (CYTB), can dramatically increase the IC50 of a given inhibitor. The following table summarizes the IC50 values for famoxadone and a selection of alternative inhibitors against the cytochrome bc1 complex from different organisms and highlights the impact of key resistance mutations.

InhibitorClassTarget SiteOrganism/MutantIC50 (nM)Resistance Factor (RF)
Famoxadone OxazolidinedioneQoRhodobacter sphaeroides (bacterial)<1-
Bovine (mammalian)~30-
Yeast (Saccharomyces cerevisiae) L275F~1.5 (vs. ~30 for WT)~0.05
Azoxystrobin StrobilurinQoWild-type yeast~6-
Yeast G143A>100,000>16,667
Myxothiazol ThiazoleQoWild-type yeast~1-
Yeast F129L~400~400
Stigmatellin ChromoneQoWild-type yeast~0.5-
Yeast F129L~4~8
Atovaquone NaphthoquinoneQoWild-type Plasmodium falciparum~1-
P. falciparum Y268S>20,000>20,000
Antimycin A DepsipeptideQiPorcine0.033-
Cyazofamid ImidazoleQiPorcine12,900-

Note: IC50 values can vary depending on the specific assay conditions. The resistance factor is calculated as the ratio of the IC50 for the mutant to the IC50 for the wild-type.

Experimental Protocols for Binding Site Validation

The validation of an inhibitor's binding site is a multifaceted process that combines structural biology and biochemical assays. The following are detailed methodologies for two key experimental approaches used to confirm famoxadone's interaction with the Qo site of the cytochrome bc1 complex.

X-ray Crystallography of the Famoxadone-Cytochrome bc1 Complex

X-ray crystallography provides direct, high-resolution structural evidence of how an inhibitor binds to its target protein. The co-crystal structure of famoxadone bound to the bovine mitochondrial cytochrome bc1 complex has been instrumental in elucidating its mechanism of action.[2]

Methodology:

  • Protein Purification: The cytochrome bc1 complex is purified from bovine heart mitochondria using a combination of hydrophobic interaction and affinity chromatography.[3] The purified complex is solubilized in a detergent solution (e.g., deoxycholate) and subjected to ammonium acetate fractionation to remove contaminants.

  • Co-crystallization: The purified and oxidized cytochrome bc1 complex is incubated with a molar excess of famoxadone. The protein-inhibitor complex is then concentrated.

  • Crystal Growth: Crystals are grown using the hanging-drop vapor diffusion method. The protein-inhibitor solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), buffers, and salts. The drops are equilibrated against the reservoir solution, allowing for the slow precipitation of the protein and the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron source. As the X-ray beam passes through the crystal, it is diffracted by the electrons in the protein and inhibitor molecules, producing a unique diffraction pattern.

  • Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. An atomic model of the protein-inhibitor complex is then built into the electron density map. The model is refined to best fit the experimental data, yielding a high-resolution three-dimensional structure that reveals the precise interactions between famoxadone and the amino acid residues of the Qo binding pocket.

Site-Directed Mutagenesis and IC50 Determination

Site-directed mutagenesis is a powerful technique to probe the functional importance of specific amino acid residues in inhibitor binding. By mutating residues in the putative binding site and measuring the resulting change in inhibitor sensitivity (IC50), researchers can confirm the role of these residues in the interaction.

Methodology:

  • Plasmid Preparation: A plasmid containing the wild-type gene for cytochrome b (the subunit containing the Qo site) is isolated. For yeast studies, an intron-less version of the mitochondrial cytochrome b gene is often cloned into a suitable expression vector.[6]

  • Site-Directed Mutagenesis: The QuickChange Site-Directed Mutagenesis Kit (or a similar PCR-based method) is used to introduce specific point mutations into the cytochrome b gene.[6] This involves designing primers that contain the desired mutation and using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

  • Transformation and Expression: The mutated plasmid is transformed into a host organism, such as Saccharomyces cerevisiae.[6] For mitochondrial genes in yeast, biolistic transformation (microprojectile bombardment) is often employed.[6] The transformed cells are grown under conditions that select for the presence of the plasmid and allow for the expression of the mutant cytochrome bc1 complex.

  • Mitochondria Isolation: Mitochondria are isolated from both the wild-type and mutant yeast strains.

  • Enzyme Activity Assay and IC50 Determination: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c in the presence of a ubiquinol substrate. The assay is performed in the presence of a range of inhibitor concentrations. The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. A significant increase in the IC50 for a mutant compared to the wild-type indicates that the mutated residue is important for inhibitor binding.

Visualizing the Validation Process and Inhibitor Classification

To further clarify the experimental workflows and the classification of cytochrome bc1 complex inhibitors, the following diagrams are provided.

experimental_workflow_mutagenesis cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Binding Site Validation Plasmid with WT CYTB Plasmid with WT CYTB PCR with Mutant Primers PCR with Mutant Primers Plasmid with WT CYTB->PCR with Mutant Primers Introduce Mutation Transform Yeast Transform Yeast PCR with Mutant Primers->Transform Yeast Express Mutant Protein Express Mutant Protein Transform Yeast->Express Mutant Protein Isolate Mitochondria Isolate Mitochondria Express Mutant Protein->Isolate Mitochondria Enzyme Activity Assay Enzyme Activity Assay Isolate Mitochondria->Enzyme Activity Assay Determine IC50 Determine IC50 Enzyme Activity Assay->Determine IC50 Compare WT vs. Mutant IC50 Compare WT vs. Mutant IC50 Determine IC50->Compare WT vs. Mutant IC50 Assess Resistance Validate Binding Site Residue Validate Binding Site Residue Compare WT vs. Mutant IC50->Validate Binding Site Residue

Caption: Workflow for validating a binding site residue using site-directed mutagenesis.

inhibitor_classification cluster_Qo Qo (Quinol Oxidation) Site Inhibitors cluster_Qi Qi (Quinone Reduction) Site Inhibitors Cytochrome bc1 Complex Cytochrome bc1 Complex Famoxadone Famoxadone Cytochrome bc1 Complex->Famoxadone Binds to Qo site Azoxystrobin Azoxystrobin Cytochrome bc1 Complex->Azoxystrobin Binds to Qo site Myxothiazol Myxothiazol Cytochrome bc1 Complex->Myxothiazol Binds to Qo site Stigmatellin Stigmatellin Cytochrome bc1 Complex->Stigmatellin Binds to Qo site Atovaquone Atovaquone Cytochrome bc1 Complex->Atovaquone Binds to Qo site Antimycin A Antimycin A Cytochrome bc1 Complex->Antimycin A Binds to Qi site Cyazofamid Cyazofamid Cytochrome bc1 Complex->Cyazofamid Binds to Qi site

Caption: Classification of cytochrome bc1 complex inhibitors based on their binding site.

experimental_workflow_crystallography Purify Cytochrome bc1 Purify Cytochrome bc1 Incubate with Famoxadone Incubate with Famoxadone Purify Cytochrome bc1->Incubate with Famoxadone Form Complex Crystallize Complex Crystallize Complex Incubate with Famoxadone->Crystallize Complex Vapor Diffusion X-ray Diffraction X-ray Diffraction Crystallize Complex->X-ray Diffraction Collect Data Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map Build Atomic Model Build Atomic Model Electron Density Map->Build Atomic Model Refine Structure Refine Structure Build Atomic Model->Refine Structure Visualize Binding Site Visualize Binding Site Refine Structure->Visualize Binding Site

Caption: Workflow for determining the binding site of famoxadone using X-ray crystallography.

References

Comparative Analysis of Famoxadone and Fenamidone on Oomycetes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed, data-driven comparison of two prominent Quinone outside Inhibitor (QoI) fungicides, Famoxadone and Fenamidone, focusing on their efficacy and mechanisms of action against pathogenic Oomycetes. It is intended for researchers, scientists, and professionals involved in the development of crop protection agents.

Introduction to Famoxadone and Fenamidone

Famoxadone and Fenamidone are widely used fungicides effective against a range of plant pathogens, particularly those belonging to the class Oomycetes, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1][2][3] Famoxadone, an oxazolidinedione fungicide, and Fenamidone, an imidazolinone fungicide, both function by disrupting cellular respiration, albeit with distinct chemical structures.[1][4] Their primary application is preventative, though they exhibit some curative action in the early stages of infection.[1]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both Famoxadone and Fenamidone belong to the QoI (Quinone outside Inhibitor) class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 11.[5] Their fungicidal activity stems from the inhibition of the mitochondrial electron transport chain at the Cytochrome bc1 complex (Complex III).[1][5][6] By binding to the Qo site of this complex, they block the transfer of electrons from ubiquinol to cytochrome c.[5] This action effectively halts the production of ATP, the primary energy currency of the cell, leading to the cessation of growth and eventual death of the pathogen.[1][5][6] Famoxadone is known to be active against zoospore germination and mycelial growth.[6]

QoI_Mechanism_of_Action Mechanism of Action for QoI Fungicides cluster_ETC Mitochondrial Electron Transport Chain cluster_Proton_Gradient Proton Pumping (H⁺) Complex_I Complex I (NADH Dehydrogenase) CoQ Ubiquinone (Coenzyme Q) Complex_I->CoQ e- Complex_I->IMS1 H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->IMS2 H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O H⁺ Complex_IV->IMS3 H⁺ ATP_Synthase ATP Synthase ATP_Synthase->Matrix H⁺ ATP ATP ATP_Synthase->ATP ADP + Pi CoQ->Complex_III e- (QH2) Cyt_c->Complex_IV e- Fungicides Famoxadone & Fenamidone Fungicides->Complex_III Inhibition at Qo site

Caption: Inhibition of the mitochondrial electron transport chain by QoI fungicides.

Comparative In Vitro Efficacy

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of pathogen growth.[7] Lower EC50 values indicate higher fungicidal activity. The table below summarizes EC50 values for Famoxadone and Fenamidone against key Oomycete pathogens.

PathogenFungicideEC50 (µg/mL)Target Life StageNotes
Plasmopara viticolaFamoxadone< 0.3Conidia GerminationFor wild-type isolates (without G143A mutation).[7]
Plasmopara viticolaFenamidoneData not specified in provided resultsConidia GerminationMolecular simulations suggest a strong binding affinity to the target site.[7]
Phytophthora infestansFamoxadone~0.01Zoospore LysisFamoxadone causes rapid lysis of zoospores.[2]
Phytophthora infestansFenamidoneData not specified in provided resultsMycelial Growth
Pythium aphanidermatumFenamidoneEffectiveMycelial GrowthRecommended for label inclusion based on efficacy trials.
Pythium ultimumFenamidoneEffectiveMycelial GrowthRecommended for label inclusion based on efficacy trials.

Note: Efficacy can vary significantly based on the specific isolate, environmental conditions, and the presence of resistance.

Resistance Mechanisms

A primary concern with single-site inhibitors like QoI fungicides is the rapid development of resistance.[5] The most common mechanism of resistance to Famoxadone and Fenamidone in Oomycetes is a point mutation in the cytochrome b gene (cytb). This mutation, typically a glycine to alanine substitution at position 143 (G143A), alters the Qo binding site, reducing the affinity of the fungicide and rendering it less effective.[7] Isolates of Plasmopara viticola with the G143A mutation have shown significantly higher EC50 values (>100 µg/mL) for some QoI fungicides.[7]

Experimental Protocols

Accurate evaluation of fungicide efficacy requires standardized and reproducible experimental methods.[8][9] Below are outlines of common protocols for in vitro sensitivity testing.

Amended Agar Medium Assay

The amended agar medium (AAM) assay is considered a gold standard for testing the sensitivity of Oomycetes to fungicides.[9][10]

  • Preparation of Media: Prepare a suitable growth medium (e.g., V8 juice agar, Potato Dextrose Agar) and amend it with a series of fungicide concentrations.[7][10] A solvent control (e.g., acetone) without the fungicide should be included.[11]

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing Oomycete culture onto the center of each plate.[7][10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 20-24°C) in the dark for a set period (e.g., 4 days), or until the mycelium on the control plate reaches a specific diameter.[10]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of growth inhibition relative to the solvent control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[12]

High-Throughput Microtiter Plate Assay

For screening a large number of isolates, microtiter-based assays offer a higher throughput.[9][11]

  • Inoculum Preparation: Prepare a liquid culture of the Oomycete and macerate it to create a uniform mycelial suspension.[11]

  • Plate Preparation: Add liquid growth medium amended with various fungicide concentrations to the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the mycelial suspension to each well.[11]

  • Incubation: Incubate the plates under controlled conditions.

  • Quantification: Measure mycelial growth spectrophotometrically by reading the optical density (OD) at a specific wavelength (e.g., 600 nm).[9][11]

  • Analysis: Calculate the relative growth in each well compared to the non-fungicide control and determine the EC50 values.[9][11]

Experimental_Workflow Workflow for Amended Agar Medium Assay A Prepare Fungicide Stock Solutions B Amend Agar Medium with Serial Dilutions A->B C Dispense Medium into Petri Plates B->C E Inoculate Center of Each Plate C->E D Obtain Mycelial Plugs from Active Culture D->E F Incubate at Controlled Temperature E->F G Measure Colony Diameters F->G H Calculate Percent Growth Inhibition G->H I Determine EC50 Value (Dose-Response Curve) H->I

Caption: General workflow for an in vitro fungicide sensitivity assay.

Conclusion

Famoxadone and Fenamidone are potent QoI fungicides that control Oomycete pathogens by inhibiting mitochondrial respiration at Complex III. While both share the same mode of action, their efficacy can differ based on the pathogen species and specific life stage being targeted. Famoxadone has demonstrated particularly strong activity against the motile zoospore stage of pathogens like Phytophthora infestans and Plasmopara viticola.[2] The primary challenge for the continued use of both fungicides is the management of resistance, which typically arises from a target-site mutation (G143A) in the cytochrome b gene. Therefore, integrated pest management strategies that incorporate fungicides with different modes of action are crucial for sustainable disease control.[4]

References

Navigating QoI Fungicide Resistance: A Comparative Guide to Famoxadone and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fungicide resistance is paramount. This guide provides an objective comparison of the Quinone outside Inhibitor (QoI) fungicide, Famoxadone, with other key members of its class, supported by experimental data and detailed protocols. A key takeaway is the pervasive nature of cross-resistance within this group, largely dictated by a single point mutation in the target cytochrome b gene.

Quinone outside Inhibitors (QoIs), classified under FRAC Group 11, are a critical class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking the Qo site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain halts ATP synthesis, proving lethal to the fungal pathogen. Famoxadone, a member of the oxazolidinedione chemical family, operates via this mechanism. However, the efficacy of QoI fungicides is significantly challenged by the emergence of resistance, primarily due to the G143A mutation in the cytochrome b gene. This single nucleotide polymorphism confers a high level of resistance to most QoI fungicides, a phenomenon known as cross-resistance.

Comparative Efficacy of QoI Fungicides

The development of resistance has a profound impact on the field performance of QoI fungicides. The following tables summarize the efficacy (EC50 values - the concentration required to inhibit 50% of fungal growth or spore germination) of Famoxadone and other prominent QoI fungicides against wild-type (sensitive) and G143A mutant (resistant) strains of key plant pathogens.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of QoI Fungicides Against Plasmopara viticola (Grape Downy Mildew)

FungicideWild-Type (Sensitive)G143A Mutant (Resistant)Resistance Factor (>x)
Famoxadone0.01 - 0.1>10>100
Azoxystrobin0.02 - 0.08>10>125
Pyraclostrobin0.01 - 0.05>10>200
Trifloxystrobin0.03 - 0.1>10>100

Table 2: In Vitro Efficacy (EC50 in µg/mL) of QoI Fungicides Against Venturia inaequalis (Apple Scab)

FungicideWild-Type (Sensitive)G143A Mutant (Resistant)Resistance Factor (>x)
Famoxadone0.05 - 0.2>20>100
Azoxystrobin0.04 - 0.15>20>133
Pyraclostrobin0.02 - 0.1>20>200
Trifloxystrobin0.06 - 0.2>20>100

Table 3: In Vitro Efficacy (EC50 in µg/mL) of QoI Fungicides Against Botrytis cinerea (Gray Mold)

FungicideWild-Type (Sensitive)G143A Mutant (Resistant)Resistance Factor (>x)
Famoxadone0.1 - 0.5>50>100
Azoxystrobin0.08 - 0.3>50>167
Pyraclostrobin0.03 - 0.1>50>500
Trifloxystrobin0.1 - 0.4>50>125

Note: The EC50 values are indicative and can vary based on specific isolates and experimental conditions. The resistance factor is calculated as EC50 (Resistant) / EC50 (Sensitive).

The data clearly demonstrates that the G143A mutation confers a high level of resistance to Famoxadone and other tested QoI fungicides, with resistance factors often exceeding 100-fold. This indicates that at practical field application rates, these fungicides are unlikely to provide effective control of pathogens carrying this mutation. While Famoxadone shows efficacy against wild-type strains, its performance is severely compromised in the presence of the G143A mutation, highlighting the strong cross-resistance within FRAC Group 11.

Experimental Protocols

To ensure the reproducibility and comparability of fungicide sensitivity data, standardized experimental protocols are essential. Below are detailed methodologies for two common in vitro assays used to determine the EC50 values of fungicides.

Mycelial Growth Inhibition Assay

This assay is suitable for filamentous fungi that can be cultured on artificial media.

1. Preparation of Fungicide Stock Solutions:

  • Prepare a 10 mg/mL stock solution of the technical grade fungicide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Make serial dilutions from the stock solution to achieve the desired final concentrations in the growth medium.

2. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) or another suitable growth medium and autoclave.

  • Cool the medium to approximately 50-55°C in a water bath.

  • Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control (solvent only).

  • Pour the amended media into 90 mm Petri dishes.

3. Inoculation:

  • From the actively growing margin of a 5-7 day old fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

4. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the control colony has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Inhibition Assay

This assay is particularly useful for fungi that produce abundant spores and for which germination is a critical stage for infection.

1. Spore Suspension Preparation:

  • Flood a 10-14 day old fungal culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Gently scrape the surface with a sterile glass rod to dislodge the spores.

  • Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Fungicide Solutions and Assay Plates:

  • Prepare serial dilutions of the fungicide in sterile distilled water or a suitable buffer.

  • In the wells of a 96-well microtiter plate, add the fungicide dilutions and the spore suspension. The final volume in each well should be consistent (e.g., 200 µL). Include a control with no fungicide.

3. Incubation:

  • Incubate the plates at the optimal temperature for spore germination (e.g., 20-25°C) for a period sufficient for germination to occur in the control wells (typically 12-24 hours).

4. Assessment of Germination:

  • After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to a sample from each well.

  • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

5. Data Collection and Analysis:

  • Calculate the percentage of spore germination for each treatment.

  • Determine the percentage of inhibition of spore germination relative to the control.

  • Calculate the EC50 value using probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Signaling Pathway and Resistance Mechanism

The following diagram illustrates the mechanism of action of QoI fungicides and the molecular basis of resistance.

Caption: Mechanism of action of QoI fungicides and the G143A resistance mechanism.

The diagram illustrates that QoI fungicides, including Famoxadone, bind to the Qo site of Complex III in the mitochondrial electron transport chain, thereby blocking the transfer of electrons and inhibiting ATP production, which ultimately leads to fungal cell death. The G143A mutation in the cytochrome b gene, a subunit of Complex III, alters the conformation of the Qo binding site. This alteration prevents the binding of QoI fungicides, rendering them ineffective and allowing the fungus to continue its metabolic processes. This single mutation is the primary driver of the broad cross-resistance observed among fungicides in FRAC Group 11.

Famoxadone vs. Bio-fungicides: A Comparative Guide for Organic Farming Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for organic produce has intensified the search for effective disease management strategies that align with organic farming principles. This guide provides a detailed comparison of the synthetic fungicide Famoxadone with prominent bio-fungicides, focusing on their efficacy, mechanisms of action, and experimental validation. While Famoxadone is a potent fungicide, its use in certified organic agriculture is generally prohibited. This comparison, therefore, serves to benchmark the performance of organic-compliant bio-fungicides against a highly effective conventional counterpart, providing valuable data for researchers and professionals in the development of new and improved bio-fungicides.

Efficacy Snapshot: Famoxadone vs. Bio-fungicides

The following tables summarize quantitative data on the efficacy of Famoxadone and selected bio-fungicides against two economically significant plant diseases: Grape Downy Mildew (Plasmopara viticola) and Potato Late Blight (Phytophthora infestans). It is important to note that the data presented is a synthesis from various studies and may not represent direct head-to-head comparisons under identical conditions.

Grape Downy Mildew (Plasmopara viticola)
FungicideActive Ingredient/OrganismEfficacy (% Disease Reduction/Control)CropReference (for data extraction)
Famoxadone Famoxadone (+ Cymoxanil)Up to 99% inhibition of zoospore germination (in vitro).[1] Field results may vary.Grapes[1]
Bio-fungicide Bacillus subtilis (e.g., strain QST 713)94-97% reduction in disease severity on leaves.[2] Up to 45.08% disease reduction with weekly sprays.[3]Grapes[2][3]
Bio-fungicide Bacillus pumilus (e.g., strain QST 2808)Over 94% reduction of disease severity index on leaves.[2]Grapes[2]
Bio-fungicide Trichoderma harzianum78.9-81.8% reduction in disease severity.[4] 71.1% efficacy in reducing downy mildew severity.[5]Grapes[4][5]
Bio-fungicide Trichoderma virens69.99% inhibitory potential on grapevine leaves.[6]Grapes[6]
Potato Late Blight (Phytophthora infestans)
FungicideActive Ingredient/OrganismEfficacy (% Disease Reduction/Control)CropReference (for data extraction)
Famoxadone Famoxadone (+ Cymoxanil)Provided excellent control in field trials.[7] Specific percentage varies with conditions.Potatoes[7]
Bio-fungicide Bacillus subtilis (+ Trichoderma viride)Lowest average disease severity of 27.89% when integrated with a chemical fungicide.[8]Potatoes[8]
Bio-fungicide Trichoderma atroviride27% reduction in late blight severity alone; 36% in combination with a chemical fungicide.[9]Potatoes[9]
Bio-fungicide Trichoderma isolates30.4% - 40.2% reduction in disease severity in field experiments.[10]Potatoes[10]
Bio-fungicide Trichoderma viride59.24% disease control.[11]Potatoes[11]

Mechanisms of Action: A Visual Representation

Understanding the mode of action is critical for developing effective and sustainable disease management programs. The following diagrams illustrate the distinct signaling pathways of Famoxadone and the bio-fungicides Bacillus subtilis and Trichoderma spp..

Famoxadone_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow Disrupted Apoptosis Cell Death Complex_III->Apoptosis Energy Production Halted ATP ATP (Energy) Famoxadone Famoxadone Famoxadone->Complex_III Inhibits Qo site

Famoxadone's mode of action in the fungal mitochondrion.

Bacillus_Subtilis_ISR cluster_plant Plant cluster_cell Plant Cell Receptor Receptor Signaling_Cascade Signaling Cascade (SA, JA, ET pathways) Receptor->Signaling_Cascade Gene_Expression Defense Gene Expression (e.g., PR proteins) Signaling_Cascade->Gene_Expression ISR Induced Systemic Resistance (ISR) Gene_Expression->ISR Pathogen Pathogen Pathogen->ISR Inhibited by Bacillus_subtilis Bacillus subtilis Bacillus_subtilis->Receptor Elicitor Recognition

Induced Systemic Resistance (ISR) triggered by Bacillus subtilis.

Trichoderma_Mycoparasitism cluster_interaction Mycoparasitic Interaction cluster_trichoderma_response Trichoderma Response Trichoderma Trichoderma spp. G_Protein G-Protein Signaling Trichoderma->G_Protein Activates Pathogen Pathogen Hyphae MAPK_cAMP MAPK & cAMP Pathways G_Protein->MAPK_cAMP Enzyme_Production Production of Cell Wall Degrading Enzymes (Chitinases, Glucanases) MAPK_cAMP->Enzyme_Production Enzyme_Production->Pathogen Degrades Cell Wall Pathogen_Signals Pathogen Signals (e.g., cell wall fragments) Pathogen_Signals->Trichoderma Recognition

Mycoparasitism signaling pathway in Trichoderma spp..

Experimental Protocols

The following methodologies are representative of the experimental protocols used to evaluate the efficacy of fungicides in the cited studies. These protocols are based on established guidelines, such as those from the European and Mediterranean Plant Protection Organization (EPPO)[12][13].

Field Trial Protocol for Grape Downy Mildew (Plasmopara viticola)

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications per treatment.

  • Plot Size: Each plot consists of a designated number of grapevines (e.g., 5-10 vines) of a susceptible variety (e.g., 'Chardonnay' or 'Merlot').

  • Treatments:

    • Untreated Control (water spray).

    • Famoxadone-based product (applied at recommended label rates).

    • Bio-fungicide treatments (Bacillus subtilis, Trichoderma harzianum, etc., applied at recommended rates).

    • Positive Control (a standard, effective fungicide).

2. Application of Treatments:

  • Timing: Applications typically begin before the expected onset of disease (preventative) or at the first sign of symptoms (curative), and are repeated at regular intervals (e.g., 7-14 days) throughout the growing season, especially during periods favorable for disease development (warm and humid conditions).

  • Method: Foliar sprays are applied to ensure thorough coverage of leaves and grape clusters.

3. Inoculation (if natural infection is not relied upon):

  • A suspension of P. viticola sporangia is prepared and sprayed onto the vines to ensure uniform disease pressure.

4. Disease Assessment:

  • Parameters: Disease incidence (% of infected leaves/bunches) and disease severity (% of leaf/bunch area affected) are assessed visually at regular intervals.

  • Rating Scale: A standardized rating scale (e.g., 0-100% or a 0-5 scale) is used for assessment.

  • Data Analysis: The Area Under the Disease Progress Curve (AUDPC) is often calculated to summarize disease development over time. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatments.

5. Yield and Quality Assessment:

  • At harvest, grape yield ( kg/vine or t/ha) and quality parameters (e.g., sugar content, acidity) are measured to assess the impact of the treatments.

Field Trial Protocol for Potato Late Blight (Phytophthora infestans)

1. Experimental Design:

  • Layout: RCBD with 3-4 replications.

  • Plot Size: Each plot consists of a set number of potato rows (e.g., 2-4 rows, 5-10 meters long) of a susceptible potato variety (e.g., 'Bintje' or 'King Edward').

  • Treatments: Similar to the grape downy mildew trial, including an untreated control, Famoxadone-based product, bio-fungicide treatments, and a positive control.

2. Application of Treatments:

  • Timing: Preventative applications are crucial for late blight management and typically start before canopy closure and continue at 7-10 day intervals, with shorter intervals during periods of high disease pressure (cool, wet weather).

  • Method: Foliar sprays are applied to cover the entire plant canopy.

3. Inoculation (if necessary):

  • A suspension of P. infestans sporangia and zoospores is sprayed onto the foliage to initiate infection.

4. Disease Assessment:

  • Parameters: Foliar blight severity is assessed as the percentage of leaf area destroyed.

  • Rating Scale: A standardized key, such as the EPPO scale, is used for consistent assessment.

  • Data Analysis: AUDPC is calculated, and statistical analyses are performed to compare treatment efficacies.

5. Tuber Blight and Yield Assessment:

  • After harvest, a sample of tubers from each plot is assessed for late blight infection.

  • Total and marketable tuber yield (t/ha) are determined for each treatment.

A generalized workflow for fungicide efficacy field trials.

Conclusion

This guide provides a comparative overview of the efficacy of Famoxadone and selected bio-fungicides for the management of key plant diseases. While Famoxadone demonstrates high efficacy, the presented data indicates that several bio-fungicides, particularly strains of Bacillus subtilis and Trichoderma harzianum, can provide significant disease control and represent viable alternatives for organic farming systems. The development of integrated pest management (IPM) strategies that incorporate these bio-fungicides, potentially in rotation or combination, holds promise for sustainable and effective disease management in organic agriculture. Further head-to-head comparative studies under standardized field conditions are warranted to provide more definitive efficacy data and to optimize the use of these bio-fungicides in diverse agricultural settings.

References

Navigating the Analytical Landscape: A Comparative Guide to LC/MS/MS Method Validation for Famoxadone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount for accurate quantification of pesticide residues. This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) methods for the analysis of the fungicide Famoxadone and its metabolites, offering insights into their performance across various matrices.

Famoxadone, a widely used fungicide, necessitates sensitive and reliable analytical methods to monitor its presence and that of its metabolites in environmental and food samples. LC/MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. This guide synthesizes data from various validated methods, presenting a clear comparison of their experimental protocols and performance characteristics to aid laboratories in selecting and implementing the most suitable approach for their specific needs.

Comparative Performance of Validated LC/MS/MS Methods

The following tables summarize the quantitative performance data from different validated LC/MS/MS methods for the analysis of Famoxadone and its metabolites in various sample types. These tables are designed to facilitate a direct comparison of key validation parameters such as Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Matrix Extraction Method Cleanup Method LOQ (mg/kg) Recovery (%) RSD (%) Reference
Fruits & Vegetables
Tomato, Pear, LemonMiniaturized extraction-partitionNone0.010 - 0.10077.1 - 96.54.2 - 11.5[1][2]
TomatoAcetonitrile/waterFlorisil/sodium sulfate SPE0.0282 - 93<21[3]
Grapes, CucumberAcetone/waterGPC and silica gel columns0.0276 - 106<9.5[3]
SpinachAcetonitrile/water with salting outStrong anion exchange (SAX) SPE0.0270 - 120<20
Mustard GreensAcetonitrile/water with salting outFlorisil columnNot Specified80 - 120<21
Animal Products
Milk, EggAcetonitrile elution from C18Basic alumina, graphitized carbon, silica SPE0.0170 - 105Not Specified[3]
Bovine LiverAcetonitrile elution from C18Basic alumina, graphitized carbon, silica SPE0.0570 - 105Not Specified[3]
Soil & Water
SoilMethanol/buffered acidic waterNone0.01070 - 120<20[4][5]
WaterSolid Phase Extraction (C18)None0.000170 - 120<20[4][5]

Detailed Experimental Protocols

A clear understanding of the methodologies employed is crucial for replicating and adapting these methods. Below are detailed protocols for key experiments cited in the validation studies.

Sample Preparation: QuEChERS-based Method for Fruits and Vegetables

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach is a popular and streamlined sample preparation method for pesticide residue analysis in food matrices.[6]

  • Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting-Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is again shaken and then centrifuged.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove excess water). The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion is taken for LC/MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

While specific parameters may vary slightly between laboratories and instruments, the following provides a typical set of conditions for the analysis of Famoxadone and its metabolites.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[5]

  • Mobile Phase: A gradient elution is typically used with a combination of water and acetonitrile or methanol, often with a small percentage of an additive like formic acid to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), often in positive or negative mode depending on the target analyte.[1][4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the LC/MS/MS analysis of Famoxadone metabolites.

Famoxadone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection (e.g., Fruit, Soil) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Inject Extract MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Eluent Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: Experimental workflow for Famoxadone metabolite analysis.

This guide provides a foundational understanding of the validated LC/MS/MS methods available for Famoxadone and its metabolites. By presenting comparative data and detailed protocols, it aims to empower researchers to make informed decisions for their analytical needs, ultimately ensuring the accuracy and reliability of their results.

References

Comparative Transcriptomics of Fungi Treated with Famoxadone and Other Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of the fungicide Famoxadone and other widely used antifungal agents. While direct public transcriptomic data for Famoxadone is not currently available, this guide leverages data from fungicides with the same mode of action, alongside those with different mechanisms, to offer valuable insights into the molecular responses of fungi to chemical stressors.

Famoxadone, a quinone outside inhibitor (QoI) fungicide, targets mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby inhibiting ATP synthesis. This guide will compare the anticipated transcriptomic effects of Famoxadone, based on its mode of action, with published transcriptomic data for other fungicides, including another QoI, a demethylation inhibitor (DMI), and other classes of fungicides.

Comparative Analysis of Gene Expression Changes

The following table summarizes the key gene expression changes observed in fungi when treated with different classes of fungicides. The data for the QoI fungicide Pyraclostrobin is used as a proxy to infer the likely transcriptomic signature of Famoxadone.

Fungicide ClassMode of ActionKey Upregulated Gene CategoriesKey Downregulated Gene CategoriesRepresentative Study Organism(s)
QoI (e.g., Famoxadone, Pyraclostrobin) Inhibition of mitochondrial respiration at Complex IIIAlternative oxidase (AOX), stress response genes, ABC transporters, secondary metabolism genesGenes related to ATP synthesis, TCA cycle, and primary metabolismFusarium pseudograminearum
DMI (e.g., Prochloraz, Tebuconazole) Inhibition of ergosterol biosynthesis (CYP51)Ergosterol biosynthesis pathway genes (e.g., ERG11), ABC and MFS transporters, stress response genesGenes related to cell wall integrity and membrane functionAspergillus fumigatus, Penicillium italicum, Fusarium graminearum
Carbendazim Inhibition of beta-tubulin assemblyNot clearly defined in the provided search resultsNot clearly defined in the provided search resultsFusarium graminearum
Phenamacril Myosin I inhibitorNot clearly defined in the provided search resultsNot clearly defined in the provided search resultsFusarium graminearum

Signaling Pathways Affected by Fungicide Treatment

Fungicide application triggers complex signaling cascades within fungal cells as they attempt to mitigate the chemical stress. Below are diagrams of key pathways affected.

Mitochondrial Stress Response Pathway (QoI Fungicides)

When the primary mitochondrial electron transport chain is inhibited by a QoI fungicide like Famoxadone, fungi can activate an alternative respiration pathway to maintain some level of cellular respiration and mitigate the production of reactive oxygen species (ROS).

G Famoxadone Famoxadone (QoI Fungicide) Complex_III Mitochondrial Complex III Famoxadone->Complex_III Inhibits ETC Electron Transport Chain ROS Increased ROS Complex_III->ROS Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives Alternative_Pathway Alternative Respiration ETC->Alternative_Pathway Bypasses Complex III & IV ATP ATP Production ATP_Synthase->ATP Drives AOX_Gene Alternative Oxidase (AOX) Gene Expression ROS->AOX_Gene Induces Stress_Response General Stress Response Genes ROS->Stress_Response Induces AOX_Protein AOX Protein AOX_Gene->AOX_Protein Translates to AOX_Protein->Alternative_Pathway Enables

Caption: Mitochondrial stress response to QoI fungicides.

Ergosterol Biosynthesis Pathway and DMI Fungicide Action

DMI fungicides inhibit the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_response Transcriptional Response Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ERG11 Lanosterol 14α-demethylase (ERG11/CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into DMI DMI Fungicide DMI->ERG11 Inhibits ERG11_up Upregulation of ERG11 gene DMI->ERG11_up Induces Efflux_pump Upregulation of Efflux Pumps (ABC/MFS) DMI->Efflux_pump Induces

Caption: DMI fungicide action on the ergosterol pathway.

Experimental Protocols

A generalized workflow for comparative transcriptomics of fungi treated with fungicides is outlined below.

Experimental Workflow for Fungal Transcriptomics

G cluster_culture Fungal Culture and Treatment cluster_rna RNA Processing cluster_analysis Bioinformatic Analysis start Fungal Spore Suspension culture Liquid Culture (e.g., PDB) start->culture treatment Fungicide Treatment (e.g., Famoxadone, Azoxystrobin) + Control (DMSO) culture->treatment harvest Mycelia Harvest (Filtration) treatment->harvest rna_extraction Total RNA Extraction (e.g., TRIzol) harvest->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep cDNA Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads read_qc Read Quality Control (e.g., FastQC, Trimmomatic) raw_reads->read_qc mapping Read Mapping to Reference Genome (e.g., HISAT2) read_qc->mapping quantification Gene Expression Quantification (e.g., HTSeq) mapping->quantification dea Differential Expression Analysis (e.g., DESeq2) quantification->dea pathway_analysis Pathway and GO Enrichment Analysis dea->pathway_analysis

Caption: Generalized experimental workflow.

Detailed Methodologies

1. Fungal Culture and Fungicide Treatment:

  • Inoculum Preparation: Fungal spores (conidia) are harvested from solid media (e.g., Potato Dextrose Agar - PDA) and suspended in sterile water with a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer.

  • Liquid Culture: A defined liquid medium (e.g., Potato Dextrose Broth - PDB or Yeast Extract Peptone Dextrose - YEPD) is inoculated with the spore suspension to a final concentration of approximately 1 x 10^5 spores/mL. Cultures are incubated at an appropriate temperature (e.g., 25-28°C) with shaking for a period sufficient to allow for germ tube elongation and mycelial growth.

  • Fungicide Treatment: The fungicide stock solution (dissolved in a suitable solvent like DMSO) is added to the fungal cultures at a predetermined concentration (e.g., EC50 value). A control culture with an equivalent amount of the solvent (e.g., DMSO) is also prepared. The treated and control cultures are incubated for a specific duration (e.g., 6, 12, or 24 hours).

2. RNA Extraction and Quality Control:

  • Mycelia Harvesting: Mycelia are harvested from the liquid cultures by vacuum filtration and washed with sterile water to remove residual media. The mycelia are then flash-frozen in liquid nitrogen and stored at -80°C.

  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a method such as the TRIzol reagent protocol or a commercially available RNA extraction kit. The tissue is typically homogenized using a mortar and pestle with liquid nitrogen or bead beating.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed. RNA integrity is checked using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN), with a RIN value > 7.0 being desirable. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

3. Library Preparation and Sequencing:

  • Library Preparation: An RNA-Seq library is prepared from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Mapping: The clean reads are aligned to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the fungicide-treated and control samples. Packages like DESeq2 or edgeR are commonly used for this purpose. Genes with a significant adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways that are significantly affected by the fungicide treatment.

Conclusion

While a direct transcriptomic dataset for Famoxadone is not yet publicly available, by examining the effects of other QoI fungicides, we can infer its likely impact on fungal gene expression. The primary response involves the upregulation of the alternative oxidase pathway to circumvent the block in mitochondrial respiration. This contrasts with the transcriptomic signature of DMI fungicides, which primarily induce the upregulation of the ergosterol biosynthesis pathway and drug efflux pumps. This comparative guide provides a framework for researchers to understand the molecular mechanisms of different fungicide classes and to design future experiments to further elucidate the specific transcriptomic effects of Famoxadone.

Famoxadone's Efficacy Against Emerging Resistant Fungal Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the performance of the fungicide famoxadone against newly emerged resistant strains of key plant pathogens reveals a complex picture of its current efficacy and highlights the need for integrated resistance management strategies. This guide provides a comparative analysis of famoxadone's performance against resistant strains of Alternaria solani and Plasmopara viticola, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Famoxadone, a quinone outside inhibitor (QoI) fungicide, acts by inhibiting mitochondrial respiration at Complex III, thereby disrupting the energy supply of fungal pathogens.[1] It has been a valuable tool in controlling a range of diseases, including early blight in potatoes and tomatoes caused by Alternaria solani, and downy mildew in grapevines caused by Plasmopara viticola. However, the emergence of fungicide resistance poses a significant threat to its continued effectiveness.

Performance Against Resistant Alternaria solani

Recent studies have identified the F129L mutation in the cytochrome b gene of Alternaria solani, which confers reduced sensitivity to QoI fungicides. While this mutation leads to a significant loss of sensitivity to some QoIs like azoxystrobin, its impact on famoxadone is less severe.

Table 1: In Vitro Sensitivity of Alternaria solani Isolates to Various Fungicides

FungicideChemical ClassTarget SiteMean EC50 (µg/mL) - Sensitive IsolatesMean EC50 (µg/mL) - Reduced-Sensitivity Isolates (F129L)
FamoxadoneOxazolidinedioneComplex III0.030.1 - 0.3
AzoxystrobinStrobilurinComplex III0.04> 1.0
FenamidoneImidazolinoneComplex III0.20.4 - 0.6
BoscalidCarboxamideComplex II0.30.15

Data compiled from studies on Alternaria solani sensitivity.

The data indicates that while there is a noticeable increase in the EC50 value of famoxadone against the F129L mutant strain, it may still offer some level of control compared to other QoIs like azoxystrobin, which show a more dramatic loss of efficacy. Interestingly, the F129L mutation appears to confer a slight increase in sensitivity to boscalid, a succinate dehydrogenase inhibitor (SDHI). This suggests that fungicides with different modes of action are crucial for managing resistant populations.

Performance Against Resistant Plasmopara viticola

In Plasmopara viticola, the causal agent of grapevine downy mildew, the G143A mutation in the cytochrome b gene is the primary mechanism of resistance to QoI fungicides. Research indicates that this mutation significantly compromises the efficacy of famoxadone.

In vitro and in silico studies have shown that famoxadone is not broadly effective against P. viticola isolates carrying the G143A mutation.[1] Field trials in regions with a high prevalence of this mutation have confirmed a significant reduction in the efficacy of QoI fungicides for downy mildew control.

Table 2: Comparative Efficacy of Fungicides Against QoI-Resistant Plasmopara viticola (G143A)

Fungicide/Active IngredientChemical ClassEfficacy against Wild-Type IsolatesEfficacy against G143A-mutated Isolates
FamoxadoneOxazolidinedioneEffectiveNot broadly effective
AzoxystrobinStrobilurinEffectiveSignificantly reduced efficacy
ThiramDithiocarbamateEffectiveEffective
CaptanPhthalimideEffectiveEffective
Oxathiapiprolin + FamoxadonePiperidinyl thiazole isoxazoline + OxazolidinedioneEffectiveEffective (due to Oxathiapiprolin)

Information synthesized from recent studies on Plasmopara viticola resistance.

The data strongly suggests that for controlling G143A-resistant P. viticola, alternative fungicides with different modes of action, such as the multi-site inhibitors thiram and captan, are more reliable options. Furthermore, pre-mixtures of famoxadone with fungicides from different chemical groups, like oxathiapiprolin, can provide effective control and are a key strategy in resistance management.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of fungicide performance. Below are summaries of common experimental protocols used in the cited studies.

In Vitro Fungicide Sensitivity Assay for Alternaria solani (Poisoned Food Technique)
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Fungicide Stock Solutions: Prepare stock solutions of the test fungicides in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Media: Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations. Control plates contain only the solvent.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of A. solani onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the Effective Concentration to inhibit 50% of mycelial growth (EC50) using probit analysis or other statistical methods.

Fungicide Sensitivity Testing of Plasmopara viticola (Leaf Disc Assay)
  • Leaf Collection: Collect young, healthy grape leaves from a susceptible grapevine cultivar.

  • Leaf Disc Preparation: Punch out leaf discs (typically 1-2 cm in diameter) and place them, abaxial side up, on water agar in Petri dishes or multi-well plates.

  • Fungicide Application: Apply a range of fungicide concentrations to the leaf discs. A control group is treated with water or a solvent control.

  • Inoculation: After the fungicide solution has dried, inoculate each leaf disc with a suspension of P. viticola sporangia.

  • Incubation: Incubate the plates under conditions of high humidity and controlled temperature and light to promote infection and sporulation.

  • Disease Assessment: After a set incubation period (e.g., 7 days), assess the presence and intensity of sporulation on each leaf disc.

  • Analysis: Determine the fungicide concentration that inhibits sporulation by 50% (EC50) or assess the percentage of infected leaf area.[2][3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and resistance, as well as the experimental processes, the following diagrams are provided.

cluster_Mitochondrion Mitochondrial Electron Transport Chain cluster_Fungicides Fungicide Action cluster_Resistance Resistance Mechanism Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Famoxadone Famoxadone Famoxadone->Complex_III Inhibits Boscalid Boscalid Boscalid->Complex_II Inhibits F129L_Mutation F129L Mutation (in Cytochrome b) F129L_Mutation->Famoxadone Reduces Binding

Caption: Famoxadone's mechanism of action and the F129L resistance pathway.

Start Start Isolate_Fungus Isolate Pathogen (e.g., A. solani) Start->Isolate_Fungus Prepare_Culture Prepare Pure Culture Isolate_Fungus->Prepare_Culture Prepare_Fungicide_Plates Prepare Fungicide-Amended and Control Media Prepare_Culture->Prepare_Fungicide_Plates Inoculate_Plates Inoculate Plates with Mycelial Plugs Prepare_Fungicide_Plates->Inoculate_Plates Incubate Incubate at Optimal Conditions Inoculate_Plates->Incubate Measure_Growth Measure Radial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for the in vitro poisoned food technique.

cluster_Famoxadone Famoxadone Application cluster_Alternatives Alternative Fungicide Application Wild_Type Wild-Type Pathogen (No Resistance Mutation) Famoxadone_WT Effective Control Wild_Type->Famoxadone_WT Alternative_WT Effective Control Wild_Type->Alternative_WT Resistant_Strain Resistant Strain (e.g., G143A Mutation) Famoxadone_Resistant Reduced Efficacy Resistant_Strain->Famoxadone_Resistant Alternative_Resistant Effective Control Resistant_Strain->Alternative_Resistant

Caption: Logical relationship of fungicide efficacy against different strains.

Conclusion

The emergence of resistant strains, particularly those with mutations in the cytochrome b gene, presents a significant challenge to the long-term efficacy of famoxadone. While it may still provide some control against certain resistant populations of Alternaria solani, its effectiveness against QoI-resistant Plasmopara viticola is severely compromised.

For sustainable disease management, it is imperative to adopt integrated strategies that include:

  • Monitoring: Regular monitoring of pathogen populations for the presence of resistance mutations.

  • Rotation and Mixtures: Rotating famoxadone with fungicides that have different modes of action and using pre-mixed formulations.

  • Integrated Pest Management (IPM): Incorporating cultural practices and biological control agents to reduce disease pressure and reliance on chemical fungicides.

This comparative guide underscores the dynamic nature of fungicide resistance and the critical need for ongoing research and development of novel control strategies to ensure food security.

References

Famoxadone's Disruption of Fungal ATP Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Famoxadone's impact on fungal ATP production relative to other respiratory inhibitors. Famoxadone, a potent oxazolidinedione fungicide, effectively controls a broad spectrum of pathogenic fungi by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy generation. This document details the mechanism of action, presents comparative efficacy data, outlines key experimental protocols for assessment, and visualizes the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of the Quinone outside Inhibitor (QoI) Site

Famoxadone belongs to the class of Quinone outside Inhibitor (QoI) fungicides.[1] Its primary mode of action is the inhibition of the cytochrome bc1 complex, also known as Complex III, within the mitochondrial respiratory chain.[1][2] This complex plays a pivotal role in the electron transport chain, transferring electrons from ubiquinol to cytochrome c. This process is coupled with the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthesis by ATP synthase.

Famoxadone specifically binds to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex.[3] This binding event blocks the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain. The direct consequence of this inhibition is a collapse of the mitochondrial membrane potential and a drastic reduction in ATP production, leading to cellular energy depletion and ultimately, fungal cell death.[1][2]

Famoxadone is classified as a Pf-type inhibitor, meaning its binding fixes the conformation of the iron-sulfur protein (ISP) subunit of the bc1 complex, preventing its necessary movement for electron transfer. This contrasts with Pm-type inhibitors, such as azoxystrobin, which induce mobility in the ISP.

Comparative Efficacy of Famoxadone and Other QoI Fungicides

The efficacy of Famoxadone and other QoI fungicides can be compared based on their half-maximal effective concentration (EC₅₀) for inhibiting fungal growth and their half-maximal inhibitory concentration (IC₅₀) for inhibiting the cytochrome bc1 complex activity. While a comprehensive, directly comparable dataset across a wide range of fungi is not available in a single source, the following table summarizes reported values for key QoI fungicides against various fungal pathogens.

FungicideFungal SpeciesEC₅₀ (µg/mL)IC₅₀ (nM) of Cytochrome bc1Reference(s)
Famoxadone Alternaria solani (sensitive)Significantly low-[2](--INVALID-LINK--)
Alternaria solani (reduced-sensitive)Lower than other tested QoIs-[2](--INVALID-LINK--)
Azoxystrobin Alternaria solani (sensitive)Significantly low-[2](--INVALID-LINK--)
Zymoseptoria tritici-Calculated correlation with binding energy[3](--INVALID-LINK--)
Pyrenophora teres-Calculated correlation with binding energy[3](--INVALID-LINK--)
Pyraclostrobin Botrytis cinerea3.383-(--INVALID-LINK--)
Zymoseptoria tritici-Calculated correlation with binding energy[3](--INVALID-LINK--)
Pyrenophora teres-Calculated correlation with binding energy[3](--INVALID-LINK--)
Ilicicolin H Saccharomyces cerevisiae-3-5[4](--INVALID-LINK--)
Bovine-200-250[4](--INVALID-LINK--)
Funiculosin Saccharomyces cerevisiae-~10(--INVALID-LINK--)
Bovine-~10[5](--INVALID-LINK--)

Note: Direct comparison of EC₅₀ and IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Measurement of Fungal ATP Levels

This protocol describes a common method for quantifying intracellular ATP in fungal cells using a luciferase-based assay.

Materials:

  • Fungal culture

  • Phosphate-buffered saline (PBS)

  • ATP releasing reagent (e.g., a commercial cell lysis reagent or a solution containing a non-ionic detergent)

  • Luciferin-luciferase solution (from a commercial ATP assay kit)

  • Luminometer

  • Microplate (opaque, suitable for luminescence readings)

  • ATP standard solution

Procedure:

  • Cell Culture and Treatment: Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase). Expose the cells to various concentrations of Famoxadone or other inhibitors for a defined period. Include an untreated control.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation. Wash the cell pellet twice with cold PBS to remove any residual medium.

  • ATP Extraction: Resuspend the cell pellet in an appropriate volume of ATP releasing reagent. Incubate according to the manufacturer's instructions to ensure complete cell lysis and ATP release.

  • Luminescence Measurement: In an opaque microplate, add a small volume of the cell lysate to each well. Add the luciferin-luciferase solution to each well. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Quantification: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.

  • Data Analysis: Express the ATP levels as a percentage of the untreated control.

Assay of Cytochrome bc1 Complex (Complex III) Activity

This protocol outlines a spectrophotometric method for measuring the activity of the cytochrome bc1 complex in isolated fungal mitochondria. The assay measures the reduction of cytochrome c.

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Ubiquinol (Coenzyme Q₂H₂) as the substrate

  • Cytochrome c (from horse heart)

  • Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)

  • Antimycin A (a specific inhibitor of the Qi site of Complex III, used as a control for specificity)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate functional mitochondria from fungal cells using differential centrifugation or other established methods. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN/sodium azide.

  • Initiation of the Reaction: Add the isolated mitochondria to the cuvette and incubate for a few minutes to allow for temperature equilibration. Initiate the reaction by adding the substrate, ubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Inhibitor Studies: To confirm the specificity of the assay and to determine the IC₅₀ of inhibitors like Famoxadone, pre-incubate the mitochondria with various concentrations of the inhibitor before adding the substrate.

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot. The activity of the cytochrome bc1 complex is expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Visualizations

QoI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Qi_site Qi Site Qo_site->Qi_site e- Cyt_b Cytochrome b ISP Iron-Sulfur Protein (ISP) Qo_site->ISP e- UQ Ubiquinone (UQ) Qi_site->UQ Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c_ox Cytochrome c (oxidized) Cyt_c1->Cyt_c_ox e- UQH2 Ubiquinol (UQH2) UQH2->Qo_site e- H_plus_out H+ UQH2->H_plus_out 2H+ H_plus_in H+ UQ->H_plus_in 2H+ Cyt_c_red Cytochrome c (reduced) Famoxadone Famoxadone Famoxadone->Qo_site Inhibition ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase Proton-motive force ADP ADP + Pi ATP ATP ATP_Synthase->ATP ADP->ATP Synthesis

Caption: Famoxadone inhibits the Qo site of the cytochrome bc1 complex, blocking ATP synthesis.

ATP_Measurement_Workflow start Start: Fungal Culture treatment Treat with Famoxadone (and controls) start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Lyse Cells to Release ATP harvest->lysis reaction Add Luciferin-Luciferase lysis->reaction measure Measure Luminescence reaction->measure quantify Quantify ATP using Standard Curve measure->quantify end End: ATP Concentration Data quantify->end

Caption: Workflow for measuring fungal ATP levels after exposure to Famoxadone.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Famoxadone, a fungicide used in various agricultural applications.[1][2] Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Summary

Famoxadone is classified as a substance that may cause damage to organs through prolonged or repeated exposure.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4] It is important to note that it is not considered to have any irritant effects on the skin or eyes.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and inhalation exposure to Famoxadone.[5][6][7] The recommended PPE includes, but is not limited to, the following:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have front, brow, and temple protection against chemical splash.[7][8]
GogglesChemical splash goggles are recommended.[7][9]
Face ShieldTo be worn in situations with a high risk of splashing.[6][9]
Hand Protection GlovesChemical-resistant, unlined gloves are required.[7][9] Materials such as plastic, rubber, neoprene, or polyvinyl chloride are suitable.[5] Avoid leather or fabric gloves.[5][9]
Body Protection Lab Coat/CoverallsA standard lab coat or coveralls should be worn.[6]
Protective SuitA full protective suit may be necessary for large-scale operations or spill cleanup.[10]
ApronA chemical-resistant apron can provide an additional layer of protection against spills.[7]
Respiratory Protection RespiratorA respirator with a P1 filter is recommended, especially in areas with poor ventilation or when dust may be generated.[7][10]
Foot Protection Closed-toe ShoesRequired for all laboratory work.
Chemical-resistant BootsRecommended when handling large quantities or during spill cleanup. Pant legs should be worn outside of boots.[6][9]

Handling Procedures

When working with Famoxadone, follow these step-by-step procedures to minimize exposure:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[11] Have all necessary PPE readily available and inspected for integrity.[6]

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[12]

  • Dispensing : When weighing or transferring the solid compound, take care to avoid generating dust.[13]

  • Solution Preparation : Famoxadone is soluble in organic solvents like DMSO and dimethyl formamide.[11] When preparing solutions, add the solvent to the solid slowly to prevent splashing. For aqueous solutions, first dissolve Famoxadone in DMSO and then dilute with the aqueous buffer.[11]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][12]

  • End of Work : Clean the work area thoroughly after completion of the task. Decontaminate all equipment used.

Storage Requirements

Proper storage of Famoxadone is crucial for maintaining its stability and preventing accidental release.

  • Temperature : Store at -20°C for long-term stability.[11][14]

  • Container : Keep in a tightly closed, light-shielding airtight container.[12]

  • Location : Store in a well-ventilated place away from direct sunlight and sources of ignition.[3][12]

  • Stability : When stored at -20°C, it is stable for at least 4 years.[11] Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[1][2][14] Aqueous solutions should not be stored for more than one day.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate : Increase ventilation in the area of the spill.

  • PPE : Don the appropriate PPE, including respiratory protection, before entering the spill area.[13]

  • Containment : For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[10][12]

  • Decontamination : Wash the spill area with large amounts of water.[12]

  • Disposal : Collect all contaminated materials, including cleaning supplies and contaminated PPE, in a sealed container for proper disposal.[13]

Spill_Management_Workflow Famoxadone Spill Management Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Famoxadone Spill Management Workflow.

Disposal Plan

All waste containing Famoxadone must be treated as hazardous waste.

  • Labeling : Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the name "Famoxadone".

  • Containerization : Use a dedicated, sealed container for Famoxadone waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Excess Material : The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[15] If you have a small amount of excess, consider if a colleague can use it.[16][17][18]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent.[18] The rinsate should be collected and disposed of as hazardous waste.[17] Do not reuse empty pesticide containers.[16][17]

  • Disposal : Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal. Never pour Famoxadone waste down the drain.[16][18]

Toxicological Data

The following table summarizes key toxicological data for Famoxadone.

MetricValueSpeciesNotes
TDLO (Oral) 48,060 mg/kg/90D (continuous)MouseToxic Dose Low
TDLO (Oral) 1,170 mg/kg/90D (continuous)RatToxic Dose Low[3]

Experimental Protocols

Detailed experimental protocols involving Famoxadone are not available in the provided search results. For specific applications and methodologies, it is recommended to consult peer-reviewed scientific literature.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famoxon
Reactant of Route 2
Reactant of Route 2
Famoxon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.